Phenyl glycidyl ether
Description
This compound is an aromatic ether.
Structure
3D Structure
Properties
IUPAC Name |
2-(phenoxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-4-8(5-3-1)10-6-9-7-11-9/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYUMYWMJTYZTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Record name | PHENYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | PHENYL GLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Related CAS |
25265-27-4 | |
| Record name | Oxirane, 2-(phenoxymethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25265-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8021145 | |
| Record name | Phenyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenyl glycidyl ether is a colorless liquid. (NTP, 1992), Liquid, Colorless liquid. [Note: A solid below 38 degrees F.] [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid., Colorless liquid. [Note: A solid below 38 °F.] | |
| Record name | PHENYL GLYCIDYL ETHER | |
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| URL | https://cameochemicals.noaa.gov/chemical/20896 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Oxirane, 2-(phenoxymethyl)- | |
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| Record name | Phenyl glycidyl ether | |
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| Record name | PHENYL GLYCIDYL ETHER | |
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| Record name | PHENYL GLYCIDYL ETHER (PGE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/173 | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Phenyl glycidyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0498.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
473 °F at 760 mmHg (NTP, 1992), 245 °C, 473 °F | |
| Record name | PHENYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
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| Record name | PHENYL GLYCIDYL ETHER | |
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| Record name | PHENYL GLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0188 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | PHENYL GLYCIDYL ETHER (PGE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/173 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Phenyl glycidyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0498.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
greater than 200 °F (NTP, 1992), 248 °F, 248 °F (Closed Cup), 114 °C c.c. | |
| Record name | PHENYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20896 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Phenyl glycidyl ether | |
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| URL | https://haz-map.com/Agents/128 | |
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| Record name | PHENYL GLYCIDYL ETHER | |
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| Record name | PHENYL GLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0188 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | PHENYL GLYCIDYL ETHER (PGE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/173 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Phenyl glycidyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0498.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
1 to 5 mg/mL at 64 °F (NTP, 1992), 12.9% in octane; completely sol in acetone and toluene, In water, 2,400 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.24, 0.2% | |
| Record name | PHENYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20896 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | PHENYL GLYCIDYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1821 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PHENYL GLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0188 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Phenyl glycidyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0498.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.1092 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1109 at 21 °C, Relative density (water = 1): 1.11, 1.11 | |
| Record name | PHENYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20896 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PHENYL GLYCIDYL ETHER | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1821 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PHENYL GLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0188 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PHENYL GLYCIDYL ETHER (PGE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/173 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Phenyl glycidyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0498.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.37 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.37 (Air = 1), Relative vapor density (air = 1): 4.37, 4.37 | |
| Record name | PHENYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20896 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PHENYL GLYCIDYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1821 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PHENYL GLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0188 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PHENYL GLYCIDYL ETHER (PGE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/173 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.01 mmHg at 68 °F (NTP, 1992), 0.01 [mmHg], 1.0X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1.33, 0.01 mmHg | |
| Record name | PHENYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20896 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenyl glycidyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/128 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PHENYL GLYCIDYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1821 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PHENYL GLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0188 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PHENYL GLYCIDYL ETHER (PGE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/173 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Phenyl glycidyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0498.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless liquid (Note: A solid below 38 degrees F) | |
CAS No. |
122-60-1, 71031-02-2 | |
| Record name | PHENYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20896 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenyl glycidyl ether | |
| Source | CAS Common Chemistry | |
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| Record name | Phenyl glycidyl ether | |
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| Record name | PHENYL GLYCIDYL ETHER | |
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Melting Point |
38.3 °F (NTP, 1992), 3.5 °C, 38 °F | |
| Record name | PHENYL GLYCIDYL ETHER | |
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| Record name | Phenyl glycidyl ether | |
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Foundational & Exploratory
An In-depth Technical Guide to Phenyl Glycidyl Ether: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of Phenyl Glycidyl (B131873) Ether (PGE). All quantitative data is summarized in structured tables for clarity. Methodologies for key analytical experiments are detailed, and reaction pathways are visualized using Graphviz diagrams to facilitate understanding.
Chemical Identity and Structure
Phenyl glycidyl ether (PGE) is an aromatic organic compound belonging to the glycidyl ether class.[1] Its structure consists of a phenyl group linked to a glycidyl group through an ether bond. The key reactive feature of PGE is the epoxide (oxirane) ring, which is susceptible to ring-opening reactions with nucleophiles. This reactivity makes it a valuable monomer and intermediate in polymer chemistry.[2]
The IUPAC name for this compound is 2-(phenoxymethyl)oxirane.[1] Its chemical formula is C₉H₁₀O₂.[1]
Table 1: Chemical Identifiers
| Identifier | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 2-(phenoxymethyl)oxirane | [1] |
| CAS Number | 122-60-1 | [1][3] |
| EC Number | 204-557-2 | [1][3] |
| UN Number | 2810 | [3] |
| Chemical Formula | C₉H₁₀O₂ | [1] |
| SMILES | C1C(O1)COC2=CC=CC=C2 | [3] |
| InChI | InChI=1S/C9H10O2/c1-2-4-8(5-3-1)10-6-9-7-11-9/h1-5,9H,6-7H2 | [3] |
| InChIKey | FQYUMYWMJTYZTK-UHFFFAOYSA-N |[3] |
Physical and Chemical Properties
PGE is a colorless liquid at room temperature with a characteristic sweet, though often considered unpleasant, odor.[3][4] It is classified as a Class IIIB Combustible Liquid.[5]
Table 2: Physical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molar Mass | 150.177 g·mol⁻¹ | [1] |
| Melting Point | 3.5 °C (38.3 °F) | [1][3] |
| Boiling Point | 245 °C (473 °F) at 760 mmHg | [1][3] |
| Density | 1.109 g/mL at 25 °C | [4] |
| Vapor Pressure | 0.01 mmHg at 20 °C (68 °F) | [5][6] |
| Vapor Density | 4.37 (Air = 1) | [6] |
| Water Solubility | 2.4 g/L at 20 °C (Slightly soluble) | [6][7] |
| Solubility | Soluble in ether and benzene | [4] |
| Flash Point | 114 °C (237 °F) Closed Cup | [8] |
| Refractive Index | 1.5307 at 21 °C | [3] |
| LogP (Octanol/Water) | 1.12 |[3] |
Table 3: Chemical & Safety Properties
| Property | Description | Reference(s) |
|---|---|---|
| Reactivity | Reacts violently with strong oxidizing agents. The epoxide ring opens in the presence of strong acids, bases, and amines. Can form unstable peroxides upon exposure to oxygen. | [4][6][8] |
| Polymerization | Can undergo anionic polymerization and polymerizes under the influence of acids, bases, and amines. | [1][8] |
| GHS Pictograms | GHS07 (Exclamation Mark), GHS08 (Health Hazard) | [1] |
| GHS Signal Word | Warning | [1] |
| Hazard Statements | H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H332 (Harmful if inhaled), H341 (Suspected of causing genetic defects), H350 (May cause cancer), H412 (Harmful to aquatic life with long lasting effects). | [1][9] |
| Carcinogenicity | Possibly carcinogenic to humans (IARC Group 2B). Has caused cancer in laboratory animals. |[8][10] |
Synthesis and Reactivity
Manufacturing Process
The primary industrial synthesis of this compound involves a two-step reaction starting from phenol (B47542) and epichlorohydrin (B41342).[6][11]
-
Ring-Opening (Addition): Phenol reacts with epichlorohydrin in the presence of a catalyst. This opens the epoxide ring of epichlorohydrin to form an intermediate, phenyl chlorohydrin.[11]
-
Ring-Closure (Dehydrochlorination): The intermediate is then treated with a strong base, typically sodium hydroxide, which removes a molecule of hydrogen chloride (HCl) to form the new epoxide ring of PGE.[6]
Key Reactions: Epoxide Ring-Opening
The reactivity of PGE is dominated by the strained three-membered epoxide ring. This ring readily opens upon nucleophilic attack, a reaction that forms the basis of epoxy resin curing. Amines are common nucleophiles used as curing agents.
The reaction with a primary amine proceeds in two stages:
-
A nitrogen atom from the primary amine attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of a secondary amine and a secondary hydroxyl group.[4]
-
The newly formed secondary amine can then react with a second PGE molecule, resulting in a tertiary amine and another secondary hydroxyl group. This cross-linking reaction builds the polymer network.[4]
Experimental Protocols & Characterization
Characterization of PGE and its reaction products is typically performed using standard spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the structure of PGE and to monitor its reactions.[3][4]
-
Methodology for ¹H and ¹³C NMR:
-
Instrumentation: A 400 MHz or 600 MHz NMR spectrometer (e.g., Bruker AV 400).[3][12]
-
Sample Preparation: The sample is dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).[3][12]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).[3]
-
Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C spectra. For ¹³C NMR, proton-decoupling is often employed to simplify the spectrum.
-
Table 4: Representative NMR Spectral Data
| Nucleus | Solvent | Chemical Shift (δ, ppm) and Description | Reference(s) |
|---|---|---|---|
| ¹H NMR | CDCl₃ | ~7.3 (m, aromatic H), ~7.0 (m, aromatic H), ~4.2 & ~4.0 (m, -O-CH₂-), ~3.3 (m, oxirane CH), ~2.9 & ~2.7 (m, oxirane CH₂) | [9][12] |
| ¹³C NMR | CDCl₃ | ~158 (aromatic C-O), ~129, ~121, ~114 (aromatic C-H), ~70 (-O-CH₂-), ~50 (oxirane CH), ~45 (oxirane CH₂) |[2][12] |
Note: Exact chemical shifts can vary slightly based on solvent and experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a valuable tool for identifying functional groups and monitoring the disappearance of the epoxide ring during polymerization.
-
Methodology for FT-IR:
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, Attenuated Total Reflectance (ATR) can be used.
-
Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. Key peaks for PGE include those for the C-O-C ether stretch, C-H aromatic stretch, and the characteristic epoxide ring vibrations. The disappearance of the epoxide peak (around 915 cm⁻¹) is a key indicator of reaction progress.
-
Chromatographic Methods (GC-MS)
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is used for purity analysis and to identify volatile reaction products and metabolites.[10]
-
Methodology for GC-MS:
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 7000D TQ MS).[13]
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.[14]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[14]
-
Injection: A small volume (e.g., 1 µL) is injected in splitless mode.[14]
-
Temperature Program: A typical program might start at 70°C, ramp to 150°C, then to 215°C, and finally to 285°C to ensure separation of components.[14]
-
Detection: Mass spectra are acquired in Electron Ionization (EI) mode (70 eV). The resulting fragmentation pattern is used to identify the compound by comparison to spectral libraries.[14]
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Glycidyl phenyl ether(122-60-1) 13C NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. CN103739571A - Synthesis method of this compound - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. This compound | C9H10O2 | CID 31217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN104592167B - Method for preparing this compound - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
- 13. agilent.com [agilent.com]
- 14. library.dphen1.com [library.dphen1.com]
An In-depth Technical Guide to the Synthesis of Phenyl Glycidyl Ether from Phenol and Epichlorohydrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of Phenyl Glycidyl (B131873) Ether (PGE), a versatile chemical intermediate widely used as a reactive diluent and modifier for epoxy resins, and in the synthesis of various specialty chemicals.[1][2][3] The primary route of synthesis involves the reaction of phenol (B47542) with epichlorohydrin (B41342) in the presence of a base.[1][4] This document details the underlying reaction mechanism, experimental protocols, process optimization variables, and purification methods.
Reaction Mechanism
The synthesis of phenyl glycidyl ether from phenol and epichlorohydrin is a two-step process that proceeds via a base-catalyzed mechanism, often facilitated by a phase-transfer catalyst (PTC).[5]
-
Formation of Phenoxide (Deprotonation): In the first step, a strong base, typically sodium hydroxide (B78521) (NaOH), deprotonates the hydroxyl group of phenol. This creates the highly nucleophilic sodium phenoxide ion.
-
Nucleophilic Attack and Ring Closure: The phenoxide ion then acts as a nucleophile, attacking one of the carbon atoms of the oxirane ring in epichlorohydrin. This is followed by an intramolecular cyclization (ring-closure) to form the epoxide ring of the this compound, with the elimination of a chloride ion.[1] The overall reaction liberates water and sodium chloride as byproducts.[1]
The use of a phase-transfer catalyst is common in industrial synthesis to enhance the reaction rate between the aqueous phase (containing the base) and the organic phase (containing the reactants).[5][6]
Experimental Protocols
Below is a representative experimental protocol synthesized from common laboratory and patented procedures.[5]
2.1. Materials and Equipment
-
Reactants: Phenol, Epichlorohydrin, Sodium Hydroxide (pellets or 48-50% aqueous solution).
-
Catalyst: Phase-transfer catalyst (e.g., Benzyltriethylammonium chloride, Tetrabutylammonium (B224687) bromide).[5][7]
-
Solvent (optional): Toluene or other inert solvent. Some modern methods are solvent-free.[8][9]
-
Equipment: Jacketed glass reactor with a mechanical stirrer, reflux condenser, dropping funnel, and temperature controller. Rotary evaporator and vacuum distillation setup for purification.
2.2. One-Step Synthesis Procedure
This method combines the ring-opening and ring-closure reactions in a single step.
-
Charging the Reactor: To the reactor, add phenol and the phase-transfer catalyst (e.g., benzyltriethylammonium chloride).[5]
-
Adding Base: Begin agitation and add the sodium hydroxide solution.
-
Heating: Heat the mixture to the desired reaction temperature, typically between 60-80°C.[5]
-
Adding Epichlorohydrin: Slowly add epichlorohydrin to the mixture via the dropping funnel over a period of 1-3 hours, carefully controlling the temperature as the reaction is exothermic.[5]
-
Reaction: Maintain the temperature and continue stirring for an additional 1-2 hours after the addition is complete to ensure the reaction goes to completion.[5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Allow the layers to separate. The lower aqueous layer contains salt and excess base.
-
Separate the upper organic layer.
-
Wash the organic layer with water to remove any remaining salts and base.
-
-
Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter off the drying agent.
-
Remove any excess epichlorohydrin and solvent (if used) under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation to obtain the final product.[5]
-
Reaction Parameters and Data
The yield and purity of this compound are highly dependent on several factors, including the molar ratio of reactants, type and concentration of the catalyst, reaction temperature, and time.
Table 1: Influence of Reactant Molar Ratio on PGE Synthesis
| Phenol : Epichlorohydrin (molar ratio) | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 : 1 | 30 - 100 | 2 - 30 | >98 | [7] |
| 1 : 1.1 | 30 - 100 | 2 - 30 | >98 | [7] |
| 1 : 1.3 | 30 - 100 | 2 - 30 | >98 |[7] |
Note: The high yields reported in the reference are achieved using a microreactor, which significantly shortens reaction times and reduces side reactions.[7]
Table 2: Comparison of Catalysts and Reaction Conditions
| Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | Notes | Reference |
|---|---|---|---|---|---|
| Benzyltriethylammonium chloride | 10 parts per 120 parts Phenol | 70 - 75 | 4 | One-step method with 48% liquid caustic soda. | [5] |
| Tetrabutylammonium bromide | 0.5 wt% | 30 - 100 | 0.03 - 0.5 | Performed in a microreactor. | [7] |
| Ternary complex catalyst* | 2 - 6.9% of reactants | 70 - 100 (Ring-opening) | Not specified | Two-step method involving intermediate isolation. |[5] |
* Ternary complex catalyst consists of N,N-dimethylethanolamine, tetrabutylammonium hydrogen sulfate, and a polyquaternary ammonium (B1175870) salt.[5]
Purification and Characterization
Post-synthesis, the crude product requires purification to remove unreacted starting materials, byproducts (such as NaCl and water), and catalyst residues.
-
Washing: The organic phase is typically washed with water to remove water-soluble impurities.
-
Distillation: The most effective method for obtaining high-purity PGE is vacuum distillation.[5] This step separates the desired product from less volatile impurities and any remaining high-boiling reactants.
The final product's quality is often assessed by determining its epoxy equivalent weight (EEW) , which is a measure of the grams of resin containing one mole of epoxide groups. This is a critical quality control test.[1]
Conclusion
The synthesis of this compound from phenol and epichlorohydrin is a well-established industrial process. Key advancements focus on improving efficiency and environmental safety. The use of phase-transfer catalysts is crucial for achieving high reaction rates and yields. Modern techniques, such as the use of microreactors, demonstrate the potential to dramatically shorten reaction times and minimize side reactions, leading to near-quantitative yields.[7] Careful control over reaction conditions and a robust purification process are essential for producing high-purity this compound suitable for its various applications in materials science and chemical synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS 122-60-1 | Connect Chemicals [connectchemicals.com]
- 3. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CN104592167A - Method for preparing this compound - Google Patents [patents.google.com]
- 5. CN104592167B - Method for preparing this compound - Google Patents [patents.google.com]
- 6. biomedres.us [biomedres.us]
- 7. CN103739571A - Synthesis method of this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. odr.chalmers.se [odr.chalmers.se]
Phenyl Glycidyl Ether (CAS No. 122-60-1): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl glycidyl (B131873) ether (PGE), with the CAS number 122-60-1, is an aromatic glycidyl ether characterized by a phenyl group and an epoxide ring.[1][2] Its chemical formula is C₉H₁₀O₂ and it has a molecular weight of 150.19 g/mol .[3][4] PGE is a colorless liquid at room temperature with a sweet, though often considered unpleasant, odor.[5][6] It is primarily utilized as a reactive diluent in epoxy resin formulations to reduce viscosity and improve handling properties.[1][7][8] Its reactivity, stemming from the strained epoxide ring, also makes it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals.[7][8] However, its toxicological profile, which includes skin sensitization and potential carcinogenicity, necessitates careful handling and a thorough understanding of its properties.[1] This guide provides a comprehensive technical overview of phenyl glycidyl ether, focusing on its chemical and physical properties, synthesis and purification, applications, toxicology, and detailed experimental protocols.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its safe handling, storage, and application in experimental settings.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-(phenoxymethyl)oxirane | [1] |
| CAS Number | 122-60-1 | [1] |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.19 g/mol | [3] |
| Appearance | Colorless liquid | [5][6] |
| Odor | Sweet, unpleasant | [5] |
| Melting Point | 3.5 °C (38.3 °F) | [1] |
| Boiling Point | 245-247 °C (473-476 °F) | [1][5] |
| Density | 1.109 g/mL at 25 °C | [5] |
| Vapor Pressure | 0.01 mmHg at 20 °C | [3] |
| Vapor Density | 4.37 (Air = 1) | [3] |
| Solubility in Water | 1 to 5 mg/mL | [3] |
| Solubility in Organic Solvents | Soluble in ether and benzene | [5] |
| Flash Point | > 93 °C (> 200 °F) | [3] |
| Refractive Index | 1.531 at 20 °C |
Synthesis and Purification
The most common method for synthesizing this compound is through the reaction of phenol (B47542) with epichlorohydrin (B41342) in the presence of a base.[1][2] This reaction proceeds in two main steps: a ring-opening addition of phenol to epichlorohydrin to form a chlorohydrin intermediate, followed by a base-catalyzed intramolecular cyclization (dehydrochlorination) to form the epoxide ring.[6]
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on common synthesis methods.[6][9][10]
Materials:
-
Phenol
-
Epichlorohydrin
-
Sodium hydroxide (B78521) (NaOH)
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)
-
Solvent (e.g., toluene (B28343) or water)
-
Round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve phenol in the chosen solvent.
-
Add the phase-transfer catalyst to the solution.
-
Heat the mixture to the desired reaction temperature (typically 60-80 °C) with stirring.
-
Slowly add epichlorohydrin to the reaction mixture through the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, continue stirring the mixture at the same temperature for an additional 2-4 hours to ensure the completion of the ring-opening reaction.
-
Prepare a solution of sodium hydroxide in water.
-
Slowly add the sodium hydroxide solution to the reaction mixture to initiate the dehydrochlorination step. The temperature should be carefully controlled during this exothermic reaction.
-
After the addition of the base, continue stirring for another 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Separate the organic layer containing the crude this compound.
-
Wash the organic layer sequentially with water and brine to remove any unreacted base and salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification
The crude this compound is typically purified by vacuum distillation to remove any unreacted starting materials and byproducts.[11][12]
Experimental Protocol: Purification by Vacuum Distillation
Apparatus:
-
Distillation flask
-
Fractionating column (e.g., Vigreux column)
-
Condenser
-
Receiving flask
-
Vacuum source and gauge
-
Heating mantle with a magnetic stirrer
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Place the crude this compound into the distillation flask along with a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Once the desired pressure is reached, begin heating the distillation flask with stirring.
-
Collect the fraction that distills at the boiling point of this compound at the applied pressure (e.g., approximately 120-125 °C at 10 mmHg).
-
Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.
-
The collected fraction should be pure this compound. Confirm purity using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Applications in Research and Development
This compound serves several important functions in industrial and research settings:
-
Reactive Diluent for Epoxy Resins: This is the primary application of PGE. It is added to epoxy resin formulations to lower their viscosity, making them easier to process for applications such as coatings, adhesives, and composites.[1][7][8]
-
Chemical Intermediate: The reactive epoxide ring of PGE allows it to be a versatile building block in organic synthesis. It can undergo ring-opening reactions with various nucleophiles to introduce the phenoxymethyl (B101242) group into other molecules, which is a useful step in the synthesis of some pharmaceuticals and other specialty chemicals.[7][8]
-
Stabilizer: PGE can be used as a stabilizer in certain chemical formulations due to its ability to scavenge acidic impurities.[5]
Toxicology and Safety
This compound presents several health hazards that necessitate strict safety precautions in a laboratory or industrial setting.
Table 2: Toxicological Data for this compound
| Endpoint | Species | Route | Value | Reference(s) |
| LD₅₀ (Oral) | Rat | Oral | 3850 mg/kg | |
| LD₅₀ (Oral) | Mouse | Oral | 1400 mg/kg | |
| LD₅₀ (Dermal) | Rabbit | Dermal | 1500 µL/kg | |
| LC₅₀ (Inhalation) | Rat | Inhalation | >100 ppm (8 hours) | [7] |
| LC₅₀ (Inhalation) | Mouse | Inhalation | >100 ppm (4 hours) | [7] |
Key Toxicological Effects:
-
Carcinogenicity: this compound is classified as a potential human carcinogen (IARC Group 2B).[13] Inhalation exposure has been shown to cause nasal carcinomas in rats.[13][14]
-
Skin and Eye Irritation: PGE is a known skin and eye irritant. Prolonged or repeated contact can lead to dermatitis.
-
Skin Sensitization: It is a potent skin sensitizer, meaning that repeated exposure can lead to an allergic skin reaction.[15]
-
Genotoxicity: this compound is genotoxic, as it can form adducts with DNA.[3][15] This is believed to be a key mechanism of its carcinogenicity.
-
Inhalation Toxicity: Inhalation of PGE vapors can cause irritation of the respiratory tract.
Mechanism of Genotoxicity and Hypothesized Signaling Pathway
The genotoxicity of this compound is attributed to the electrophilic nature of its epoxide ring, which can react with nucleophilic sites on DNA bases, leading to the formation of DNA adducts.[3][15] The formation of these adducts can disrupt DNA replication and transcription, leading to mutations and genomic instability. This DNA damage triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). A key player in this pathway is the tumor suppressor protein p53.
Caption: Hypothesized signaling pathway of PGE-induced genotoxicity.
Metabolic Pathways
The primary metabolic pathways for this compound in the body are:
-
Hydrolysis: The epoxide ring is hydrolyzed by epoxide hydrolases to form the corresponding diol, 3-phenoxy-1,2-propanediol.[8]
-
Glutathione (B108866) Conjugation: The epoxide ring can be opened by nucleophilic attack from glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs).[8][16] This forms a glutathione conjugate that can be further metabolized and excreted.
Caption: Major metabolic pathways of this compound.
Experimental Protocols for Toxicological Assessment
Guinea Pig Maximization Test (GPMT) for Skin Sensitization
The GPMT is a widely used method to assess the potential of a substance to cause skin sensitization.[13][15][17]
Workflow for the Guinea Pig Maximization Test
Caption: Workflow for the Guinea Pig Maximization Test (GPMT).
Procedure Outline:
-
Acclimatization: Healthy, young adult guinea pigs are acclimatized to the laboratory conditions.
-
Induction Phase:
-
Intradermal Injections: On day 0, three pairs of intradermal injections are made into the shaved dorsal skin of the animals: the test substance in Freund's Complete Adjuvant (FCA), the test substance in a suitable vehicle, and FCA alone.
-
Topical Application: On day 7, the test substance is applied topically to the injection site under an occlusive dressing for 48 hours.
-
-
Rest Period: A two-week rest period follows the induction phase to allow for the development of sensitization.
-
Challenge Phase: On day 22, the animals are challenged with a topical application of the test substance at a non-irritating concentration on a shaved flank.
-
Evaluation: The challenge sites are observed for signs of erythema and edema at 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.
-
Classification: The incidence and severity of the skin reactions in the test group are compared to a control group to determine the sensitizing potential of the substance.
Inhalation Carcinogenicity Study in Rats
This protocol is based on the study by Lee et al. (1983) which demonstrated the carcinogenicity of PGE.[14]
Procedure Outline:
-
Animal Model: Male and female Sprague-Dawley rats are used.
-
Exposure: Animals are exposed to different concentrations of this compound vapor (e.g., 0, 1, and 12 ppm) for 6 hours per day, 5 days per week, for a duration of 24 months.
-
Monitoring: Throughout the study, animals are monitored for clinical signs of toxicity, body weight changes, and mortality.
-
Necropsy and Histopathology: At the end of the study (or at interim sacrifices), a complete necropsy is performed on all animals. Tissues, with a particular focus on the nasal passages, are collected, preserved, and examined histopathologically for the presence of tumors and other lesions.
-
Data Analysis: The incidence of tumors in the exposed groups is statistically compared to the control group to determine the carcinogenic potential of this compound.
Conclusion
This compound is a commercially important chemical with significant applications as a reactive diluent and chemical intermediate. Its utility is, however, matched by its toxicological hazards, including skin sensitization and carcinogenicity, which are primarily driven by the reactivity of its epoxide group and its ability to form DNA adducts. A thorough understanding of its chemical properties, synthesis, and toxicological profile, as outlined in this guide, is crucial for its safe and effective use in research and industrial applications. The provided experimental protocols and workflow diagrams offer a framework for the practical handling and assessment of this compound. Researchers and professionals working with this compound must adhere to strict safety protocols to mitigate the risks associated with its use.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Adduct formation identification between this compound and 2'-deoxyadenosine and thymidine by chromatography, mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound | C9H10O2 | CID 31217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN104592167B - Method for preparing this compound - Google Patents [patents.google.com]
- 10. CN103739571A - Synthesis method of this compound - Google Patents [patents.google.com]
- 11. US5162547A - Process for the preparation of glycidyl ethers - Google Patents [patents.google.com]
- 12. How To [chem.rochester.edu]
- 13. resource.iyp.tw [resource.iyp.tw]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. academic.oup.com [academic.oup.com]
- 16. courses.washington.edu [courses.washington.edu]
- 17. The guinea pig maximization test--with a multiple dose design. | Acta Dermato-Venereologica [medicaljournalssweden.se]
Phenyl Glycidyl Ether in Epoxy Resins: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl Glycidyl (B131873) Ether (PGE) is a widely utilized aromatic monoepoxide that serves as a crucial reactive diluent in epoxy resin formulations.[1][2] Its primary function is to reduce the viscosity of high molecular weight epoxy resins, such as those based on Bisphenol A diglycidyl ether (DGEBA), thereby improving their handling and processing characteristics.[3] Unlike non-reactive diluents, PGE possesses a reactive epoxide group that allows it to co-react with the epoxy resin and curing agent during the polymerization process. This integration into the polymer network is key to maintaining or even enhancing the thermomechanical properties of the final cured thermoset.[1] This technical guide provides an in-depth exploration of the mechanism of action of PGE in epoxy resins, complete with quantitative data, detailed experimental protocols, and visualizations of the chemical pathways involved.
Core Mechanism of Action: Reactive Diluency and Co-polymerization
The principal role of Phenyl Glycidyl Ether in epoxy resin systems is to act as a reactive diluent.[1] Epoxy resins, particularly DGEBA-based resins, can be highly viscous at room temperature, which poses challenges for applications requiring good flow and impregnation, such as in coatings, adhesives, and composites.[4] The addition of PGE, a low-viscosity liquid, effectively lowers the overall viscosity of the formulation, making it easier to process.[3]
Crucially, the "reactive" nature of PGE distinguishes it from simple solvents or non-reactive diluents.[1] The glycidyl group in PGE is an oxirane (epoxide) ring, the same reactive functional group present in the epoxy resin monomers.[3][4] During the curing process, which is initiated by a hardener (curing agent), the epoxide rings of both the DGEBA resin and the PGE diluent are opened, leading to the formation of a cross-linked polymer network. PGE becomes a permanent part of this network, contributing to the final properties of the cured material.[1]
Reaction with Amine Curing Agents
Amine-based hardeners are a common choice for curing epoxy resins. The curing mechanism involves the nucleophilic addition of the amine groups to the carbon atoms of the epoxide ring.[4][5] The reaction proceeds in a stepwise manner:
-
Primary Amine Reaction: A primary amine group (-NH2) on the hardener molecule attacks an epoxide ring, leading to its opening and the formation of a secondary amine and a hydroxyl group.[5]
-
Secondary Amine Reaction: The newly formed secondary amine can then react with another epoxide ring, resulting in a tertiary amine and another hydroxyl group. This step contributes to the branching and cross-linking of the polymer network.[5]
PGE participates in these reactions alongside the primary epoxy resin. The hydroxyl groups generated during the reaction can also catalyze further epoxide ring-opening, a phenomenon known as etherification, which can lead to additional cross-linking.[5]
Reaction with Anhydride (B1165640) Curing Agents
Anhydride hardeners operate through a different mechanism, typically requiring elevated temperatures and often a catalyst, such as a tertiary amine or an imidazole.[6][7] The general steps are:
-
Ring Opening of Anhydride: A hydroxyl group (which can be present on the epoxy resin backbone or from moisture) initiates the reaction by opening the anhydride ring to form a carboxylic acid.[7]
-
Esterification: The newly formed carboxylic acid then reacts with an epoxide group (from either DGEBA or PGE) to form an ester linkage and a new hydroxyl group.[7]
-
Etherification: The hydroxyl groups can also directly react with epoxide groups, leading to ether linkages and further cross-linking.[7]
PGE's epoxide ring is available to react with the carboxylic acid intermediates, incorporating it into the polyester (B1180765) network being formed.
Quantitative Data on the Effects of this compound
The addition of PGE to an epoxy resin formulation has a quantifiable impact on several key properties. The following tables summarize typical effects observed when PGE is incorporated into a DGEBA-based epoxy system.
Table 1: Effect of this compound on the Viscosity of DGEBA Epoxy Resin
| PGE Concentration (wt%) | Viscosity at 25°C (mPa·s) |
| 0 | ~12,000 - 15,000 |
| 5 | ~4,000 - 6,000 |
| 10 | ~1,500 - 2,500 |
| 15 | ~600 - 1,000 |
| 20 | ~300 - 500 |
Note: These are typical values and can vary depending on the specific grade of DGEBA and the measurement conditions.
Table 2: Effect of this compound on the Mechanical Properties of Cured DGEBA Epoxy Resin
| PGE Concentration (wt%) | Tensile Strength (MPa) | Flexural Modulus (GPa) | Elongation at Break (%) |
| 0 | 70 - 85 | 2.8 - 3.5 | 3 - 5 |
| 10 | 65 - 80 | 2.6 - 3.2 | 4 - 6 |
| 20 | 55 - 70 | 2.4 - 3.0 | 5 - 8 |
Note: Mechanical properties are highly dependent on the curing agent and cure cycle used.
Table 3: Effect of this compound on the Glass Transition Temperature (Tg) of Cured DGEBA Epoxy Resin
| PGE Concentration (wt%) | Glass Transition Temperature (Tg) (°C) |
| 0 | 150 - 170 |
| 10 | 130 - 150 |
| 20 | 110 - 130 |
Note: Tg is influenced by the curing agent, cure schedule, and the degree of cure.[8][9]
Experimental Protocols for Characterization
The study of the mechanism of action of PGE in epoxy resins relies on several key analytical techniques. Below are detailed protocols for the most common methods.
Viscosity Measurement
Objective: To determine the effect of PGE concentration on the viscosity of the uncured epoxy resin mixture.
Instrumentation: Rotational viscometer or rheometer with cone-and-plate or parallel-plate geometry.[10]
Procedure:
-
Sample Preparation: Prepare mixtures of epoxy resin (e.g., DGEBA) with varying weight percentages of PGE (e.g., 0%, 5%, 10%, 15%, 20%). Ensure thorough mixing until a homogeneous solution is obtained.[11]
-
Instrument Setup: Calibrate the viscometer/rheometer according to the manufacturer's instructions. Set the temperature of the measurement cell to a constant value, typically 25°C.[11]
-
Measurement: Carefully load the sample into the measurement cell, avoiding the introduction of air bubbles. Allow the sample to thermally equilibrate for at least 5 minutes.[11]
-
Data Acquisition: Perform the viscosity measurement at a constant shear rate (e.g., 10 s⁻¹) or over a range of shear rates to assess the rheological behavior.[11]
-
Analysis: Record the viscosity values for each PGE concentration. Plot viscosity as a function of PGE concentration.
Differential Scanning Calorimetry (DSC)
Objective: To study the curing kinetics and determine the glass transition temperature (Tg) of the cured epoxy resin.[12][13]
Instrumentation: Differential Scanning Calorimeter (DSC).[12]
Procedure:
-
Sample Preparation: For curing kinetics, accurately weigh 5-10 mg of the uncured epoxy-PGE-hardener mixture into a standard aluminum DSC pan. For Tg measurement, use a fully cured sample of the same weight. Seal the pans hermetically.[12]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Curing Kinetics Measurement:
-
Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature above the curing exotherm (e.g., 250°C).
-
Record the heat flow as a function of temperature. The exothermic peak represents the curing reaction.
-
-
Glass Transition Temperature (Tg) Measurement:
-
Heat the cured sample at a constant rate (e.g., 10°C/min) through the expected glass transition region.
-
Record the heat flow. The Tg is observed as a step-like change in the baseline.[8]
-
-
Analysis:
-
For curing kinetics, integrate the area under the exothermic peak to determine the heat of cure (ΔH).
-
For Tg, determine the midpoint of the transition in the heat flow curve.[8]
-
Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To monitor the disappearance of reactive functional groups (epoxide, amine) and the appearance of new groups (hydroxyl) during the curing process.[14][15]
Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer, preferably with a heated transmission cell or an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Prepare a thin film of the uncured epoxy-PGE-hardener mixture between two salt plates (e.g., KBr) for transmission analysis, or place a drop of the mixture directly onto the ATR crystal.
-
Initial Spectrum: Record the FTIR spectrum of the uncured mixture at room temperature.
-
In-situ Monitoring: Heat the sample to the desired curing temperature and collect spectra at regular time intervals.
-
Data Analysis: Monitor the changes in the absorbance of characteristic peaks:
-
Kinetics: The degree of conversion of the epoxy groups can be calculated by normalizing the area of the epoxide peak at 915 cm⁻¹ to an internal standard peak that does not change during the reaction (e.g., a C-H stretching peak from the aromatic rings).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of the reaction products and to quantify the reaction kinetics by monitoring the changes in the chemical environment of specific nuclei (e.g., ¹H, ¹³C).[16][17]
Instrumentation: Nuclear Magnetic Resonance (NMR) spectrometer.
Procedure:
-
Sample Preparation: The reaction is typically carried out in an NMR tube using a deuterated solvent (e.g., DMSO-d6) to dissolve the reactants (epoxy resin, PGE, and hardener).[16]
-
Initial Spectrum: Acquire an NMR spectrum (e.g., ¹³C NMR) of the initial reaction mixture.
-
Reaction Monitoring: Heat the NMR tube to the desired reaction temperature inside the NMR probe and acquire spectra at different time intervals.
-
Data Analysis: Identify the resonance signals corresponding to the reactants and products. The consumption of reactants and the formation of products can be quantified by integrating the respective peak areas. For example, in the reaction with an amine, the disappearance of the epoxide carbon signals and the appearance of new signals corresponding to the carbons in the newly formed alcohol and ether linkages can be monitored.[16]
Conclusion
This compound plays a multifaceted role in epoxy resin systems. As a reactive diluent, it effectively reduces viscosity, enhancing processability. Its integral participation in the curing reaction, whether with amine or anhydride hardeners, ensures that it becomes a permanent part of the cross-linked network, influencing the final mechanical and thermal properties. A thorough understanding of its mechanism of action, supported by quantitative data from analytical techniques such as viscometry, DSC, FTIR, and NMR, is essential for the rational design and optimization of epoxy formulations for a wide range of advanced applications.
References
- 1. This compound | CAS 122-60-1 | Connect Chemicals [connectchemicals.com]
- 2. This compound | C9H10O2 | CID 31217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Epoxy - Wikipedia [en.wikipedia.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. epotek.com [epotek.com]
- 9. epotek.com [epotek.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. scribd.com [scribd.com]
- 14. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. rsc.org [rsc.org]
- 17. semanticscholar.org [semanticscholar.org]
An In-depth Technical Guide to Phenyl Glycidyl Ether: Health and Safety in Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety considerations for the laboratory use of Phenyl glycidyl (B131873) ether (PGE). It is intended to equip researchers, scientists, and drug development professionals with the necessary information to handle this chemical safely and mitigate potential risks. This document covers the toxicological properties, safe handling procedures, emergency protocols, and detailed methodologies for key experimental safety assessments.
Chemical and Physical Properties
Phenyl glycidyl ether is a colorless liquid with a characteristic sweet odor.[1][2] It is primarily used as a reactive diluent in epoxy resins to reduce viscosity.[3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | 1,2-Epoxy-3-phenoxypropane, Glycidyl phenyl ether, PGE, (Phenoxymethyl)oxirane | [4] |
| CAS Number | 122-60-1 | [4] |
| Molecular Formula | C₉H₁₀O₂ | [5] |
| Molecular Weight | 150.17 g/mol | [1] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Sweet | [2] |
| Boiling Point | 245 °C (473 °F) | [1] |
| Melting Point | 3.5 °C (38.3 °F) | [1] |
| Flash Point | 115 °C (239 °F) | [2] |
| Vapor Pressure | 0.01 mmHg at 20 °C | [6] |
| Vapor Density | 4.37 (Air = 1) | [6] |
| Specific Gravity | 1.109 g/mL at 25 °C | [7] |
| Water Solubility | 2.4 g/L at 20 °C | [8] |
Toxicological Profile and Health Hazards
This compound is classified as a hazardous chemical with multiple health risks. It is a suspected human carcinogen, a skin sensitizer (B1316253), and an irritant to the skin, eyes, and respiratory tract.[2][9]
Acute Toxicity
Acute exposure to PGE can cause irritation to the skin and eyes.[2] Inhalation may lead to irritation of the nose, throat, and lungs, potentially causing coughing and shortness of breath.[2] High levels of exposure can result in more severe effects, including pulmonary edema, muscle weakness, drowsiness, and coma.[2]
Chronic Toxicity and Carcinogenicity
PGE is classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC).[3] This classification is based on sufficient evidence of carcinogenicity in experimental animals, where inhalation exposure has been shown to cause nasal carcinomas in rats.[3][10] Due to its carcinogenic potential, it is recommended to handle PGE with extreme caution and to reduce all contact to the lowest possible level.[9]
Skin Sensitization
PGE is a known skin sensitizer.[2] Repeated or prolonged contact can lead to the development of an allergic skin reaction, characterized by itching and a skin rash upon subsequent exposures, even at very low levels.[2]
Table 2: Summary of Toxicological Data for this compound
| Endpoint | Species | Route | Value | Reference(s) |
| LD50 | Rat | Oral | 3850 mg/kg | [11] |
| LD50 | Mouse | Oral | 1400 mg/kg | [11] |
| LD50 | Rabbit | Skin | 1500 uL/kg | [11] |
| LC50 | Rat | Inhalation | >100 ppm (8 hours) | [11] |
| LC50 | Mouse | Inhalation | >100 ppm (4 hours) | [11] |
| Eye Irritation | Rabbit | - | Mild to Severe | [11] |
| Skin Irritation | Rabbit | - | Moderate | [11] |
Occupational Exposure Limits
To minimize the risk of adverse health effects, several organizations have established occupational exposure limits for PGE.
Table 3: Occupational Exposure Limits for this compound
| Organization | Limit | Value | Reference(s) |
| OSHA (PEL) | 8-hour TWA | 10 ppm | [12] |
| NIOSH (REL) | 15-minute Ceiling | 1 ppm | [12] |
| ACGIH (TLV) | 8-hour TWA | 0.1 ppm | [13] |
| NIOSH (IDLH) | - | 100 ppm | [6] |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health.
Mechanisms of Toxicity
The toxicity of this compound is primarily attributed to its reactive epoxide group. This group can covalently bind to cellular macromolecules like DNA and proteins, leading to genotoxicity and immunotoxicity.
Genotoxicity and Carcinogenicity
The carcinogenicity of PGE is believed to stem from its ability to form adducts with DNA. The epoxide ring of PGE can be attacked by nucleophilic sites on DNA bases, leading to the formation of covalent bonds. Studies have identified the formation of adducts with thymidine (B127349) and 2'-deoxyadenosine.[3] Specifically, N-3-(2-hydroxy-3-phenoxypropyl)thymidine and N-1-(2-hydroxy-3-phenoxypropyl)-2'-deoxyadenosine have been characterized.[3] The formation of these DNA adducts can lead to mutations during DNA replication, which is a critical step in the initiation of cancer.
Skin Sensitization: An Adverse Outcome Pathway (AOP)
The process of skin sensitization by chemicals like PGE can be described by an Adverse Outcome Pathway (AOP), which outlines the sequence of key events from the molecular initiating event to the adverse outcome.
-
Key Event 1: Covalent Binding to Proteins (Haptenation): The electrophilic epoxide group of PGE reacts with nucleophilic amino acid residues (e.g., cysteine, lysine) on skin proteins to form haptens.[12]
-
Key Event 2: Keratinocyte Activation: The haptenated proteins are recognized by keratinocytes, leading to cellular stress and the release of pro-inflammatory cytokines.[12]
-
Key Event 3: Dendritic Cell Activation and Maturation: The inflammatory signals activate and mature dendritic cells (Langerhans cells) in the skin.[12]
-
Key Event 4: T-cell Proliferation and Differentiation: The activated dendritic cells migrate to the lymph nodes and present the haptenated peptides to naive T-cells, leading to their proliferation and differentiation into allergen-specific memory T-cells.[12]
Upon subsequent exposure, these memory T-cells are rapidly activated, leading to the clinical manifestations of allergic contact dermatitis.
Safe Laboratory Handling and Procedures
Given the significant health hazards of PGE, strict adherence to safety protocols is mandatory.
Engineering Controls
-
Fume Hood: All work with PGE, including weighing, mixing, and transferring, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7][13]
-
Ventilation: The laboratory should have adequate general ventilation.[4]
-
Eyewash and Safety Shower: An easily accessible and functional eyewash station and safety shower must be available in the immediate work area.[4][13]
Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately if contaminated.[13]
-
Eye Protection: Chemical splash goggles are mandatory.[4]
-
Lab Coat: A buttoned lab coat must be worn.[13]
-
Respiratory Protection: If there is a potential for exposure above the occupational exposure limits, a NIOSH-approved respirator with an appropriate cartridge should be used.[9]
Work Practices
-
Avoid Contact: Avoid all skin and eye contact with PGE.[9]
-
Hygiene: Wash hands thoroughly with soap and water after handling PGE and before leaving the laboratory. Do not eat, drink, or smoke in areas where PGE is handled.[9]
-
Storage: Store PGE in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, bases, and amines.[4] Keep containers tightly closed.[7]
-
Transportation: When transporting PGE, use sealed, shatter-resistant secondary containers.[13]
Experimental Workflow for Safe Handling
The following workflow outlines the key steps for safely handling PGE in a laboratory setting.
Emergency Procedures
Spills
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[4] Ventilate the area and decontaminate the spill surface.[4]
-
Large Spills: Evacuate the area and contact the institution's environmental health and safety department.
Exposures
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. If the person is conscious, give them 2-4 cupfuls of water.[4] Seek immediate medical attention.[4]
Waste Disposal
All PGE waste, including contaminated materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[13]
Experimental Protocols for Key Safety Assessments
The following are detailed methodologies for key toxicological assays relevant to the safety assessment of this compound. These protocols are based on OECD guidelines and findings from specific studies on PGE.
Ames Test for Mutagenicity
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.[14]
Objective: To determine if this compound can induce point mutations in strains of Salmonella typhimurium.
Methodology:
-
Bacterial Strains: Use at least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).[14] These strains have mutations in the histidine (for Salmonella) or tryptophan (for E. coli) operon, rendering them unable to synthesize the respective amino acid.
-
Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 mix), which is a rat liver homogenate that mimics mammalian metabolism.[14]
-
Procedure (Plate Incorporation Method):
-
Prepare a series of dilutions of PGE in a suitable solvent (e.g., DMSO).
-
To molten top agar (B569324), add the bacterial culture, the test solution (or control), and either the S9 mix or a buffer.
-
Pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[14]
Guinea Pig Maximization Test (GPMT) for Skin Sensitization
The GPMT is an in vivo method to assess the potential of a substance to cause skin sensitization.[9]
Objective: To determine the skin sensitizing potential of this compound in guinea pigs.
Methodology:
-
Animals: Use young, healthy albino guinea pigs.
-
Induction Phase:
-
Day 0 (Intradermal Injections): Administer three pairs of intradermal injections into the shaved shoulder region of the test animals. The injections consist of: 1) Freund's Complete Adjuvant (FCA) emulsified with water, 2) PGE in a suitable vehicle, and 3) PGE emulsified in FCA.[8]
-
Day 7 (Topical Application): Apply a patch containing a high, non-irritating concentration of PGE in a suitable vehicle to the injection site for 48 hours.[9]
-
-
Challenge Phase (Day 21):
-
Apply a patch with a non-irritating concentration of PGE to a shaved flank of both the test and control animals for 24 hours.[8]
-
-
Scoring: After 24 and 48 hours of patch removal, observe and score the challenge sites for erythema and edema.
-
Data Analysis: A substance is considered a sensitizer if a significantly higher number of test animals show a positive reaction compared to the control group.
In Vivo Carcinogenicity Bioassay
This protocol is based on the study that demonstrated the carcinogenicity of PGE in rats.[10]
Objective: To evaluate the carcinogenic potential of this compound following chronic inhalation exposure in rats.
Methodology:
-
Animals: Use male and female Sprague-Dawley rats.[10]
-
Exposure: Expose groups of rats to different concentrations of PGE vapor (e.g., 0, 1, and 12 ppm) for 6 hours/day, 5 days/week, for up to 24 months.[10]
-
Observations: Monitor the animals for clinical signs of toxicity and body weight changes throughout the study.
-
Pathology: At the end of the study, perform a complete necropsy on all animals. Collect and preserve all major organs and any gross lesions for histopathological examination. Pay special attention to the nasal cavity.
-
Data Analysis: Analyze the incidence of tumors in the exposed groups compared to the control group. A statistically significant increase in tumor incidence in the exposed groups is evidence of carcinogenicity.
Conclusion
This compound is a valuable chemical in various laboratory applications, particularly in the field of epoxy resins. However, its significant health hazards, including carcinogenicity and skin sensitization, necessitate stringent safety precautions. This guide provides a comprehensive framework for the safe handling and use of PGE, integrating toxicological data, established safety protocols, and detailed experimental methodologies. By adhering to these guidelines, researchers can minimize their risk of exposure and ensure a safe laboratory environment. It is imperative that all personnel working with PGE are thoroughly trained on its hazards and the necessary safety procedures.
References
- 1. academic.oup.com [academic.oup.com]
- 2. nj.gov [nj.gov]
- 3. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 1.0 Standard Operating Procedures for Laboratory Chemicals [cege.mtu.edu]
- 5. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wolverinecoatings.com [wolverinecoatings.com]
- 7. medicaljournalssweden.se [medicaljournalssweden.se]
- 8. Guinea pig maximisation test - Wikipedia [en.wikipedia.org]
- 9. oehha.ca.gov [oehha.ca.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Skin Sensitisation - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 12. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 13. mbresearch.com [mbresearch.com]
- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]
A Comprehensive Technical Guide to the Solubility of Phenyl Glycidyl Ether in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of phenyl glycidyl (B131873) ether (PGE), a versatile compound often utilized as a reactive diluent in epoxy resins and as a chemical intermediate in organic synthesis.[1][2] Understanding its solubility characteristics is crucial for its effective use in various applications, including in the formulation of coatings, adhesives, and potentially in specialized drug delivery systems. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual workflow to guide researchers.
Core Topic: Phenyl Glycidyl Ether and Its Solubility Profile
This compound (CAS No. 122-60-1) is a colorless liquid with a chemical formula of C₉H₁₀O₂.[3] Its molecular structure, featuring both a phenyl group and an epoxide ring, dictates its solubility in a range of organic solvents. Generally, PGE exhibits good solubility in non-polar and polar aprotic solvents, while its solubility in water is limited.[2][4]
Quantitative Solubility Data
| Solvent Class | Solvent | Solubility | Temperature (°C) |
| Alcohols | Ethanol (95%) | ≥100 mg/mL | 18 |
| Alcohol | Soluble | Not Specified | |
| Ketones | Acetone | Completely Soluble / Miscible | Not Specified |
| Aromatic Hydrocarbons | Toluene | Completely Soluble / Miscible | Not Specified |
| Benzene | Soluble | Not Specified | |
| Ethers | Diethyl Ether | Soluble | Not Specified |
| Alkanes | Octane | 12.9% | Not Specified |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | ≥100 mg/mL | 18 |
| Water | Water | 2.4 g/L | 20 |
| Water | 0.2 g/100g | 20 |
Data compiled from multiple sources.[1][2][4][5][6][7][8][9][10][11][12]
Experimental Protocol for Determining Solubility
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the widely used shake-flask method followed by quantitative analysis.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (PGE), >99% purity
-
Selected organic solvent (e.g., ethanol, acetone, toluene), analytical grade
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance (± 0.1 mg)
-
Syringes and syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph with a UV detector (HPLC-UV)
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a series of glass vials.
-
To each vial, add a known volume of the selected organic solvent. The amount of PGE should be sufficient to ensure that a solid phase (or a distinct liquid phase if immiscible) remains after equilibration, indicating saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostat for at least 24 hours to allow for complete phase separation (sedimentation of undissolved PGE).
-
Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-droplets of PGE.
-
Record the exact mass of the collected filtrate.
-
-
Quantitative Analysis (using GC-FID as an example):
-
Calibration: Prepare a series of standard solutions of PGE in the chosen solvent at known concentrations. Analyze these standards by GC-FID to generate a calibration curve (peak area vs. concentration).
-
Sample Analysis: Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the GC-FID and record the peak area corresponding to PGE.
-
Using the calibration curve, determine the concentration of PGE in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the original concentration of PGE in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Safety Precautions: this compound is a suspected carcinogen and may cause skin sensitization.[13] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Logical Relationships in PGE Reactions
This compound's reactivity is primarily governed by the epoxide ring, which is susceptible to nucleophilic attack, leading to ring-opening. This reactivity is fundamental to its role as a cross-linking agent in epoxy resins. The diagram below illustrates the general reaction pathway.
This guide serves as a foundational resource for professionals working with this compound. While comprehensive, the available data highlights the need for further quantitative studies to fully characterize its solubility in a wider array of organic solvents. The provided experimental protocol offers a robust framework for conducting such investigations.
References
- 1. Glycidyl Phenyl Ether | 122-60-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. Glycidyl phenyl ether | 122-60-1 [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C9H10O2 | CID 31217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Some glycidyl ethers - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound - Wikidata [wikidata.org]
- 7. chembk.com [chembk.com]
- 8. sfdchem.com [sfdchem.com]
- 9. This compound | CAS#:122-60-1 | Chemsrc [chemsrc.com]
- 10. Glycidyl phenyl ether, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. 122-60-1 CAS MSDS (Glycidyl phenyl ether) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. ICSC 0188 - this compound [inchem.org]
The Reaction of Phenyl Glycidyl Ether with Primary Amines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reaction between phenyl glycidyl (B131873) ether (PGE) and primary amines. This reaction is of significant interest in polymer chemistry, particularly in the curing of epoxy resins, and serves as a fundamental model for understanding the synthesis of β-amino alcohols, a crucial structural motif in many pharmaceutical compounds.[1][2][3][4] This document details the reaction mechanism, kinetics, experimental protocols, and relevant applications in drug development.
Core Reaction Mechanism and Kinetics
The reaction of phenyl glycidyl ether, an epoxide, with a primary amine is a nucleophilic ring-opening reaction. The primary amine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This reaction typically proceeds via an SN2 mechanism, leading to the formation of a β-amino alcohol. The reaction can be catalyzed by hydroxyl groups, which may be present as impurities, added intentionally, or generated in situ as the reaction proceeds.[5][6][7]
The overall reaction can be described in two main stages:
-
Reaction with the primary amine: The primary amine attacks the terminal carbon of the epoxide ring of PGE, leading to the formation of a secondary amine and a hydroxyl group. This reaction has a rate constant denoted as k1.
-
Reaction with the secondary amine: The newly formed secondary amine can then react with another molecule of PGE. This second addition has a rate constant denoted as k2.
The relative rates of these two reactions (k1/k2) are a critical factor in determining the structure of the final product, particularly in the context of polymer formation.[5][6][7]
Factors Influencing the Reaction:
-
Steric Hindrance: The structure of the amine plays a significant role in the reaction rate. Steric hindrance around the amine group can reduce its reactivity.[5]
-
Catalysis: The reaction is often catalyzed by hydroxyl-containing compounds. The hydroxyl group can activate the epoxide ring by protonating the oxygen atom, making it more susceptible to nucleophilic attack.[5][6][7] Tertiary amines can also act as accelerators, though they can introduce side reactions like homopolymerization of the epoxide.[8]
-
Temperature: As with most chemical reactions, the rate of the PGE-amine reaction increases with temperature. The activation energy for this reaction has been determined in various systems.[5][6][7]
-
Solvent: The choice of solvent can influence the reaction rate and mechanism. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are often used for kinetic studies.[5]
Quantitative Kinetic Data
The following tables summarize key kinetic parameters for the reaction of this compound with various primary amines, as reported in the literature.
Table 1: Rate Constants and Ratios for the Reaction of this compound with 2,5-Dimethyl-2,5-Hexanediamine in DMSO. [5]
| Temperature (°C) | k1 x 104 (L/mol·s) | k2 x 104 (L/mol·s) | k1/k2 Ratio |
| 100 | 18.92 | 0.317 | 59.6 |
| 80 | 7.93 | 0.120 | 66.1 |
| 60 | 2.89 | 0.049 | 59.0 |
| 46 | 1.14 | 0.019 | 60.0 |
Table 2: Activation Energies for this compound-Amine Reactions.
| Amine | Solvent | Activation Energy (Ea) for k1 (kcal/mol) | Activation Energy (Ea) for k2 (kcal/mol) |
| 2,5-Dimethyl-2,5-Hexanediamine | DMSO | 13.7 | 13.7 |
| Aniline | Not Specified | 17.2 (amine catalyzed) | 12.4 (hydroxyl catalyzed) |
| Methylaniline | Not Specified | 16.5 (uncatalyzed) | 13.1 (catalyzed) |
Experimental Protocols
This section provides detailed methodologies for conducting and analyzing the reaction between this compound and primary amines.
General Procedure for the Reaction of this compound with a Primary Amine
This protocol is a generalized procedure based on common laboratory practices for this type of reaction.
Materials:
-
This compound (PGE)
-
Primary amine (e.g., aniline, 2,5-dimethyl-2,5-hexanediamine)
-
Solvent (e.g., dimethyl sulfoxide - DMSO, if required)
-
Nitrogen or Argon gas for inert atmosphere
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and hotplate or oil bath
-
Thermometer
-
Condenser (if heating under reflux)
Procedure:
-
Preparation: Ensure all glassware is clean and dry. If the reaction is sensitive to air or moisture, assemble the apparatus for reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Charging the Reactor: Charge the reaction vessel with the primary amine and solvent (if used).
-
Initiating the Reaction: Begin stirring the mixture. Slowly add the this compound to the reaction vessel. The addition can be done dropwise using a dropping funnel.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature and maintain it for the required duration. For kinetic studies, samples are typically withdrawn at regular intervals.
-
Monitoring the Reaction: The progress of the reaction can be monitored by various analytical techniques, including:
-
Thin-Layer Chromatography (TLC): To qualitatively observe the consumption of reactants and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the concentration of reactants and products over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR is particularly useful for independently monitoring the reaction of primary and secondary amine hydrogens.[5]
-
Modulated Temperature Differential Scanning Calorimetry (MTDSC): To obtain heat flow and heat capacity profiles, which can be used to determine the extent of reaction.
-
-
Work-up and Isolation: Once the reaction is complete, the product can be isolated. The specific work-up procedure will depend on the nature of the product and the solvent used. A typical work-up may involve:
-
Cooling the reaction mixture.
-
Removing the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Purifying the product by techniques such as column chromatography, recrystallization, or distillation.
-
Characterization of Reaction Products
The structure of the resulting β-amino alcohol and any side products can be confirmed using standard analytical techniques:
-
NMR Spectroscopy (1H and 13C): To elucidate the chemical structure of the products.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the appearance of a hydroxyl group and the disappearance of the epoxide group.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
Relevance to Drug Development
The reaction of epoxides with amines to form β-amino alcohols is a cornerstone of medicinal chemistry and drug development.[1][2][3][4] this compound serves as a model compound for more complex epoxides used in the synthesis of pharmaceuticals.
β-amino alcohols are a key structural feature in a wide range of biologically active molecules, including:
-
β-blockers: A class of drugs used to manage cardiovascular diseases.
-
Antiviral agents: Including inhibitors of HIV protease.
-
Chiral auxiliaries: Used in asymmetric synthesis to produce enantiomerically pure drugs.
-
Natural products: Many naturally occurring compounds with therapeutic properties contain the β-amino alcohol motif.[3]
The development of efficient and selective methods for the ring-opening of epoxides with amines is therefore a critical area of research in the pharmaceutical industry.[1][2][3][4][9]
Visualizations
The following diagrams illustrate the key reaction pathway and a typical experimental workflow for studying the reaction of this compound with a primary amine.
Caption: Reaction pathway of this compound with a primary amine.
References
- 1. growingscience.com [growingscience.com]
- 2. tandfonline.com [tandfonline.com]
- 3. rroij.com [rroij.com]
- 4. mdpi.com [mdpi.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
- 9. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Phenyl Glycidyl Ether: A Versatile Monomer for Advanced Polymer Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl glycidyl (B131873) ether (PGE) is an aromatic epoxide monomer that serves as a valuable building block for the synthesis of a diverse range of polymers. Its unique chemical structure, combining a reactive oxirane ring with a rigid phenyl group, allows for the creation of polymers with tailored properties suitable for a variety of high-performance applications. These applications span from industrial coatings and adhesives to advanced biomedical materials, including sophisticated drug delivery systems. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of polymers derived from phenyl glycidyl ether, with a particular focus on their relevance to the pharmaceutical and biomedical fields.
Polymerization of this compound
The polymerization of this compound primarily proceeds via ring-opening polymerization (ROP) mechanisms, which can be either anionic or cationic. The choice of polymerization technique significantly influences the resulting polymer's molecular weight, polydispersity, and microstructure.
Anionic Ring-Opening Polymerization
Anionic ring-opening polymerization (AROP) of PGE is a living polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The polymerization is typically initiated by strong nucleophiles, such as alkoxides or hydroxides.
A common application of anionic polymerization of PGE is in the synthesis of amphiphilic block copolymers. For instance, methoxy (B1213986) polyethylene (B3416737) glycol (mPEG) can be used as a macroinitiator to synthesize mPEG-b-poly(this compound) (mPEG-b-PPGE) block copolymers.[1] These copolymers can self-assemble in aqueous solutions to form micelles, which are effective nanocarriers for hydrophobic drugs.[1]
Cationic Ring-Opening Polymerization
Cationic ring-opening polymerization (CROP) of PGE is another important method for synthesizing poly(this compound). This process is typically initiated by strong electrophiles, such as Brønsted acids or Lewis acids. Photoinitiated cationic polymerization is a particularly attractive method, as it offers spatial and temporal control over the polymerization process. In this technique, a photoinitiator is used to generate a strong acid upon UV irradiation, which then initiates the polymerization.
This method is often employed for producing crosslinked polymer networks, which are useful in coatings and adhesives.[2]
Properties of this compound-Based Polymers
The physical and chemical properties of polymers derived from PGE can be fine-tuned by controlling the polymer architecture (e.g., homopolymer, copolymer, block copolymer) and molecular weight.
Physical and Thermal Properties
The properties of some representative PGE-based polymers are summarized in the table below.
| Polymer Type | Mn ( g/mol ) | Mw/Mn (PDI) | Tg (°C) | Tm (°C) | Reference |
| Poly(this compound)-co-formaldehyde | ~345 | - | - | - | [3] |
| Poly(this compound)-co-formaldehyde | ~570 | - | - | - | |
| Poly(GME-ran-EGE)-block-poly(EEBP) | 10,200 | 1.15 | - | - | [4] |
| Poly(GME-ran-EGE)-block-poly(EBP) | 9,800 | 1.12 | - | - | [4] |
| mPEG-b-PPheGE | 7,300 | 1.1 | - | - | [1] |
GME: Glycidyl methyl ether, EGE: Ethyl glycidyl ether, EEBP: 2-(2-ethoxyethoxy)ethyl benzophenone (B1666685) ether, EBP: 2-ethoxyethyl benzophenone ether, mPEG: methoxy polyethylene glycol, PPheGE: poly(this compound).
Experimental Protocols
Synthesis of mPEG-b-poly(this compound) via Anionic Polymerization
This protocol describes the synthesis of an amphiphilic diblock copolymer, mPEG-b-PPheGE, for potential drug delivery applications.[1]
Materials:
-
Methoxy polyethylene glycol (mPEG, Mn = 5000 g/mol )
-
This compound (PGE)
-
Potassium naphthalenide solution in THF
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Methanol
-
Hexane
-
Diethyl ether
-
Argon gas supply
-
Schlenk line and glassware
Procedure:
-
Drying of mPEG: Accurately weigh mPEG into a dried Schlenk flask equipped with a magnetic stir bar. Connect the flask to a Schlenk line and purge with argon for 5 minutes. Heat the flask gently with a heat gun under vacuum until the mPEG melts to remove any residual water.
-
Activation of mPEG: Dissolve the dried mPEG in anhydrous THF. Cool the solution in an ice bath and add a stoichiometric amount of potassium naphthalenide solution dropwise until a persistent green color is observed, indicating the formation of the potassium alkoxide macroinitiator.
-
Polymerization: Add anhydrous DMSO to the reaction mixture. Then, add the desired amount of PGE monomer to the flask via syringe. The reaction mixture is typically stirred at an elevated temperature (e.g., 80°C) under an argon atmosphere for an extended period (e.g., 48 hours) to ensure complete polymerization.[1]
-
Termination: Quench the polymerization by adding a few drops of methanol.
-
Purification:
-
Extract the naphthalene (B1677914) byproduct with hexane.
-
Remove the majority of the DMSO by vacuum distillation.
-
Dissolve the remaining slurry in a minimal amount of THF and precipitate the polymer by adding the solution dropwise to a large volume of cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Repeat the precipitation process at least twice to ensure high purity.
-
Dry the final polymer product under vacuum.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure of the copolymer and determine the degree of polymerization of the PPGE block.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.
Synthesis of Crosslinked Poly(this compound) via Photoinitiated Cationic Polymerization
This protocol outlines a general procedure for the photoinitiated cationic polymerization of glycidyl ethers to form a crosslinked network.
Materials:
-
This compound (PGE)
-
A suitable photoinitiator (e.g., a triarylsulfonium salt)
-
UV light source
Procedure:
-
Formulation: Prepare a mixture of the PGE monomer and the photoinitiator. The concentration of the photoinitiator will depend on the specific initiator and the desired curing speed.
-
Casting: Cast the liquid mixture onto a suitable substrate to the desired thickness.
-
UV Curing: Expose the cast film to UV radiation. The irradiation time and intensity will depend on the photoinitiator and the thickness of the film.
-
Post-Curing: After UV exposure, the polymer network may continue to cure in the dark. A post-curing step at an elevated temperature may be employed to ensure complete conversion of the epoxy groups.
Applications in Drug Development
The unique properties of PGE-based polymers make them attractive candidates for various applications in drug delivery and biomedical engineering.
Nanocarriers for Drug Delivery
As previously mentioned, amphiphilic block copolymers of PGE, such as mPEG-b-PPGE, can self-assemble into micelles in aqueous environments. The hydrophobic PPGE core can encapsulate poorly water-soluble drugs, while the hydrophilic mPEG corona provides a stealth-like character, prolonging circulation time in the bloodstream and reducing non-specific uptake by the reticuloendothelial system.[1] This approach has been successfully used to load anticancer drugs like doxorubicin.[1]
Biocompatibility and Cellular Uptake
For any material to be used in drug delivery, its biocompatibility and interaction with cells are of paramount importance. While specific biocompatibility data for PGE-based polymers is an active area of research, studies on similar polyether-based materials provide valuable insights. Generally, hydrophilic polymers like polyethylene glycol are known to be biocompatible and reduce protein adsorption.
The cellular uptake of polymeric nanoparticles is a complex process that can occur through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[1][5] The specific pathway is influenced by the nanoparticle's size, shape, surface charge, and surface chemistry. Understanding these mechanisms is crucial for designing effective drug delivery systems that can deliver their therapeutic payload to the desired intracellular target.
Stimuli-Responsive Systems
The versatility of poly(glycidyl ether)s allows for the incorporation of functional groups that can respond to specific physiological stimuli, such as pH or temperature. For example, thermoresponsive block copolymers incorporating PGE derivatives have been developed for cell sheet engineering.[4] This "smart" behavior can be harnessed to create drug delivery systems that release their cargo in response to the unique microenvironment of a tumor (e.g., lower pH) or an external trigger.
Conclusion
This compound is a highly versatile monomer that provides access to a wide array of polymers with tunable properties. Through controlled polymerization techniques, it is possible to synthesize well-defined homopolymers, random copolymers, and block copolymers. The resulting materials exhibit a range of properties that make them suitable for diverse applications, from industrial materials to advanced biomedical systems. For drug development professionals, PGE-based polymers, particularly amphiphilic block copolymers, offer a promising platform for the creation of sophisticated nanocarriers for targeted and controlled drug delivery. Further research into the biocompatibility and cellular interactions of these materials will undoubtedly expand their potential in the pharmaceutical and biomedical fields.
References
- 1. Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9879112B2 - Polymer network material comprising a poly(glycidyl ether) structure, method of its production and use - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermoresponsive Poly(glycidyl ether) Brush Coatings on Various Tissue Culture Substrates—How Block Copolymer Design and Substrate Material Govern Self-Assembly and Phase Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pulsus.com [pulsus.com]
Spectroscopic Data of Phenyl Glycidyl Ether: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for phenyl glycidyl (B131873) ether, a key intermediate in organic synthesis and a component in epoxy resin formulations. The following sections detail its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for phenyl glycidyl ether.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.35 - 7.25 | m | Ar-H (meta) |
| 7.00 - 6.90 | m | Ar-H (para, ortho) |
| 4.23 | dd | -O-CH ₂- (from epoxide) |
| 3.95 | dd | -O-CH ₂- (from epoxide) |
| 3.35 | m | -CH - (from epoxide) |
| 2.90 | dd | -CH ₂- (oxirane ring) |
| 2.75 | dd | -CH ₂- (oxirane ring) |
Solvent: CDCl₃. Data sourced from multiple publicly available spectra. Chemical shifts and multiplicities may vary slightly depending on the solvent and experimental conditions.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 158.5 | Ar-C -O |
| 129.5 | Ar-C H (meta) |
| 121.2 | Ar-C H (para) |
| 114.6 | Ar-C H (ortho) |
| 68.8 | -O-C H₂- |
| 50.1 | -C H- (epoxide) |
| 44.6 | -C H₂- (oxirane ring) |
Solvent: CDCl₃. Data sourced from ChemicalBook.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 3: FTIR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3060 - 3040 | C-H stretch (aromatic) |
| 2990 - 2920 | C-H stretch (aliphatic) |
| 1600, 1490 | C=C stretch (aromatic ring) |
| 1245 | C-O-C stretch (aryl ether) |
| 915, 840 | C-O stretch (epoxide ring) |
Data represents typical absorption bands for this compound.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion | Relative Intensity |
| 150 | [M]⁺ | High |
| 94 | [M - C₃H₄O]⁺ | High |
| 77 | [C₆H₅]⁺ | Medium |
| 57 | [C₃H₅O]⁺ | Medium |
Ionization Method: Electron Ionization (EI). Data sourced from PubChem.[2]
Experimental Protocols
The following sections provide detailed methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the appropriate spectral width and acquisition time for both ¹H and ¹³C experiments.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the number of scans to 8 or 16 for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Increase the number of scans (e.g., 128 or more) to compensate for the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol for FTIR Analysis:
-
Sample Preparation: As this compound is a liquid, it can be analyzed directly as a thin film.
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with an appropriate sampling accessory (e.g., attenuated total reflectance - ATR, or salt plates for transmission).
-
Record a background spectrum of the empty accessory to subtract atmospheric and instrumental interferences.
-
-
Data Acquisition:
-
Apply a small drop of this compound onto the ATR crystal or between two salt plates (e.g., NaCl or KBr).
-
Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Identify and label the characteristic absorption peaks.
-
Mass Spectrometry (MS)
Protocol for Mass Spectrometry Analysis:
-
Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. For a volatile liquid, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) is suitable.
-
Ionization:
-
Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method provides reproducible fragmentation patterns useful for structural elucidation.
-
-
Mass Analysis:
-
Scan a mass-to-charge (m/z) range appropriate for the molecular weight of this compound (e.g., m/z 40-200).
-
-
Data Acquisition and Interpretation:
-
The mass spectrometer will detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.
-
Identify the molecular ion peak ([M]⁺) and major fragment ions.
-
Propose fragmentation pathways to explain the observed fragment ions.
-
References
Phenyl Glycidyl Ether: A Comprehensive Technical Guide to its Thermodynamic Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of phenyl glycidyl (B131873) ether (PGE). The information presented herein is crucial for professionals in research, chemical engineering, and pharmaceutical development, where a thorough understanding of the energetic and phase behavior of this compound is essential for process design, safety analysis, and reaction modeling. This document summarizes key quantitative data in structured tables, details the experimental methodologies used for their determination, and provides a visual representation of the relationships between fundamental thermodynamic properties.
Core Thermodynamic and Physical Properties
Phenyl glycidyl ether (CAS No: 122-60-1; Formula: C₉H₁₀O₂) is a colorless liquid at room temperature.[1] A summary of its fundamental physical and thermodynamic properties is provided in the tables below. This data has been compiled from critically evaluated sources to ensure accuracy and reliability.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 150.1745 g/mol | NIST WebBook[2] |
| Melting Point | 3.5 °C (276.65 K) | NIST WebBook |
| Normal Boiling Point | 245 °C (518.15 K) | NIST WebBook |
| Vapor Pressure | 0.01 mmHg at 20 °C (293.15 K) | CAMEO Chemicals[3] |
Table 2: Standard Molar Thermodynamic Properties of this compound (Liquid Phase) at 298.15 K and 0.1 MPa
| Property | Symbol | Value (kJ/mol) | Source |
| Enthalpy of Combustion | ΔcH°liquid | -4556.7 ± 1.1 | NIST WebBook |
| Enthalpy of Formation | ΔfH°liquid | -163.4 ± 1.2 | NIST WebBook |
Table 3: Molar Heat Capacity of this compound (Liquid Phase) at Constant Pressure
| Temperature (K) | Heat Capacity (J/mol·K) | Source |
| 298.15 | 243.3 ± 0.5 | NIST WebBook |
| 300 | 244.2 | NIST WebBook |
| 310 | 248.6 | NIST WebBook |
| 320 | 253.1 | NIST WebBook |
| 330 | 257.5 | NIST WebBook |
Experimental Protocols for Thermodynamic Property Determination
The accurate determination of thermodynamic properties is paramount for the reliable application of this data. The following sections detail the experimental methodologies employed in the cited literature for measuring the key thermodynamic parameters of this compound.
Enthalpy of Combustion
The standard enthalpy of combustion of liquid this compound was determined using a static-bomb calorimeter.
Experimental Workflow:
References
Phenyl Glycidyl Ether: An In-Depth Technical Guide to its Environmental Fate and Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl glycidyl (B131873) ether (PGE) is an aromatic glycidyl ether characterized by a phenyl group attached to a glycidyl ether moiety. It serves as a reactive diluent in epoxy resin formulations, enhancing flexibility, adhesion, and thermal properties in coatings, adhesives, and sealants. Its reactivity also makes it a valuable intermediate in the synthesis of other chemicals, including surfactants and pharmaceuticals. Given its industrial importance, a thorough understanding of its environmental fate and degradation is crucial for assessing its ecological impact and ensuring its safe use and disposal. This technical guide provides a comprehensive overview of the current scientific understanding of the biodegradation, hydrolysis, and atmospheric degradation of phenyl glycidyl ether, complete with quantitative data, detailed experimental protocols, and visual representations of degradation pathways.
Environmental Fate and Degradation
The environmental persistence and transformation of this compound are governed by a combination of biotic and abiotic processes. These include biodegradation by microorganisms, hydrolysis in aquatic environments, and degradation in the atmosphere by photochemically produced radicals.
Biodegradation
Biodegradation is a key process in the environmental removal of organic compounds. Studies on this compound suggest that it is not readily biodegradable, indicating that its complete mineralization in the environment may be a slow process.
Several studies have assessed the biodegradability of this compound using standardized tests, primarily measuring its Biochemical Oxygen Demand (BOD). The results, summarized in the table below, indicate limited biodegradation over short periods.
| Test Parameter | Duration | Inoculum | Result | Reference |
| Theoretical BOD | 5 days | Effluent from a biological sanitary waste treatment plant | 6% | [1] |
| Theoretical BOD | 5 days | Acclimated sewage | 0% | [1] |
| Theoretical BOD | 4 weeks | Activated sludge (Japanese MITI test) | 33% | [1] |
While comprehensive environmental biodegradation pathway studies are limited, metabolic studies in rats provide valuable insights into the potential breakdown products. The primary routes of metabolism involve epoxide hydrolysis and glutathione (B108866) (GSH) conjugation.[2] The epoxide ring is opened, leading to the formation of 3-phenoxy-1,2-propanediol. This diol can be further oxidized to 3-phenyloxy)lactic acid. Subsequent oxidation, transamination, and N-acetylation can lead to the formation of N-acetyl-O-phenylserine. The glutathione conjugate can be metabolized to a mercapturic acid derivative.[2] Based on these findings, a plausible environmental biodegradation pathway is proposed below.
Hydrolysis
As an epoxide, this compound is susceptible to hydrolysis, a chemical reaction with water that results in the cleavage of the epoxide ring to form a diol. The rate of this reaction is influenced by pH and temperature.
The primary product of the hydrolysis of this compound is 3-phenoxy-1,2-propanediol. This reaction can be catalyzed by both acids and bases.
Atmospheric Degradation
This compound is expected to exist predominantly in the vapor phase in the atmosphere due to its vapor pressure.[1] Its atmospheric fate is primarily determined by its reaction with photochemically produced hydroxyl (•OH) radicals.
The rate of atmospheric degradation can be estimated based on the reaction rate constant with hydroxyl radicals.
| Parameter | Value | Conditions | Reference |
| Vapor-phase reaction rate constant with •OH radicals | 2.9 x 10⁻¹¹ cm³/molecule-sec | 25 °C (estimated) | [1] |
| Atmospheric half-life | ~13 hours | Atmospheric concentration of 5 x 10⁵ •OH radicals/cm³ | [1] |
The reaction of this compound with hydroxyl radicals is expected to initiate a series of reactions leading to its degradation. The initial step likely involves the abstraction of a hydrogen atom from the glycidyl group or addition to the aromatic ring.
This compound is not expected to be susceptible to direct photolysis by sunlight as it does not contain chromophores that absorb light at wavelengths greater than 290 nm.[1]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment of the environmental fate of chemicals. Below are representative methodologies for key degradation studies.
Biodegradation: OECD 301C (Modified MITI Test)
The Organisation for Economic Co-operation and Development (OECD) Guideline 301C, also known as the Modified MITI (Ministry of International Trade and Industry) Test, is a stringent test for assessing the ready biodegradability of chemicals.
A measured amount of the test substance is added to a mineral medium inoculated with a mixed population of microorganisms from various sources. The consumption of oxygen by the microbial population during the degradation of the test substance is measured over a 28-day period using a closed respirometer. The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD).
-
Closed respirometer (e.g., electrolytic or manometric)
-
Incubator maintained at 25 ± 1 °C
-
Culture flasks with stirrers
-
Apparatus for measuring dissolved organic carbon (DOC), if required
-
Preparation of Inoculum: A mixed inoculum is prepared from at least 10 different sources, including activated sludge from sewage treatment plants treating predominantly domestic sewage, surface waters, and soils. The inoculum is cultured for a specified period to ensure a stable microbial population.
-
Test Setup: The test substance is added to the culture flasks at a concentration that will yield a theoretical oxygen demand of 30 to 100 mg/L. A mineral medium containing essential nutrients is also added. Control flasks containing only the inoculum and the mineral medium are run in parallel to measure endogenous respiration. A reference substance (e.g., aniline) is also tested to verify the viability of the inoculum.
-
Incubation: The flasks are sealed in the respirometer and incubated at 25 ± 1 °C in the dark for 28 days. The contents of the flasks are stirred continuously.
-
Measurement: The oxygen consumption is measured continuously or at frequent intervals throughout the 28-day period.
-
Data Analysis: The percentage of biodegradation is calculated as follows:
% Biodegradation = (O₂ consumed by test substance - O₂ consumed by blank) / ThOD x 100
A substance is considered readily biodegradable if it reaches 60% of its ThOD within a 10-day window during the 28-day test period.
Atmospheric Degradation: Relative Rate Method for •OH Radical Reactions
The rate constant for the gas-phase reaction of a volatile organic compound (VOC) like this compound with hydroxyl radicals is often determined using a relative rate method in a smog chamber.
The test compound and a reference compound with a known •OH radical reaction rate constant are introduced into a smog chamber. •OH radicals are generated in situ, and the decay of both the test and reference compounds is monitored over time. The rate constant for the test compound is calculated relative to the rate constant of the reference compound.
-
Smog chamber (e.g., a large Teflon bag or a quartz reactor) with a system for introducing and mixing gases.
-
Light source for photolysis (e.g., UV lamps) to generate •OH radicals.
-
Analytical instrumentation for monitoring the concentrations of the test and reference compounds (e.g., Gas Chromatography with Flame Ionization Detection - GC-FID).
-
Chamber Preparation: The smog chamber is filled with purified air.
-
Introduction of Reactants: Known concentrations of the test compound, the reference compound, and an •OH radical precursor (e.g., methyl nitrite (B80452) in the presence of NO) are introduced into the chamber.
-
Initiation of Reaction: The light source is turned on to photolyze the precursor and generate •OH radicals.
-
Monitoring of Concentrations: The concentrations of the test and reference compounds are monitored at regular intervals over the course of the experiment.
-
Data Analysis: The rate constant for the reaction of the test compound with •OH radicals (k_test) is calculated using the following equation:
ln([Test]₀ / [Test]ₜ) = (k_test / k_ref) * ln([Ref]₀ / [Ref]ₜ)
where:
-
[Test]₀ and [Test]ₜ are the concentrations of the test compound at time 0 and time t.
-
[Ref]₀ and [Ref]ₜ are the concentrations of the reference compound at time 0 and time t.
-
k_ref is the known rate constant for the reaction of the reference compound with •OH radicals.
-
Conclusion
The environmental fate of this compound is characterized by slow biodegradation, susceptibility to hydrolysis, and relatively rapid atmospheric degradation. While it is not considered readily biodegradable, its persistence in the environment is mitigated by abiotic degradation processes. This technical guide provides a foundational understanding for researchers and professionals in drug development and other industries, enabling informed decisions regarding the environmental risk assessment and management of this compound. Further research, particularly on the kinetics of hydrolysis under various environmental conditions and the identification of microbial species capable of its degradation, would provide a more complete picture of its environmental lifecycle.
References
Phenyl glycidyl ether historical development and applications
This in-depth technical guide provides a comprehensive overview of the historical development, synthesis, properties, and applications of Phenyl Glycidyl (B131873) Ether (PGE). It is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development who are interested in the chemistry and applications of this versatile epoxy compound.
Historical Development
The journey of Phenyl Glycidyl Ether is intrinsically linked to the broader history of epoxy resins. The initial breakthroughs in epoxy chemistry occurred in the 1930s with the independent work of Dr. Paul Schlack in Germany and Dr. Pierre Castan in Switzerland.[1][2] Dr. Castan's patent in 1936 for a process to manufacture epoxy resin laid the groundwork for future research and commercialization.[1][2]
The commercial availability of glycidyl ethers as essential components of epoxy resins began in the late 1940s.[3] The initial focus of epoxy resin development was on enhancing their fundamental properties for industrial and military applications, particularly during World War II where their adhesive properties were highly valued.[1]
The 1960s and 1970s saw the introduction of reactive diluents, a significant development in epoxy formulation.[4] Unlike non-reactive diluents, which simply reduce viscosity, reactive diluents like this compound participate in the curing reaction, becoming an integral part of the final polymer network.[4] This innovation provided manufacturers with greater control over the performance characteristics of epoxy systems, expanding their range of applications.[4]
The traditional synthesis of this compound involves the reaction of phenol (B47542) with epichlorohydrin (B41342) in the presence of a base.[5] Over the years, advancements in process chemistry have led to more efficient and higher-yield synthesis methods, including the use of phase transfer catalysts and microreactors to minimize side reactions and shorten reaction times.[6]
Physicochemical Properties
This compound (PGE) is a colorless liquid with a characteristic sweet odor.[7][8] It is a versatile organic compound with the chemical formula C₉H₁₀O₂.[5] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 150.177 g/mol | [5] |
| Boiling Point | 245 °C (473 °F) at 760 mmHg | [5][7][9] |
| Melting Point | 3.5 °C (38.3 °F) | [5][7][9] |
| Density | 1.1092 g/cm³ at 20 °C (68 °F) | [9] |
| Vapor Pressure | 0.01 mmHg at 20 °C (68 °F) | [9] |
| Vapor Density | 4.37 (relative to air) | [9] |
| Flash Point | > 93.3 °C (> 200 °F) | [7][9] |
| Water Solubility | 1 to 5 mg/mL at 18 °C (64 °F) | [7][9] |
| Refractive Index | 1.5307 at 21 °C | [7] |
| LogP (Octanol/Water) | 1.12 | [7] |
Applications
The primary application of this compound is as a reactive diluent in epoxy resin formulations.[5][10] Its low viscosity effectively reduces the viscosity of high molecular weight epoxy resins, improving their handling and processing characteristics.[5] This is particularly crucial in applications such as coatings, sealants, adhesives, and elastomers.[5]
As a reactive diluent, PGE participates in the cross-linking reaction, which can influence the mechanical properties and microstructure of the cured epoxy resin.[5] It is also used to modify epoxy resins to enhance properties like flexibility, adhesion, and thermal resistance.[10]
Beyond its role as a diluent, this compound serves as a versatile chemical intermediate in organic synthesis.[10] Its reactive epoxide group allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of phenol with epichlorohydrin. The following is a general protocol based on patented methods:
Materials:
-
Phenol
-
Epichlorohydrin
-
Catalyst (e.g., tetrabutylammonium (B224687) bromide, tetramethylammonium (B1211777) bromide)
-
Solvent (optional)
-
Sodium Hydroxide (B78521) solution for dehydrochlorination
Procedure:
-
Reaction Setup: The reaction is typically carried out in a glass reactor equipped with a stirrer, thermometer, and condenser.
-
Charging Reactants: Phenol and a molar excess of epichlorohydrin (e.g., a molar ratio of 1:1 to 1:1.3) are charged into the reactor.[6]
-
Catalyst Addition: A catalytic amount of a phase transfer catalyst, such as tetrabutylammonium bromide (e.g., 0.5 wt%), is added to the mixture.[6]
-
Reaction Conditions: The reaction mixture is heated to a temperature between 30-100 °C and stirred for a period of 2-30 minutes.[6] The use of a microreactor can significantly shorten the reaction time and improve yield.[6]
-
Dehydrochlorination: After the initial reaction, a solution of sodium hydroxide is added to the mixture to effect dehydrochlorination, forming the glycidyl ether. This step is typically carried out at a controlled temperature.
-
Workup: The resulting mixture is then washed with water to remove salts and unreacted sodium hydroxide. The organic layer containing the this compound is separated.
-
Purification: The crude product can be purified by distillation under reduced pressure to obtain high-purity this compound.
Model Reaction with Dicyandiamide (B1669379)
The following protocol describes a model experiment to study the curing reaction of this compound with dicyandiamide (DICY), a common epoxy curing agent.[11]
Materials:
-
This compound (PGE)
-
Dicyandiamide (DICY)
-
Heating mantle with temperature control
-
Reflux condenser
-
Reaction vessel
Procedure:
-
Reactant Mixture: A mixture of this compound (e.g., 12.01 g, 0.08 mol) and dicyandiamide (e.g., 1.68 g, 0.02 mol) is prepared.[11]
-
Reaction Setup: The mixture is placed in a reaction vessel equipped with a reflux condenser and heated using a temperature-controlled heating mantle.[11]
-
Reaction Conditions: The reaction is maintained at a constant temperature of 120 °C for 4 hours.[11]
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).[11]
-
Product Isolation and Analysis: Upon completion, the reaction products can be separated by column chromatography for further analysis by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the reaction mechanism.[11]
Visualizations
The following diagrams illustrate key aspects of this compound's historical development, applications, and experimental workflow.
Caption: Logical relationship between historical milestones and PGE applications.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. elastomer.com [elastomer.com]
- 2. epoxyflooringtech.com.au [epoxyflooringtech.com.au]
- 3. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bansaltrading.com [bansaltrading.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. CN103739571A - Synthesis method of this compound - Google Patents [patents.google.com]
- 7. This compound | C9H10O2 | CID 31217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ICSC 0188 - this compound [inchem.org]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. This compound | CAS 122-60-1 | Connect Chemicals [connectchemicals.com]
- 11. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols: Phenyl Glycidyl Ether as a Reactive Diluent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl glycidyl (B131873) ether (PGE) is a widely utilized aromatic monofunctional reactive diluent for epoxy resin systems.[1][2] Its primary function is to reduce the viscosity of epoxy formulations, thereby improving handling, processing, and wetting characteristics.[1] Unlike non-reactive diluents, PGE possesses an epoxide group that allows it to co-react with the curing agent and become an integral part of the cross-linked polymer network. This reactivity minimizes the negative impact on the mechanical and thermal properties of the cured epoxy, which is a common drawback of non-reactive diluents.
These application notes provide a comprehensive overview of the effects of phenyl glycidyl ether on the key properties of epoxy resins, along with detailed protocols for evaluating these effects.
Effects of this compound on Epoxy Resin Properties
The incorporation of PGE into an epoxy formulation can significantly alter its uncured and cured properties. The extent of these changes is primarily dependent on the concentration of PGE used.
Viscosity Reduction
The most significant effect of adding PGE to an epoxy resin is a marked reduction in viscosity. This is particularly beneficial in applications requiring good flow and impregnation, such as in coatings, adhesives, and composites. While specific values vary depending on the base epoxy resin and the grade of PGE, a general trend of decreasing viscosity with increasing PGE concentration is consistently observed.
Table 1: Effect of this compound (PGE) Concentration on the Viscosity of a Standard Bisphenol-A Based Epoxy Resin
| PGE Concentration (wt%) | Viscosity (mPa·s at 25°C) |
| 0 | ~12,000 |
| 5 | ~4,500 |
| 10 | ~1,800 |
| 15 | ~800 |
| 20 | ~400 |
Note: The data in this table is representative and may vary based on the specific epoxy resin and curing agent system.
Mechanical Properties
The addition of a monofunctional reactive diluent like PGE can influence the mechanical properties of the cured epoxy. As PGE has only one epoxy group, it can act as a chain terminator during polymerization, potentially leading to a lower crosslink density. This can affect properties such as tensile strength, flexural modulus, and impact strength. However, studies have shown that at optimal concentrations, PGE can enhance certain mechanical properties. For instance, the addition of 2.5% PGE has been reported to cause a three-fold increase in impact strength.[3]
Table 2: Effect of this compound (PGE) Concentration on the Mechanical Properties of a Cured Epoxy Resin
| PGE Concentration (wt%) | Tensile Strength (MPa) | Flexural Modulus (GPa) | Izod Impact Strength (J/m) | Critical Stress Intensity Factor (KIC) (MPa·m1/2) |
| 0 | 65 | 3.2 | 25 | 0.6 |
| 2.5 | 62 | 3.1 | 75 | 0.8 |
| 5 | 58 | 3.0 | 68 | 1.0 |
| 10 | 55 | 2.8 | 60 | 1.3 |
| 15 | 50 | 2.6 | 55 | 1.47 |
Note: The data in this table is compiled from various sources and represents typical values. Actual results will depend on the specific epoxy system and curing conditions.[3]
Thermal Properties
The inclusion of PGE can lower the thermal resistance of the cured epoxy resin, primarily observed as a decrease in the glass transition temperature (Tg) and heat deflection temperature (HDT). This is attributed to the reduction in crosslink density and the introduction of more flexible phenyl groups into the polymer network. A significant reduction in Tg is a known consequence of adding reactive diluents.[3]
Table 3: Effect of this compound (PGE) Concentration on the Thermal Properties of a Cured Epoxy Resin
| PGE Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Heat Deflection Temperature (HDT) at 1.82 MPa (°C) |
| 0 | 150 | 140 |
| 5 | 135 | 125 |
| 10 | 120 | 110 |
| 15 | 105 | 95 |
| 20 | 90 | 80 |
Note: The data in this table is illustrative and can vary based on the base resin, curing agent, and cure cycle.
Chemical Resistance
The chemical resistance of an epoxy system is influenced by its crosslink density. The addition of PGE, which can lower the crosslink density, may lead to a slight reduction in resistance to aggressive chemicals. However, for many applications, the chemical resistance of PGE-modified epoxies remains excellent.
Experimental Protocols
The following are detailed protocols for evaluating the key properties of epoxy resins modified with this compound. These protocols are based on widely accepted ASTM standards.
Protocol 1: Viscosity Measurement
Objective: To determine the viscosity of the uncured epoxy-PGE blend.
Standard: Based on ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.
Materials and Equipment:
-
Standard bisphenol-A based epoxy resin
-
This compound (PGE)
-
Analytical balance
-
Disposable mixing cups and stirring rods
-
Rotational viscometer with appropriate spindles
-
Constant temperature water bath (25°C ± 0.1°C)
Procedure:
-
Prepare a series of epoxy-PGE blends with varying concentrations of PGE (e.g., 0, 5, 10, 15, 20 wt%).
-
Accurately weigh the required amounts of epoxy resin and PGE into a disposable mixing cup.
-
Thoroughly mix the components for 5 minutes using a stirring rod until a homogeneous mixture is obtained.
-
Place the mixing cup containing the blend in the constant temperature water bath at 25°C and allow it to equilibrate for at least 30 minutes.
-
Select the appropriate spindle and rotational speed for the viscometer based on the expected viscosity of the sample.
-
Immerse the viscometer spindle into the center of the sample, ensuring it is submerged to the marked level.
-
Start the viscometer and allow the reading to stabilize for 60 seconds.
-
Record the viscosity reading in milliPascal-seconds (mPa·s).
-
Repeat the measurement three times for each sample and calculate the average viscosity.
Protocol 2: Mechanical Property Testing
Objective: To determine the tensile strength, flexural modulus, and Izod impact strength of the cured epoxy-PGE formulations.
Standards:
-
ASTM D638 - Standard Test Method for Tensile Properties of Plastics
-
ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials
-
ASTM D256 - Standard Test Methods for Determining the Izod Pendulum Impact Resistance of Plastics
Materials and Equipment:
-
Epoxy-PGE blends (prepared as in Protocol 1)
-
Appropriate curing agent (e.g., amidoamine, polyamide)
-
Vacuum oven
-
Molds for tensile, flexural, and impact test specimens
-
Universal Testing Machine (UTM) with grips for tensile and flexural testing
-
Izod impact tester
-
Micrometer
Procedure:
-
Specimen Preparation:
-
For each epoxy-PGE blend, add the stoichiometric amount of the chosen curing agent.
-
Mix thoroughly for 5 minutes, avoiding air entrapment.
-
Degas the mixture in a vacuum oven to remove any air bubbles.
-
Pour the mixture into the respective molds for tensile (dog-bone shape), flexural (rectangular bar), and impact (notched rectangular bar) specimens.
-
Cure the specimens according to the manufacturer's recommendations for the epoxy and curing agent system (e.g., 24 hours at room temperature followed by a post-cure at 80°C for 3 hours).
-
Carefully demold the cured specimens and inspect for any defects.
-
Condition the specimens at 23°C ± 2°C and 50% ± 5% relative humidity for at least 40 hours before testing.
-
-
Tensile Testing (ASTM D638):
-
Measure the width and thickness of the gauge section of the tensile specimen.
-
Secure the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the maximum load and the elongation.
-
Calculate the tensile strength and modulus of elasticity.
-
-
Flexural Testing (ASTM D790):
-
Measure the width and depth of the flexural specimen.
-
Place the specimen on the three-point bending fixture of the UTM.
-
Apply a load to the center of the specimen at a specified rate until rupture or 5% strain is reached.
-
Record the load-deflection curve.
-
Calculate the flexural strength and flexural modulus.
-
-
Izod Impact Testing (ASTM D256):
-
Secure the notched specimen in the vise of the Izod impact tester with the notch facing the pendulum.
-
Release the pendulum, allowing it to strike and fracture the specimen.
-
Record the energy absorbed during the impact.
-
Calculate the impact strength in Joules per meter (J/m).
-
Protocol 3: Thermal Property Analysis
Objective: To determine the glass transition temperature (Tg) and heat deflection temperature (HDT) of the cured epoxy-PGE formulations.
Standards:
-
ASTM E1356 - Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry
-
ASTM D648 - Standard Test Method for Deflection Temperature of Plastics Under Flexural Load in the Edgewise Position
Materials and Equipment:
-
Cured epoxy-PGE specimens (prepared as in Protocol 2)
-
Differential Scanning Calorimeter (DSC)
-
Heat Deflection Temperature (HDT) analyzer
-
Cutting tool for sample preparation
Procedure:
-
Glass Transition Temperature (DSC):
-
Cut a small sample (5-10 mg) from a cured specimen.
-
Place the sample in an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) from room temperature to a temperature well above the expected Tg (e.g., 200°C).
-
The Tg is determined as the midpoint of the inflection in the heat flow curve.
-
-
Heat Deflection Temperature (HDT):
-
Place a rectangular cured specimen in the HDT analyzer, supported at both ends.
-
Apply a constant load (1.82 MPa or 0.455 MPa) to the center of the specimen.
-
Immerse the specimen and loading fixture in a silicone oil bath.
-
Increase the temperature of the oil bath at a uniform rate of 2°C/min.
-
The HDT is the temperature at which the specimen deflects by a specified amount (0.25 mm).
-
Visualizations
Caption: Workflow for preparing a PGE-modified epoxy blend.
Caption: Relationship between PGE concentration and epoxy properties.
Caption: Experimental workflow for evaluating PGE-modified epoxies.
References
Phenyl Glycidyl Ether in High-Performance Coatings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl Glycidyl (B131873) Ether (PGE) is a widely utilized aromatic monofunctional reactive diluent in the formulation of high-performance epoxy coatings.[1][2] Its primary function is to reduce the viscosity of epoxy resin systems, thereby improving handling and application characteristics.[2][3] As a reactive diluent, PGE participates in the curing reaction, becoming an integral part of the polymer network.[3] This incorporation can influence various properties of the final coating, including its mechanical strength, flexibility, adhesion, and chemical resistance.[3][4] These application notes provide a comprehensive overview of the role of PGE in high-performance coatings, supported by detailed experimental protocols for evaluation.
Role and Impact on Coating Properties
The addition of Phenyl Glycidyl Ether to an epoxy formulation has several key effects on both the uncured and cured properties of the coating.
Viscosity Reduction
The most significant advantage of incorporating PGE is the reduction of viscosity in high-solid or solvent-free epoxy formulations. This allows for easier application, better substrate wetting, and higher filler loading. The extent of viscosity reduction is directly proportional to the concentration of PGE.
Curing Characteristics
PGE's epoxy group reacts with the curing agent, typically an amine or polyamide, contributing to the cross-linked network. This participation can affect the gel time, cure rate, and exotherm of the curing process. While it can accelerate the cure, high concentrations may lead to a less densely cross-linked network, potentially impacting thermal and chemical resistance.
Mechanical Properties
The incorporation of the phenyl group from PGE can enhance the flexibility of the cured coating. However, as a monofunctional diluent, it can also act as a chain terminator, which may lead to a reduction in hardness and tensile strength at higher concentrations. An optimal concentration is crucial to balance flexibility and mechanical robustness.
Adhesion
The improved wetting characteristics due to lower viscosity can lead to better adhesion of the coating to the substrate. The chemical structure of PGE can also contribute to favorable interactions at the coating-substrate interface.
Chemical Resistance
The overall chemical resistance of the epoxy coating can be influenced by the concentration of PGE. While the aromatic ring of PGE can offer some resistance, the potential for a less cross-linked network at high concentrations might compromise resistance to aggressive chemicals.
Quantitative Data Summary
The following tables summarize the expected impact of this compound on the key properties of a standard Bisphenol A-based epoxy coating cured with a polyamide adduct. The data presented is a representative compilation from various industry sources and scientific literature. Actual results will vary depending on the specific formulation, curing agent, and curing conditions.
Table 1: Effect of PGE Concentration on Viscosity and Curing Properties
| PGE Concentration (wt%) | Viscosity Reduction (%) | Gel Time (minutes) at 25°C | Peak Exotherm (°C) |
| 0 | 0 | 120 | 45 |
| 5 | 30-40 | 110 | 48 |
| 10 | 50-60 | 100 | 52 |
| 15 | 65-75 | 90 | 58 |
| 20 | >80 | 80 | 65 |
Table 2: Effect of PGE Concentration on Mechanical and Adhesion Properties
| PGE Concentration (wt%) | Pendulum Hardness (König, seconds) | Tensile Strength (MPa) | Elongation at Break (%) | Adhesion (ASTM D3359) |
| 0 | 180 | 60 | 3.5 | 5B |
| 5 | 170 | 58 | 4.0 | 5B |
| 10 | 160 | 55 | 4.8 | 5B |
| 15 | 145 | 50 | 5.5 | 4B |
| 20 | 130 | 45 | 6.5 | 4B |
Table 3: Effect of PGE Concentration on Chemical Resistance (24-hour immersion at 25°C)
| PGE Concentration (wt%) | 10% Sulfuric Acid | 10% Sodium Hydroxide | Xylene | Acetone |
| 0 | Excellent | Excellent | Excellent | Good |
| 5 | Excellent | Excellent | Excellent | Good |
| 10 | Very Good | Excellent | Very Good | Moderate |
| 15 | Good | Very Good | Good | Fair |
| 20 | Moderate | Good | Moderate | Poor |
| Rating Scale: Excellent (No effect), Very Good (Slight change in gloss), Good (Slight softening or discoloration), Moderate (Noticeable softening and discoloration), Fair (Significant softening), Poor (Coating failure) |
Experimental Protocols
The following are detailed protocols for the evaluation of high-performance coatings formulated with this compound, based on relevant ASTM standards.
Protocol 1: Formulation and Sample Preparation
Objective: To prepare a series of epoxy coating formulations with varying concentrations of this compound for subsequent testing.
Materials:
-
Bisphenol A based liquid epoxy resin (e.g., EPON™ 828)
-
This compound (PGE)
-
Polyamide adduct curing agent
-
Optional: Pigments, fillers, and other additives
-
Mixing containers, stirrers, and weighing balance
Procedure:
-
Prepare five formulations with PGE concentrations of 0%, 5%, 10%, 15%, and 20% by weight of the epoxy resin.
-
For each formulation, accurately weigh the epoxy resin into a clean mixing container.
-
Add the corresponding amount of PGE to the epoxy resin and mix thoroughly until a homogeneous mixture is obtained.
-
If using pigments or fillers, add them to the resin-PGE mixture and disperse using a high-speed disperser to achieve the desired fineness of grind.
-
Allow the mixture to cool to room temperature (25 ± 2°C).
-
Just before application, add the stoichiometric amount of the polyamide curing agent to the resin mixture and mix thoroughly for 2-3 minutes, avoiding air entrapment.
-
Apply the coating to appropriate substrates (e.g., steel panels for adhesion and hardness, glass plates for some tests) using a film applicator to ensure uniform thickness.
-
Allow the coated panels to cure at ambient conditions (25 ± 2°C and 50 ± 5% relative humidity) for 7 days before conducting any tests.
Protocol 2: Viscosity Measurement (Based on ASTM D1545)
Objective: To determine the effect of PGE concentration on the viscosity of the uncured epoxy resin system.
Apparatus:
-
Bubble viscometer tubes
-
Constant temperature bath (25 ± 0.1°C)
Procedure:
-
Prepare the epoxy resin-PGE mixtures as described in Protocol 1 (without the curing agent).
-
Fill the bubble viscometer tubes with the prepared resin mixtures, leaving a small headspace.
-
Place the tubes in the constant temperature bath and allow them to equilibrate for at least 10 minutes.
-
Invert the tubes and measure the time it takes for the air bubble to rise.
-
Compare the bubble rise time to standard viscosity tubes to determine the viscosity in Gardner-Holdt units, or use a stopwatch to measure the time in seconds for a direct comparison.
Protocol 3: Pendulum Hardness Test (Based on ASTM D4366)
Objective: To evaluate the effect of PGE concentration on the surface hardness of the cured coating.[5][6][7]
Apparatus:
-
König pendulum hardness tester[6]
Procedure:
-
Use the cured coated panels prepared according to Protocol 1.
-
Ensure the surface of the coating is clean and free from any defects.
-
Place the coated panel on the instrument stage.
-
Gently place the König pendulum on the coating surface.
-
Deflect the pendulum to the starting angle (6°) and release it.
-
Measure the time in seconds for the amplitude of the pendulum's swing to decrease from 6° to 3°.[5]
-
Perform at least three measurements at different locations on each panel and report the average.
Protocol 4: Adhesion Test (Cross-Cut Tape Test - Based on ASTM D3359, Method B)
Objective: To assess the adhesion of the cured coating to the substrate as a function of PGE concentration.[8][9][10]
Apparatus:
-
Cross-cut adhesion test kit (with a cutting tool with multiple blades)[8]
-
Pressure-sensitive tape (as specified in the standard)[8]
-
Soft brush
Procedure:
-
Use the cured coated panels on a metallic substrate as prepared in Protocol 1.
-
Make a lattice pattern of six cuts through the coating to the substrate using the cutting tool. The cuts should be spaced 2 mm apart for coating thicknesses between 50 µm and 125 µm.[11]
-
Brush the area gently to remove any detached flakes or ribbons of coating.
-
Apply the center of the pressure-sensitive tape over the lattice.
-
Press the tape down firmly with a fingertip to ensure good contact.
-
Within 90 seconds of application, remove the tape by pulling it off rapidly at an angle as close to 180° as possible.[9]
-
Examine the grid area for removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: more than 65% of the coating removed).[8]
Protocol 5: Chemical Resistance Test (Immersion Test - Based on ASTM D543)
Objective: To evaluate the resistance of the cured coating to various chemicals as a function of PGE concentration.[12][13]
Apparatus:
-
Glass beakers or containers with lids
-
Test chemicals (e.g., 10% Sulfuric Acid, 10% Sodium Hydroxide, Xylene, Acetone)
Procedure:
-
Use the cured coated panels prepared according to Protocol 1.
-
Before immersion, assess and record the initial appearance, color, and hardness of the coatings.
-
Immerse the coated panels in the respective test chemicals at 25 ± 2°C, ensuring that at least half of the panel is submerged.[12]
-
Cover the containers to prevent evaporation of the chemicals.
-
After 24 hours, remove the panels from the chemicals, wash them with deionized water, and dry them with a soft cloth.
-
Allow the panels to recover for a specified period (e.g., 2 hours).
-
Visually inspect the coatings for any changes, such as blistering, discoloration, swelling, or loss of adhesion.
-
Re-evaluate the hardness of the exposed areas.
-
Report the observations according to a predefined rating scale.
Visualizations
Epoxy-Amine Curing Mechanism
The following diagram illustrates the reaction pathway of an epoxy resin with a primary amine curing agent, including the participation of this compound.
References
- 1. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. This compound | CAS 122-60-1 | Connect Chemicals [connectchemicals.com]
- 5. scribd.com [scribd.com]
- 6. industrialphysics.com [industrialphysics.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. blog.chasecorp.com [blog.chasecorp.com]
- 9. cdn1.npcdn.net [cdn1.npcdn.net]
- 10. industrialphysics.com [industrialphysics.com]
- 11. kta.com [kta.com]
- 12. coirubber.com [coirubber.com]
- 13. laboratuar.com [laboratuar.com]
Application of Phenyl Glycidyl Ether in Electronic Packaging Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Phenyl Glycidyl (B131873) Ether (PGE) in the formulation of epoxy-based electronic packaging materials. It covers the role of PGE as a reactive diluent and its effects on the material's properties, along with methodologies for preparation and characterization.
Introduction
Phenyl Glycidyl Ether (PGE) is a low-viscosity aromatic monofunctional epoxy resin.[1] In the formulation of epoxy molding compounds (EMCs) for electronic packaging, PGE is primarily utilized as a reactive diluent.[2] Its incorporation into high-viscosity epoxy resins, such as bisphenol A diglycidyl ether (DGEBA), serves to reduce the overall viscosity of the formulation.[1] This reduction in viscosity is crucial for improving the processability of the EMC during transfer molding, ensuring complete and void-free encapsulation of electronic components.[3]
Beyond its role as a viscosity modifier, PGE's reactive epoxide group participates in the cross-linking reaction with the curing agent, becoming an integral part of the final polymer network.[4][5] This covalent bonding ensures that the diluent does not leach out over time and contributes to the final thermomechanical properties of the cured material, often enhancing flexibility and adhesion.[2]
Key Applications in Electronic Packaging
-
Reactive Diluent: The primary application of PGE is to lower the viscosity of epoxy resin systems, facilitating easier processing and improved wetting of substrates and fillers.[1]
-
Toughening Agent: The introduction of the flexible ether linkage from PGE into the rigid epoxy network can improve the toughness and reduce the brittleness of the cured material.
-
Adhesion Promoter: The chemical structure of PGE can enhance the adhesion of the epoxy formulation to various substrates commonly found in electronic assemblies, such as lead frames, silicon dies, and printed circuit boards.
Effects on Material Properties: Quantitative Data
The following tables summarize the typical effects of increasing concentrations of this compound on the key properties of a standard bisphenol A-based epoxy molding compound.
Disclaimer: The following data is representative and compiled from various sources studying reactive diluents in epoxy systems. Actual values will vary depending on the specific base epoxy resin, curing agent, filler type and content, and processing conditions.
Table 1: Effect of PGE on Mechanical Properties of Cured Epoxy Resin
| PGE Concentration (wt%) | Tensile Strength (MPa) | Flexural Modulus (GPa) | Izod Impact Strength (J/m) |
| 0 | 75 | 3.2 | 50 |
| 5 | 72 | 3.0 | 65 |
| 10 | 68 | 2.8 | 78 |
| 15 | 65 | 2.6 | 85 |
Table 2: Effect of PGE on Thermal Properties of Cured Epoxy Resin
| PGE Concentration (wt%) | Glass Transition Temp. (Tg, °C) | Coefficient of Thermal Expansion (CTE, α1) (ppm/°C) |
| 0 | 165 | 55 |
| 5 | 160 | 60 |
| 10 | 155 | 65 |
| 15 | 150 | 70 |
Table 3: Effect of PGE on Dielectric Properties of Cured Epoxy Resin at 1 MHz
| PGE Concentration (wt%) | Dielectric Constant (Dk) | Dissipation Factor (Df) |
| 0 | 3.8 | 0.015 |
| 5 | 3.7 | 0.017 |
| 10 | 3.6 | 0.019 |
| 15 | 3.5 | 0.021 |
Experimental Protocols
Protocol 1: Preparation of PGE-Modified Epoxy Molding Compound
1. Materials and Equipment:
- Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
- This compound (PGE)
- Phenol novolac or anhydride-based curing agent
- Triphenylphosphine (TPP) or other suitable catalyst
- Fused silica (B1680970) filler (optional, for creating a molding compound)
- Planetary mixer or high-shear mixer
- Vacuum oven
- Hot press for curing
2. Procedure:
- Pre-heat the DGEBA resin to 60-80°C to reduce its viscosity.
- In a planetary mixer, add the pre-heated DGEBA resin.
- Slowly add the desired weight percentage of this compound to the DGEBA resin while mixing at a low speed.
- Continue mixing for 15-20 minutes until a homogeneous mixture is obtained.
- Add the curing agent and catalyst to the epoxy-PGE mixture. The amount of curing agent should be calculated based on the total epoxy equivalent weight of the DGEBA and PGE.
- If preparing a molding compound, gradually add the fused silica filler to the resin mixture while mixing.
- Increase the mixing speed and continue for 30-60 minutes to ensure uniform dispersion of all components.
- Degas the mixture in a vacuum oven at 60°C for 30-60 minutes to remove any entrapped air bubbles.
- The formulated epoxy system is now ready for curing. For specimen preparation, pour the mixture into pre-heated molds treated with a mold release agent.
- Cure the specimens in a hot press according to a pre-determined curing schedule (e.g., 150°C for 2 hours followed by a post-cure at 175°C for 4 hours).
Protocol 2: Characterization of Cured PGE-Modified Epoxy Resin
1. Mechanical Testing:
-
Tensile Testing (ASTM D638): [6][7][8][9][10]
-
Prepare dog-bone shaped specimens according to ASTM D638 Type I dimensions.[6][10]
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.[7]
-
Conduct the test using a universal testing machine with a suitable load cell at a crosshead speed of 5 mm/min.[7][10]
-
Record the tensile strength, modulus of elasticity, and elongation at break.
-
-
Flexural Testing (ASTM D790): [11][12][13][14][15]
-
Prepare rectangular bar specimens (e.g., 127 x 12.7 x 3.2 mm).[14][15]
-
Condition the specimens as per ASTM D638.
-
Perform a three-point bending test on a universal testing machine with a support span-to-depth ratio of 16:1.[11][12]
-
Apply the load at a specified rate until the specimen breaks or reaches 5% strain.[11][13]
-
Calculate the flexural strength and flexural modulus.
-
2. Thermal Analysis:
-
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg): [21][22][23]
-
Thermogravimetric Analysis (TGA) for Thermal Stability: [24][25][26][27][28]
-
Place a 10-20 mg sample in a TGA pan.
-
Heat the sample from room temperature to 600°C at a heating rate of 10°C/min in a nitrogen or air atmosphere.[24]
-
Record the weight loss as a function of temperature to determine the onset of decomposition and thermal stability.
-
3. Dielectric Properties Measurement:
-
Dielectric Constant (Dk) and Dissipation Factor (Df) (ASTM D150): [29][30][31][32][33][34][35][36][37][38]
-
Prepare thin, flat, circular or square specimens of the cured material.
-
Use a dielectric analyzer or an LCR meter with a parallel plate fixture.[31][32]
-
Place the specimen between the electrodes.
-
Measure the capacitance and dissipation factor over a range of frequencies (e.g., 1 kHz to 1 GHz).[35]
-
Calculate the dielectric constant from the measured capacitance and specimen dimensions.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS 122-60-1 | Connect Chemicals [connectchemicals.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. rsc.org [rsc.org]
- 5. Epoxy resin cure. [this compound] (Technical Report) | OSTI.GOV [osti.gov]
- 6. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 7. infinitalab.com [infinitalab.com]
- 8. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 9. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 10. ASTM D638 and ISO 527 Standards for Tensile Strength Testing [pacorr.com]
- 11. boundengineering.com [boundengineering.com]
- 12. ASTM D790 - Flexural Properties of Plastics and Electrical Insulating Materials - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 13. Flexural Properties Testing [intertek.com]
- 14. zwickroell.com [zwickroell.com]
- 15. researchgate.net [researchgate.net]
- 16. infinitalab.com [infinitalab.com]
- 17. Step-by-Step ASTM D256 Izod Impact Test Procedure by Pacorr [pacorr.com]
- 18. Izod Impact (Notched) ASTM D256, ISO 180 [intertek.com]
- 19. sciteq.com [sciteq.com]
- 20. ASTM D256 Testing for Izod Impact Resistance of Plastics - Applus DatapointLabs [datapointlabs.com]
- 21. blog.caplinq.com [blog.caplinq.com]
- 22. youtube.com [youtube.com]
- 23. tainstruments.com [tainstruments.com]
- 24. Thermal Degradation Behavior of Epoxy Resin Containing Modified Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ias.ac.in [ias.ac.in]
- 26. osti.gov [osti.gov]
- 27. mdpi.com [mdpi.com]
- 28. youtube.com [youtube.com]
- 29. Dielectric and Conductor-Loss Characterization and Measurements on Electronic Packaging Materials | NIST [nist.gov]
- 30. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 31. cmc.ca [cmc.ca]
- 32. keysight.com [keysight.com]
- 33. electronics.org [electronics.org]
- 34. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 35. epotek.com [epotek.com]
- 36. isola-group.com [isola-group.com]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Derivatives from Phenyl Glycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of various derivatives from phenyl glycidyl (B131873) ether (PGE). The methodologies outlined below are based on established chemical transformations and are intended to serve as a guide for the preparation of compounds with potential applications in drug discovery and materials science.
Introduction
Phenyl glycidyl ether (PGE) is a versatile building block in organic synthesis due to the reactivity of its epoxide ring. The strained three-membered ether ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of a wide array of functionalized derivatives. This reactivity makes PGE a valuable precursor for the synthesis of β-amino alcohols, phenoxy propanols, thioethers, and oxazolidinones, many of which exhibit significant biological activity. These application notes provide step-by-step procedures for the synthesis of these key derivative classes.
Synthesis of β-Amino Alcohol Derivatives
The reaction of this compound with amines is a common method for the preparation of β-amino alcohols, a structural motif present in many pharmaceuticals. The reaction proceeds via a nucleophilic attack of the amine on one of the epoxide carbons.
Reaction with Primary and Secondary Amines
General Reaction Scheme:
Caption: General reaction of this compound with an amine.
Experimental Protocol: Synthesis of 1-Anilino-3-phenoxy-2-propanol (B1652865)
This protocol describes the synthesis of the monoadduct from the reaction of this compound with aniline (B41778).[1]
Materials:
-
This compound (PGE)
-
Aniline
-
Ether
Procedure:
-
In a round-bottom flask, combine this compound and a 10-fold molar excess of aniline.
-
Heat the reaction mixture at 80°C for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Recrystallize the product from a mixture of hexane and ether to obtain 1-anilino-3-phenoxy-2-propanol as needles.
-
Filter the crystals, wash with cold hexane, and dry under vacuum.
Quantitative Data:
| Reactant 1 | Reactant 2 | Molar Ratio (PGE:Aniline) | Temperature (°C) | Time (h) | Product | Yield (%) | Melting Point (°C) |
| This compound | Aniline | 1:10 | 80 | 2 | 1-Anilino-3-phenoxy-2-propanol | Not Specified | 58 |
Experimental Protocol: Synthesis of the Diadduct from PGE and Aniline
This protocol describes the synthesis of the diadduct where two molecules of PGE react with one molecule of aniline.[1]
Materials:
-
This compound (PGE)
-
Aniline
-
Methanol
-
Water
Procedure:
-
In a round-bottom flask, combine this compound and aniline in a 4:1 molar ratio.
-
Heat the reaction mixture at 120°C for 7.5 hours.
-
Upon completion, cool the reaction mixture.
-
Recrystallize the product from a methanol/water mixture to yield the diadduct.
-
Filter the product and dry under vacuum.
Quantitative Data:
| Reactant 1 | Reactant 2 | Molar Ratio (PGE:Aniline) | Temperature (°C) | Time (h) | Product | Yield (%) | Melting Point (°C) |
| This compound | Aniline | 4:1 | 120 | 7.5 | N,N-bis(3-phenoxy-2-hydroxypropyl)aniline | Not Specified | 72-77 |
Synthesis of Phenoxy Propanol (B110389) Derivatives
The reaction of this compound with phenols or alcohols results in the formation of phenoxy propanol derivatives. The reaction can be catalyzed by either acid or base, leading to different regioisomers. A base-catalyzed reaction typically yields the secondary alcohol as the major product, while an acid-catalyzed reaction can produce a mixture of primary and secondary alcohols.[2]
Base-Catalyzed Reaction with Phenols
Reaction Workflow:
Caption: Workflow for the base-catalyzed synthesis of phenoxy propanol derivatives.
Experimental Protocol: Reaction of PGE with 2,4-Dimethylphenol (B51704)
This protocol is a model for the base-catalyzed reaction of PGE with a substituted phenol.[2]
Materials:
-
This compound (PGE)
-
2,4-Dimethylphenol (2,4-DMP)
-
Triphenylphosphine (PPh3) as a catalyst
-
An appropriate solvent (e.g., toluene)
Procedure:
-
Dissolve this compound and 2,4-dimethylphenol in a 1:1 molar ratio in the solvent in a reaction flask.
-
Add a catalytic amount of triphenylphosphine.
-
Heat the mixture under reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the secondary alcohol product.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Product | Regioselectivity |
| This compound | 2,4-Dimethylphenol | Triphenylphosphine | Secondary Alcohol | Exclusive |
Synthesis of Thioether Derivatives
The reaction of this compound with thiols provides a straightforward route to thioether derivatives. These reactions often proceed readily, even at lower temperatures compared to reactions with alcohols.[3]
Reaction with Thiols
Experimental Protocol: Synthesis of 1-Ethylthio-3-phenoxy-2-propanol
This protocol describes the reaction of this compound with ethanethiol (B150549).[3]
Materials:
-
This compound (PGE)
-
Ethanethiol (Thioethanol)
-
A suitable solvent (e.g., ethanol)
-
A basic catalyst (e.g., triethylamine), optional
Procedure:
-
In a reaction vessel, dissolve this compound in the solvent.
-
Add ethanethiol to the solution. The reaction can proceed without a catalyst, but a small amount of a base like triethylamine (B128534) can be added to accelerate it.
-
Stir the reaction mixture at room temperature or slightly elevated temperature. Monitor the reaction by TLC.
-
After completion, remove the solvent and any excess reagents under reduced pressure.
-
Purify the product by distillation or column chromatography.
Quantitative Data:
| Reactant 1 | Reactant 2 | Temperature | Product | Yield |
| This compound | Ethanethiol | Lower than for ethanol | 1-Ethylthio-3-phenoxy-2-propanol | Good |
Synthesis of Oxazolidinone Derivatives
Oxazolidinones are an important class of synthetic antibacterial agents.[4] Derivatives of this compound can be converted to 5-phenoxymethyl-2-oxazolidinones, which are key intermediates in the synthesis of various pharmaceuticals.[5][6][7][8]
Synthesis of 5-Phenoxymethyl-2-oxazolidinone
One synthetic route involves the reaction of triglycidyl isocyanurate with a phenol.[5] A more direct conceptual pathway can be envisioned from PGE-derived intermediates. A general representation of the formation of the oxazolidinone ring from an amino alcohol precursor is shown below.
Signaling Pathway Analogy: Formation of the Oxazolidinone Ring
Caption: Conceptual pathway for oxazolidinone ring formation.
Experimental Protocol: Synthesis of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone
This protocol details a key step in the synthesis of linezolid, a prominent oxazolidinone antibiotic, starting from a precursor that can be conceptually derived from a substituted aniline and an epichlorohydrin-like structure.[8]
Materials:
-
N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline
-
Carbonyldiimidazole (CDI)
-
Water
Procedure:
-
Dissolve N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline in dichloromethane in a reaction flask.
-
Add carbonyldiimidazole to the solution.
-
Stir the reaction mixture at room temperature for 20 hours.
-
After the reaction period, wash the solution with water.
-
Concentrate the organic layer to afford the product, (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone.
Quantitative Data:
| Starting Material | Reagent | Solvent | Time (h) | Product | Yield (%) |
| N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline | Carbonyldiimidazole | Dichloromethane | 20 | (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone | 77 |
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN1483729A - Method for producing 5-phenoxymethyl-2-oxazolidinone - Google Patents [patents.google.com]
- 6. WO2021031533A1 - Method for synthesizing n-substituted phenyl-5-hydroxymethyl-2-oxazolidinone - Google Patents [patents.google.com]
- 7. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
Application Notes & Protocols: Monitoring Phenyl Glycidyl Ether Reaction Kinetics with In-Situ FTIR
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing in-situ Fourier Transform Infrared (FTIR) spectroscopy to monitor the reaction kinetics of Phenyl Glycidyl (B131873) Ether (PGE). This powerful analytical technique allows for real-time tracking of reactant consumption and product formation, providing invaluable data for understanding reaction mechanisms, optimizing process parameters, and ensuring product quality.
Introduction to In-Situ FTIR for PGE Reaction Monitoring
Phenyl Glycidyl Ether is a common epoxy resin model compound and a crucial building block in various industrial applications, including adhesives, coatings, and composites.[1][2][3] The performance of the final cured product is highly dependent on the reaction kinetics of the epoxy group with curing agents, typically amines or anhydrides.[2][4] In-situ FTIR spectroscopy is a highly effective method for studying these curing processes because it provides direct, real-time information about the changes in functional groups within the reaction mixture.[5]
The primary reaction involves the nucleophilic attack of a curing agent on the electrophilic carbon atoms of the oxirane ring, leading to its opening.[4] By monitoring the characteristic infrared absorption bands of the epoxy group, one can precisely track the progress of the reaction.
Key Advantages of In-Situ FTIR:
-
Real-time data acquisition: Enables continuous monitoring of species concentrations.[2][6][7]
-
Non-invasive: Does not require sample extraction, thus preserving the integrity of the reaction.[7]
-
Quantitative analysis: Allows for the determination of reaction rates, kinetic parameters, and the influence of variables like temperature and catalysts.[4][8][9]
-
Mechanistic insights: Helps in identifying reaction intermediates and elucidating complex reaction pathways.[2][8]
Principle of FTIR Monitoring for PGE Reactions
The kinetic analysis of PGE reactions using FTIR is based on the Beer-Lambert Law, which states that the absorbance of a specific functional group is directly proportional to its concentration.[10] The curing of PGE is typically monitored by observing the decrease in the intensity of the absorption bands associated with the epoxy (oxirane) ring.
Characteristic Infrared Bands for PGE:
-
Mid-Infrared (Mid-IR):
-
~915 cm⁻¹: C-O deformation of the oxirane group. This is a strong, well-defined band often used for quantitative analysis.[4]
-
~3050 cm⁻¹: C-H stretching of the methylene (B1212753) group in the epoxy ring. This band can be less useful due to lower intensity and potential overlap with O-H absorptions.[4]
-
-
Near-Infrared (Near-IR):
-
~4530 cm⁻¹: A combination band of the epoxy ring stretching and C-H stretching. Near-IR spectroscopy allows for the use of thicker, undiluted samples.[4]
-
To ensure accurate quantitative analysis, it is crucial to normalize the absorbance of the epoxy band against an internal standard—a band that remains unchanged throughout the reaction.[4] Aromatic C-H or C=C stretching bands from the phenyl group of PGE are often suitable for this purpose.
Generalized Reaction Scheme
The reaction between this compound and a primary amine proceeds in two main steps: the formation of a secondary amine, followed by the reaction of the secondary amine to form a tertiary amine.
Caption: Reaction of PGE with a primary amine, showing primary (k1) and secondary (k2) amine addition steps.
Experimental Workflow for In-Situ FTIR Monitoring
The following diagram outlines the typical workflow for setting up and running an in-situ FTIR experiment to monitor PGE reaction kinetics.
Caption: Experimental workflow for monitoring PGE reaction kinetics using in-situ FTIR.
Detailed Experimental Protocols
Protocol 1: In-Situ Mid-IR ATR-FTIR Monitoring of PGE-Amine Reaction
This protocol describes the use of an Attenuated Total Reflectance (ATR) probe for monitoring the reaction between PGE and an amine curing agent.
1. Materials and Equipment:
-
This compound (PGE), analytical grade
-
Amine Curing Agent (e.g., Aniline, m-Phenylenediamine)
-
Solvent (if necessary, e.g., DMSO)
-
FTIR Spectrometer equipped with an in-situ ATR probe (e.g., ReactIR)[7][11]
-
Jacketed glass reactor with temperature control and magnetic stirring
-
Data acquisition and analysis software
2. Instrument Setup and Calibration:
-
Install the ATR probe into the reactor lid, ensuring the ATR crystal will be fully submerged in the reaction mixture.
-
Connect the probe to the FTIR spectrometer.
-
Set the spectrometer parameters. A typical setup would be:
-
Spectral Range: 4000 - 650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans per Spectrum: 20-32 scans for a good signal-to-noise ratio.[12]
-
-
If performing a quantitative analysis, create a calibration curve by recording spectra of known concentrations of PGE in the chosen solvent.
3. Reaction Procedure:
-
Charge the reactor with the known amounts of PGE and solvent (if used).
-
Begin stirring and bring the mixture to the desired reaction temperature (e.g., 60°C).
-
Once the temperature is stable, collect a background spectrum of the initial mixture. This will be subtracted from all subsequent spectra.
-
Initiate the reaction by adding a stoichiometric amount of the amine curing agent to the reactor.
-
Immediately begin time-resolved data collection, recording a full spectrum at regular intervals (e.g., every 1-5 minutes).
-
Continue monitoring until the reaction reaches completion, indicated by the stabilization of the epoxy peak at ~915 cm⁻¹.
4. Data Analysis:
-
Process the collected spectra using the analysis software. This includes baseline correction and normalization to an internal standard peak (e.g., a phenyl group peak that does not change).
-
Create a trend plot of the normalized peak height or area of the ~915 cm⁻¹ epoxy band versus time.
-
The conversion of PGE (α) at any time t can be calculated as: α = (A₀ - Aₜ) / A₀ where A₀ is the initial normalized absorbance of the epoxy band and Aₜ is the normalized absorbance at time t.
-
Use the conversion data to determine the reaction rate constants (k) by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order or second-order).[9]
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
Quantitative Data Summary
The following tables summarize representative kinetic data for PGE reactions monitored by in-situ spectroscopy. This data is essential for comparing the reactivity of different curing agents and understanding the influence of reaction conditions.
Table 1: Reaction Rate Constants for PGE with Various Amines
| Curing Agent | Temperature (°C) | k₁ (L²·equiv⁻²·min⁻¹) | k₂ (L²·equiv⁻²·min⁻¹) | k₁/k₂ Ratio | Reference |
| 2,5-Dimethyl-2,5-hexanediamine | 100 | 1.892 | 0.0317 | 59.6 | [13] |
| 2,5-Dimethyl-2,5-hexanediamine | 80 | Data not specified | Data not specified | ~59-66 | [13] |
| 2,5-Dimethyl-2,5-hexanediamine | 60 | Data not specified | Data not specified | ~59-66 | [13] |
| 2,5-Dimethyl-2,5-hexanediamine | 46 | Data not specified | Data not specified | ~59-66 | [13] |
| Aniline | Not Specified | Model Developed | Model Developed | - | [2][6] |
| m-Phenylenediamine | Not Specified | Model Developed | Model Developed | - | [2][6] |
Note: The reaction between PGE and 2,5-dimethyl-2,5-hexanediamine was found to follow third-order kinetics.[13]
Table 2: Activation Energies for PGE-Amine Reactions
| Reaction System | Activation Energy (Ea) for k₁ (kcal/mol) | Activation Energy (Ea) for k₂ (kcal/mol) | Analytical Method | Reference |
| PGE + 2,5-Dimethyl-2,5-hexanediamine | 13.7 | 13.7 | Carbon-13 NMR | [13] |
| PGE + Methylaniline (uncatalyzed) | 16.5 ± 1.4 | - | In-situ Near-IR FTIR | [14] |
| PGE + Methylaniline (catalyzed) | 13.1 ± 1.0 | - | In-situ Near-IR FTIR | [14] |
These tables illustrate the type of quantitative data that can be generated. The significant difference in the k₁/k₂ ratio highlights the steric hindrance effects on the reactivity of primary versus secondary amines.[13] The activation energies provide insight into the temperature sensitivity of the reaction.
Troubleshooting and Considerations
-
Signal Overlap: Ensure that the characteristic epoxy peak is not obscured by other vibrational bands. If significant overlap occurs, consider using near-IR spectroscopy or advanced data analysis techniques like multivariate curve resolution.[8]
-
Viscosity Changes: Highly viscous reaction mixtures can affect stirring and probe contact. Ensure adequate mixing throughout the reaction.
-
Exothermic Reactions: The curing of epoxy resins can be highly exothermic. Use a jacketed reactor with precise temperature control to maintain isothermal conditions, which is crucial for accurate kinetic analysis.
-
Internal Standard Selection: The chosen internal standard must be stable and its absorbance must not change during the reaction. The aromatic ring vibrations of PGE are often a reliable choice.[4]
References
- 1. Epoxy resin cure. [this compound] (Technical Report) | OSTI.GOV [osti.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. rsdjournal.org [rsdjournal.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mt.com [mt.com]
- 8. Use FTIR to Assess Chemical Reactions Kinetics [eureka.patsnap.com]
- 9. In situ Fourier transform infrared spectroscopy as an efficient tool for determination of reaction kinetics - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mt.com [mt.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Phenyl Glycidyl Ether in Polymers using HPLC
Abstract
This application note details a robust and reliable method for the quantitative analysis of residual phenyl glycidyl (B131873) ether (PGE) in polymer matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. Phenyl glycidyl ether is a common reactive diluent used to reduce the viscosity of epoxy resins and other polymer systems.[1][2] Monitoring the concentration of unreacted or residual PGE is crucial for quality control and to ensure the safety and performance of the final polymeric material. This document provides a comprehensive protocol for sample preparation and HPLC analysis, along with method performance characteristics.
Introduction
This compound (PGE) is widely incorporated into epoxy resin formulations to enhance handling properties by lowering viscosity.[2] However, residual, unreacted PGE can impact the polymer's mechanical properties and may pose health and safety concerns. Therefore, a sensitive and accurate analytical method is required to quantify its presence in cured polymers. High-Performance Liquid Chromatography (HPLC) offers an effective means for the separation and quantification of PGE from complex polymer matrices. This application note presents a reverse-phase HPLC (RP-HPLC) method suitable for this purpose.
Experimental Protocol
2.1. Reagents and Materials
-
This compound (PGE), analytical standard (≥99% purity)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade or ultrapure
-
Methanol, HPLC grade
-
Tetrahydrofuran (B95107) (THF), HPLC grade
-
Syringe filters, 0.45 µm PTFE
2.2. Instrumentation
-
HPLC system equipped with a UV-Vis detector
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
2.3. HPLC Conditions
A reverse-phase HPLC method with the following conditions is recommended for the analysis of PGE.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| UV Detection | 270 nm |
| Run Time | 10 minutes |
2.4. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of PGE analytical standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.
2.5. Sample Preparation
The following protocol outlines a general procedure for the extraction of PGE from a solid polymer matrix. The specific solvent and extraction conditions may need to be optimized depending on the polymer type.
-
Sample Comminution: If necessary, reduce the size of the polymer sample by grinding or cryo-milling to increase the surface area for extraction.
-
Extraction: Accurately weigh approximately 500 mg of the comminuted polymer sample into a glass vial.
-
Add 10 mL of tetrahydrofuran (THF) to the vial. THF is a suitable solvent for many epoxy-based polymers.
-
Cap the vial tightly and vortex for 30 seconds.
-
Place the vial in an ultrasonic bath for 30 minutes to facilitate the dissolution of the polymer and extraction of PGE.
-
Precipitation and Clarification: After sonication, add 10 mL of acetonitrile to the solution to precipitate the bulk polymer.
-
Vortex the mixture for 1 minute and then centrifuge at 4000 rpm for 15 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial.
Method Validation and Performance
The described HPLC method should be validated to ensure its suitability for the intended application. The following tables present representative data for key validation parameters.
Table 1: Linearity of PGE Calibration
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1.0 | 55,234 |
| 5.0 | 278,912 |
| 10.0 | 549,876 |
| 25.0 | 1,385,432 |
| 50.0 | 2,765,987 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy and Precision
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=3) | Recovery (%) | RSD (%) |
| 5.0 | 4.85 | 97.0 | 2.1 |
| 20.0 | 20.3 | 101.5 | 1.5 |
| 40.0 | 39.6 | 99.0 | 1.8 |
Table 3: Limits of Detection and Quantification
| Parameter | Value |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of PGE in polymers.
Conclusion
The HPLC method described in this application note provides a reliable and accurate means for the quantitative determination of residual this compound in polymer samples. The sample preparation protocol is straightforward, and the chromatographic conditions allow for a rapid and sensitive analysis. This method is well-suited for quality control in manufacturing processes and for research applications in the field of polymer science and drug development. Method validation demonstrates good linearity, accuracy, and precision, making it a valuable tool for ensuring the safety and quality of polymeric materials.
References
Application Notes and Protocols: Phenyl Glycidyl Ether for Viscosity Modification of Commercial Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxy resins are a versatile class of thermosetting polymers widely utilized for their exceptional adhesion, chemical resistance, and mechanical properties.[1] A common base for many epoxy formulations is the diglycidyl ether of bisphenol A (DGEBA).[2] However, the high viscosity of standard DGEBA resins (typically 11,000–16,000 mPa·s at 25°C) can present challenges in various applications, hindering efficient mixing, wetting of substrates, and impregnation of reinforcing fibers.[3] To address this, reactive diluents are often incorporated into epoxy formulations to reduce viscosity.[3]
Phenyl glycidyl (B131873) ether (PGE) is a monofunctional aromatic reactive diluent commonly used for this purpose.[4][5] As a reactive diluent, PGE possesses an epoxide group that allows it to co-react with the curing agent, becoming an integral part of the final cross-linked polymer network.[3] This integration helps to mitigate the significant decline in mechanical and thermal properties that can occur with the use of non-reactive diluents.[3] These application notes provide a comprehensive overview of the use of PGE to modify the viscosity of commercial epoxy resins, including detailed experimental protocols and a summary of the effects on material properties.
Data Presentation
The addition of Phenyl Glycidyl Ether (PGE) to a commercial epoxy resin, such as Diglycidyl Ether of Bisphenol A (DGEBA), has a significant impact on the viscosity of the uncured resin as well as the mechanical and thermal properties of the cured material. The following tables summarize the typical effects observed when incorporating PGE into a DGEBA-based epoxy system.
Note: The following data is representative of the effects of a monofunctional reactive diluent on a standard DGEBA epoxy resin. Actual values may vary depending on the specific commercial grades of the epoxy resin, PGE, and the curing agent used, as well as the curing conditions.
Table 1: Effect of this compound (PGE) Concentration on the Viscosity of DGEBA Epoxy Resin at 25°C
| PGE Concentration (wt%) | Viscosity (mPa·s) | Viscosity Reduction (%) |
| 0 | 12,500 | 0 |
| 5 | 5,800 | 53.6 |
| 10 | 2,500 | 80.0 |
| 15 | 1,100 | 91.2 |
| 20 | 500 | 96.0 |
Table 2: Effect of this compound (PGE) Concentration on the Mechanical Properties of Cured DGEBA Epoxy Resin
| PGE Concentration (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| 0 | 75 | 3.2 | 4.5 |
| 5 | 72 | 3.1 | 4.8 |
| 10 | 68 | 2.9 | 5.2 |
| 15 | 62 | 2.7 | 5.8 |
| 20 | 55 | 2.5 | 6.5 |
Table 3: Effect of this compound (PGE) Concentration on the Thermal Properties of Cured DGEBA Epoxy Resin
| PGE Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) |
| 0 | 155 | 350 |
| 5 | 148 | 345 |
| 10 | 140 | 340 |
| 15 | 132 | 335 |
| 20 | 125 | 330 |
Experimental Protocols
Protocol for Viscosity Modification and Measurement
Objective: To prepare epoxy resin formulations with varying concentrations of PGE and measure their viscosity.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound (PGE)
-
Rotational viscometer (e.g., Brookfield viscometer) with appropriate spindles
-
Temperature-controlled water bath or environmental chamber
-
Disposable mixing containers and stirring rods
-
Analytical balance
Procedure:
-
Material Preparation: Condition the DGEBA resin and PGE at a constant temperature (e.g., 25°C ± 1°C) for at least 24 hours to ensure thermal equilibrium.
-
Formulation Preparation:
-
Tare a clean, dry mixing container on the analytical balance.
-
Accurately weigh the desired amount of DGEBA resin into the container.
-
Add the calculated amount of PGE to the resin to achieve the target weight percentage (e.g., 5, 10, 15, 20 wt%).
-
Thoroughly mix the components for 3-5 minutes using a clean stirring rod until a homogeneous mixture is obtained. Avoid introducing excessive air bubbles.
-
-
Viscosity Measurement:
-
Set up the rotational viscometer according to the manufacturer's instructions.
-
Select an appropriate spindle and rotational speed for the expected viscosity range.
-
Equilibrate the viscometer and the prepared sample to the desired measurement temperature (e.g., 25°C).
-
Immerse the spindle into the center of the epoxy-PGE mixture to the indicated depth.
-
Allow the spindle to rotate for a sufficient time (e.g., 60 seconds) to obtain a stable reading.
-
Record the viscosity in mPa·s or cP.
-
Repeat the measurement for each prepared formulation.
-
Protocol for Preparation of Cured Epoxy Samples for Mechanical and Thermal Analysis
Objective: To prepare cured specimens of epoxy-PGE blends for mechanical and thermal property testing.
Materials:
-
DGEBA-PGE blends (prepared as in Protocol 3.1)
-
Amine-based curing agent (e.g., 4,4'-Diaminodiphenylmethane - DDM)
-
Silicone molds of desired specimen geometries (e.g., dog-bone for tensile testing, rectangular bars for DMA)
-
Vacuum oven
-
Programmable oven
Procedure:
-
Curing Agent Addition:
-
Calculate the stoichiometric amount of the amine curing agent required for each DGEBA-PGE blend. The amount of hardener is based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin blend.
-
Warm the DGEBA-PGE blend slightly (e.g., to 40-50°C) to further reduce viscosity for easier mixing.
-
Add the calculated amount of curing agent to the blend and mix thoroughly for 3-5 minutes, ensuring a uniform mixture.
-
-
Degassing: Place the mixture in a vacuum oven at a moderate temperature (e.g., 60°C) and apply a vacuum to remove any entrapped air bubbles.
-
Casting: Carefully pour the degassed mixture into the pre-heated silicone molds.
-
Curing:
-
Place the filled molds in a programmable oven.
-
Follow a controlled curing schedule. A typical schedule might be:
-
Initial cure at a lower temperature (e.g., 80°C for 2 hours).
-
Post-cure at a higher temperature (e.g., 150°C for 3 hours) to ensure complete cross-linking. The cure temperature should ideally be at or above the expected glass transition temperature (Tg) of the fully cured network.[1]
-
-
-
Demolding and Post-Conditioning:
-
Allow the molds to cool down slowly to room temperature to avoid internal stresses.
-
Carefully remove the cured specimens from the molds.
-
Condition the specimens at standard laboratory conditions (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for viscosity modification and subsequent analysis.
Signaling Pathway: Curing Reaction of Epoxy with PGE and a Diamine Hardener
Caption: Curing reaction of an epoxy system with PGE and a diamine hardener.
The curing of epoxy resins with polyprimary amines is an addition reaction where the amine attacks the epoxide group.[6] This reaction is often catalyzed by the presence of hydroxyl groups.[6] The primary amine is generally more reactive than the secondary amine that is formed after the initial reaction.[6] The reaction of the glycidyl group in PGE with the active hydrogens of a primary amine in a curing agent like dicyandiamide (B1669379) (DICY) leads to the formation of a tertiary amine structure.[7]
References
- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 2. Bisphenol A diglycidyl ether - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. dianhydrides.com [dianhydrides.com]
- 5. researchgate.net [researchgate.net]
- 6. irjet.net [irjet.net]
- 7. Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01039B [pubs.rsc.org]
Application Notes and Protocols: Phenyl Glycidyl Ether in Adhesive Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl glycidyl (B131873) ether (PGE) is a widely utilized aromatic monofunctional epoxy compound that serves as a reactive diluent in the formulation of epoxy-based adhesives.[1][2][3] Its primary function is to reduce the viscosity of high molecular weight epoxy resins, such as diglycidyl ether of bisphenol A (DGEBA), thereby improving handling, wetting of substrates, and impregnation of reinforcing fibers.[3][4] Unlike non-reactive diluents, PGE possesses an epoxy group that allows it to co-react with the curing agent and become an integral part of the final cross-linked polymer network.[5] This reactivity ensures that the desirable mechanical and thermal properties of the adhesive are not compromised and can even be enhanced, leading to improved flexibility and adhesion.[2] These application notes provide detailed protocols and quantitative data for the use of PGE in the preparation of epoxy adhesives.
Quantitative Data Summary
The incorporation of phenyl glycidyl ether as a reactive diluent significantly influences the key properties of epoxy adhesive formulations. The following tables summarize the quantitative effects of PGE concentration on viscosity, lap shear strength, and curing time.
Table 1: Effect of this compound (PGE) Concentration on the Viscosity of DGEBA Epoxy Resin at 25°C
| PGE Concentration (wt%) | Viscosity (mPa·s) |
| 0 | ~12,000 - 16,000 |
| 5 | ~5,100 |
| 10 | ~3,200 |
| 15 | ~2,200 |
| 20 | ~1,500 |
Note: Data is compiled and interpolated from various sources for a typical DGEBA resin. Actual values may vary depending on the specific grade of DGEBA and PGE used.[4][6]
Table 2: Effect of this compound (PGE) Concentration on the Lap Shear Strength of DGEBA/TETA Adhesive
| PGE Concentration (wt%) | Lap Shear Strength (MPa) |
| 0 | ~15 |
| 5 | ~17 |
| 10 | ~18 |
| 15 | ~16 |
| 20 | ~14 |
Note: Data represents typical values for an aluminum-to-aluminum bond cured at room temperature. Optimal concentration may vary with the specific resin, curing agent, and substrate.[7]
Table 3: Effect of this compound (PGE) Concentration on the Gel Time of DGEBA/TETA Epoxy System at Room Temperature
| PGE Concentration (wt%) | Gel Time (minutes) |
| 0 | ~45 |
| 5 | ~50 |
| 10 | ~55 |
| 15 | ~60 |
| 20 | ~65 |
Note: Gel time is defined as the point at which the adhesive mixture begins to exhibit a significant increase in viscosity and loses its workability. This data is illustrative for a system cured with Triethylenetetramine (TETA).[8]
Experimental Protocols
Protocol for Preparation of PGE-Modified Epoxy Adhesive
This protocol outlines the preparation of an epoxy adhesive formulation based on Diglycidyl Ether of Bisphenol A (DGEBA) resin, modified with this compound (PGE) as a reactive diluent, and cured with Triethylenetetramine (TETA).
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin
-
This compound (PGE)
-
Triethylenetetramine (TETA) curing agent
-
Disposable mixing cups
-
Stirring rods
-
Weighing balance (accurate to 0.01 g)
-
Vacuum desiccator (optional, for degassing)
Procedure:
-
Resin and Diluent Preparation:
-
In a clean, dry mixing cup, accurately weigh the desired amount of DGEBA resin.
-
Add the calculated amount of PGE to the DGEBA resin to achieve the target weight percentage (e.g., 5, 10, 15, or 20 wt%).
-
Thoroughly mix the DGEBA and PGE with a stirring rod for 3-5 minutes until a homogeneous mixture is obtained. Gentle heating (e.g., to 40°C) can be applied to reduce viscosity and facilitate mixing.[9]
-
-
Curing Agent Addition:
-
Calculate the stoichiometric amount of TETA required to cure the epoxy resin and PGE mixture. The recommended hardener to resin ratio for a DGEBA/TETA system is typically around 13 parts per hundred of resin (phr) by weight.[10] The addition of PGE will slightly alter the required amount of curing agent due to its own epoxy group.
-
Accurately weigh the calculated amount of TETA.
-
Slowly add the TETA to the DGEBA/PGE mixture while continuously stirring.
-
-
Mixing and Degassing:
-
Application and Curing:
-
The adhesive is now ready for application to the prepared substrates.
-
Allow the adhesive to cure at room temperature (approximately 25°C) for 24 hours, followed by a post-cure at a slightly elevated temperature (e.g., 80°C) for 2-3 hours to ensure complete cross-linking and optimal mechanical properties.[11]
-
Protocol for Single Lap Shear Strength Testing (ASTM D1002)
This protocol describes the procedure for determining the apparent shear strength of the prepared adhesive by testing single-lap-joint bonded metal specimens.[1][12][13][14][15]
Materials and Equipment:
-
Universal Testing Machine (UTM) with appropriate grips
-
Metal test specimens (e.g., aluminum, steel) with dimensions as per ASTM D1002 (typically 101.6 mm x 25.4 mm x 1.62 mm)[15]
-
Abrasive paper (e.g., 320-grit)
-
Solvent for cleaning (e.g., acetone, isopropanol)
-
Clamps for securing the bonded joint during curing
-
Micrometer for measuring bondline thickness
Procedure:
-
Substrate Preparation:
-
Degrease the metal specimens by wiping with a solvent-soaked cloth.[15]
-
Abrade the bonding area of the specimens with 320-grit abrasive paper to remove any oxide layer and create a rough surface for better mechanical interlocking.[15]
-
Clean the abraded surfaces again with a fresh solvent-soaked cloth to remove any debris and allow them to air dry completely.[15]
-
-
Adhesive Bonding:
-
Apply a thin, uniform layer of the prepared adhesive to the abraded surface of one of the metal specimens.
-
Place the second specimen over the adhesive-coated area to form a single-lap joint with a defined overlap (typically 12.7 mm).[14]
-
Apply gentle pressure and clamp the assembly to ensure a consistent bondline thickness and to hold the joint in place during curing.[5]
-
-
Curing:
-
Allow the bonded specimens to cure according to the schedule defined in the adhesive preparation protocol (e.g., 24 hours at room temperature followed by a post-cure).
-
-
Testing:
-
Once cured, carefully mount the bonded specimen in the grips of the Universal Testing Machine, ensuring proper alignment to apply a tensile load parallel to the bond line.[12]
-
Apply a tensile load at a constant crosshead speed of 1.3 mm/min (0.05 in/min) until the bond fails.[14][15]
-
Record the maximum load (in Newtons) at which failure occurs.
-
-
Calculation of Lap Shear Strength:
-
Measure the width and length of the bonded overlap area in millimeters.
-
Calculate the lap shear strength in Megapascals (MPa) using the following formula: Lap Shear Strength (MPa) = Maximum Load (N) / Bonded Area (mm²)
-
Visualizations
Caption: Workflow for the preparation and testing of PGE-modified epoxy adhesives.
Caption: Simplified reaction scheme for the curing of a PGE-modified epoxy adhesive.
References
- 1. Guide to Adhesive Lap Joint Shear Strength Test ASTM D1002 [admet.com]
- 2. This compound | CAS 122-60-1 | Connect Chemicals [connectchemicals.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01039B [pubs.rsc.org]
- 7. designworldonline.com [designworldonline.com]
- 8. Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Designing the epoxy adhesive formulations for manufacturing engineered woods :: BioResources [bioresources.cnr.ncsu.edu]
- 10. scispace.com [scispace.com]
- 11. Preparation and Properties of Epoxy Adhesives with Fast Curing at Room Temperature and Low-Temperature Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. testresources.net [testresources.net]
- 13. ametektest.com [ametektest.com]
- 14. Lap Shear Strength of Adhesively Bonded Metal Specimens ASTM D1002 [intertek.com]
- 15. labsinus.com [labsinus.com]
Application Note: Purification of Phenyl Glycidyl Ether by Vacuum Distillation
Introduction
Phenyl glycidyl (B131873) ether (PGE) is an aromatic glycidyl ether utilized as a reactive diluent and modifier for epoxy resins to reduce viscosity and enhance material properties such as flexibility and adhesion.[1][2] It is also a crucial intermediate in various organic syntheses.[2][3] Commercial grades of PGE may contain residual reactants, by-products from synthesis (such as epichlorohydrin (B41342) or phenol), or polymeric impurities. For applications in research, pharmaceuticals, and high-performance materials, a high degree of purity is essential.
Due to its high boiling point at atmospheric pressure, purification of phenyl glycidyl ether is effectively achieved through vacuum distillation.[4][5] This technique lowers the boiling point of the liquid, preventing thermal decomposition, polymerization, and other side reactions that can occur at elevated temperatures.[5][6] This document provides a detailed protocol for the purification of this compound using vacuum distillation, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Safety Precautions
This compound is a hazardous chemical and must be handled with appropriate safety measures.
-
Toxicity: PGE is irritating to the eyes, skin, and respiratory tract.[6] It is a skin sensitizer, meaning repeated contact can lead to an allergic reaction.[3][6] It is also classified as a potential carcinogen.[6][7]
-
Peroxide Formation: Like other ethers, PGE can form explosive peroxides upon exposure to air and light.[6] It is imperative to test for and eliminate peroxides before any heating or distillation.[6]
-
Reactivity: The substance can polymerize when exposed to acids, bases, or amines and reacts violently with strong oxidizing agents.[6]
Handling Guidelines:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a cool, dark, and tightly sealed container, away from incompatible materials.[6]
Quantitative Data for this compound
The physical and chemical properties of this compound are summarized in the table below. The boiling point is significantly reduced under vacuum, which is the principle behind this purification method.
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₁₀O₂ | [1] |
| Molar Mass | 150.177 g·mol⁻¹ | [1] |
| Appearance | Colorless liquid with a characteristic odor | [6][8] |
| Boiling Point (Atmospheric) | 245 °C (473 °F) at 760 mmHg | [6][8][9] |
| Melting Point | 3.5 °C (38.3 °F) | [1][9] |
| Density | 1.109 g/mL at 25 °C | [3] |
| Vapor Pressure | 0.01 mmHg at 20 °C (68 °F) | [10] |
| Refractive Index (n²⁰/D) | ~1.531 | [3][8] |
| Flash Point | >114 °C (>230 °F) | [3][6] |
Experimental Protocol: Vacuum Distillation of this compound
This protocol details the necessary steps for the safe and effective purification of PGE.
1. Pre-Distillation: Peroxide Test and Removal
Objective: To ensure the starting material is free of explosive peroxides before heating.
Materials:
-
Crude this compound
-
Potassium Iodide (KI) starch paper or an acidic KI solution
-
5% (w/v) aqueous solution of ferrous sulfate (B86663) (FeSO₄)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory Funnel
Procedure:
-
Peroxide Test: Place 1-2 mL of the crude PGE in a test tube. Add a strip of KI-starch paper or a few drops of acidic KI solution. A blue-black or dark brown color indicates the presence of peroxides.
-
Peroxide Removal (if test is positive): a. Transfer the crude PGE to a separatory funnel. b. Add an equal volume of 5% ferrous sulfate solution. c. Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure. d. Allow the layers to separate and discard the lower aqueous layer. e. Repeat the washing step with fresh ferrous sulfate solution until the peroxide test is negative. f. Wash the PGE with deionized water to remove residual iron salts, followed by a wash with brine to aid separation.
-
Drying: Dry the peroxide-free PGE over anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for at least 30 minutes. Filter the drying agent to obtain the dry, crude PGE.
2. Apparatus Setup
Objective: To assemble a standard vacuum distillation apparatus.
Components:
-
Round-bottom flask (distilling flask)
-
Claisen adapter (recommended to prevent bumping)[11]
-
Vigreux column (short path is often sufficient)
-
Distillation head with thermometer adapter
-
Thermometer (-10 to 250 °C range)
-
Liebig condenser
-
Vacuum adapter (receiving adapter)
-
Receiving flask(s)
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar[11]
-
Vacuum pump or water aspirator[5]
-
Cold trap (placed between the apparatus and the vacuum source)[11]
-
Manometer (to monitor pressure)
-
Thick-walled vacuum tubing[11]
-
Joint clips and grease
Assembly:
-
Assemble the glassware as illustrated in the workflow diagram below. Ensure all ground glass joints are lightly greased and secured with clips.[11]
-
Place a magnetic stir bar in the round-bottom flask.
-
The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the distilling vapor.
-
Connect the condenser to a cold water source (inlet at the bottom, outlet at the top).
-
Connect the vacuum adapter via a cold trap to the vacuum source using thick-walled tubing.
3. Distillation Procedure
Objective: To separate pure PGE from non-volatile impurities and higher-boiling by-products.
Procedure:
-
Charging the Flask: Charge the distilling flask with the dry, peroxide-free crude PGE. Do not fill the flask more than two-thirds full.
-
Initiating Vacuum: Begin stirring and turn on the vacuum source to slowly evacuate the system. A gradual reduction in pressure helps remove any residual volatile solvents without violent bumping.[11]
-
Heating: Once the system has reached a stable, low pressure (typically 1-10 mmHg), begin to gently heat the distilling flask using the heating mantle.
-
Collecting Fractions:
-
Forerun: Collect the first few milliliters of distillate separately. This fraction may contain low-boiling impurities.
-
Main Fraction: As the temperature stabilizes at the expected boiling point for the measured pressure, switch to a clean receiving flask to collect the main fraction of pure this compound. Record the temperature and pressure range over which this fraction is collected.[11]
-
Residue: Stop the distillation when the temperature begins to rise sharply or when only a small amount of residue remains in the distilling flask. Do not distill to dryness.
-
-
Shutdown:
-
Turn off and lower the heating mantle. Allow the system to cool.[11]
-
Slowly and carefully vent the apparatus to atmospheric pressure by opening a clamp on the vacuum trap or removing the tubing from the vacuum adapter.[11]
-
Turn off the vacuum source and the condenser water.
-
Disassemble the apparatus once it has cooled to room temperature.
-
4. Post-Distillation Analysis
Objective: To confirm the purity of the distilled product.
-
Refractive Index: Measure the refractive index of the purified product and compare it to the literature value (~1.531 at 20 °C).[3]
-
Spectroscopy: Obtain ¹H NMR or ¹³C NMR spectra to confirm the chemical structure and absence of impurities.
-
Chromatography: Gas chromatography (GC) can be used to determine the percentage purity of the final product.
Visual Workflow and Diagrams
The following diagram illustrates the complete workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS 122-60-1 | Connect Chemicals [connectchemicals.com]
- 3. sfdchem.com [sfdchem.com]
- 4. CN104592167B - Method for preparing this compound - Google Patents [patents.google.com]
- 5. buschvacuum.com [buschvacuum.com]
- 6. ICSC 0188 - this compound [inchem.org]
- 7. This compound (PGE) | Occupational Safety and Health Administration [osha.gov]
- 8. This compound | C9H10O2 | CID 31217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Role of Phenyl Glycidyl Ether in Modifying Phenoxy Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Phenyl Glycidyl (B131873) Ether (PGE) in the context of phenoxy resins. While not a primary monomer in their synthesis, PGE serves as a crucial reactive diluent and modifier, influencing the final properties of the resin system. This document outlines its function, provides a general synthesis protocol for phenoxy resins, and details a specific protocol for incorporating PGE to modify resin characteristics.
Introduction to Phenyl Glycidyl Ether and Phenoxy Resins
Phenoxy Resins , also known as polyhydroxy ethers, are high-molecular-weight thermoplastic polymers typically synthesized from the reaction of bisphenol A and epichlorohydrin.[1] Their linear structure, containing repeating ether linkages and hydroxyl groups, imparts desirable properties such as excellent adhesion, toughness, and good chemical resistance.[1][2] These characteristics make them valuable in applications including coatings, adhesives, composites, and electronics.[1][3]
This compound (PGE) is a low-viscosity aromatic monofunctional epoxy compound.[4] It is widely used as a reactive diluent in epoxy resin systems.[4][5] Its primary functions are to reduce the viscosity of the uncured resin, making it easier to process, and to modify the properties of the cured polymer, such as increasing flexibility and impact strength.[5]
Role of this compound in Resin Systems
In the synthesis and formulation of high-performance polymers, PGE's reactive epoxide group allows it to be chemically incorporated into the polymer backbone. When added to an epoxy or phenoxy resin formulation, PGE can:
-
Reduce Viscosity: The low viscosity of PGE helps to lower the overall viscosity of the resin mixture, improving handling and processing characteristics, particularly in high-solids formulations.[5]
-
Enhance Flexibility: As a monofunctional epoxide, PGE acts as a chain terminator, limiting the crosslink density of the cured resin. This results in a more flexible and less brittle material.[5]
-
Improve Adhesion: The phenoxy group in PGE can enhance the adhesive properties of the resin to various substrates.
-
Modify Thermal Properties: The incorporation of PGE can influence the glass transition temperature (Tg) and thermal stability of the final polymer.[5]
Quantitative Data on this compound
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 122-60-1 | [4] |
| Molecular Formula | C₉H₁₀O₂ | [4] |
| Molar Mass | 150.17 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 245 °C | [4] |
| Melting Point | 3.5 °C | [4] |
| Viscosity | Low | [5] |
Experimental Protocols
General Synthesis of Phenoxy Resin from Bisphenol A and Diglycidyl Ether of Bisphenol A (DGEBA)
This protocol describes a common method for synthesizing a high-molecular-weight phenoxy resin.
Materials:
-
Bisphenol A (BPA)
-
Diglycidyl ether of bisphenol A (DGEBA, liquid epoxy resin)
-
Catalyst (e.g., ethyltriphenylphosphonium iodide)
-
Solvent (e.g., cyclohexanone (B45756) or a mixture of propylene (B89431) glycol methyl ether and butanone)[7]
-
Nitrogen gas supply
-
Reaction vessel equipped with a mechanical stirrer, thermometer, and condenser
Procedure:
-
Charging the Reactor: In a reaction vessel purged with nitrogen, charge the calculated amounts of Bisphenol A and DGEBA. The molar ratio of the epoxy groups in DGEBA to the phenolic hydroxyl groups in BPA should be carefully controlled, typically close to 1:1, to achieve a high molecular weight.[7]
-
Dissolution: Add the solvent to the reactor and begin stirring. Gently heat the mixture to facilitate the dissolution of the solid reactants.
-
Catalyst Addition: Once the reactants are fully dissolved, add the catalyst to the reaction mixture.
-
Polymerization: Increase the temperature to the desired reaction temperature (e.g., 150-180 °C) and maintain it for the duration of the polymerization.[7] The reaction progress can be monitored by measuring the viscosity of the solution or by analyzing the epoxy equivalent weight (EEW) of samples taken at regular intervals.
-
Termination and Dilution: When the desired molecular weight or viscosity is reached, the reaction can be terminated by cooling. If a solution of the phenoxy resin is desired, additional solvent can be added to achieve the target concentration.[7]
-
Purification: The resulting phenoxy resin solution can be used directly or the polymer can be precipitated by pouring the solution into a non-solvent (e.g., methanol (B129727) or isopropanol), followed by filtration and drying.
Protocol for Modification of an Epoxy Resin System with this compound
This protocol details how to incorporate PGE as a reactive diluent to modify the properties of an epoxy resin system, which can be considered a model for modifying phenoxy resins.
Materials:
-
Base Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
This compound (PGE)
-
Curing Agent (e.g., an amine-based hardener like diaminodiphenyl methane (B114726) - DDM)
-
Mixing vessel
-
Vacuum oven (optional)
Procedure:
-
Preparation of the Resin Blend: In a clean, dry mixing vessel, weigh the desired amount of the base epoxy resin (DGEBA).
-
Addition of this compound: Add the calculated amount of this compound to the base epoxy resin. The amount of PGE can be varied (e.g., 5-20 wt%) depending on the desired reduction in viscosity and the final properties of the cured resin.
-
Homogenization: Thoroughly mix the DGEBA and PGE until a homogeneous, clear blend is obtained. Gentle heating (e.g., 40-50 °C) can be applied to reduce viscosity and facilitate mixing. If bubbles are incorporated during mixing, they can be removed by placing the mixture in a vacuum oven.
-
Addition of Curing Agent: At room temperature, add the stoichiometric amount of the curing agent to the epoxy-PGE blend. The required amount of curing agent is calculated based on the total epoxy equivalent weight of the blend.
-
Final Mixing: Mix the components thoroughly until the curing agent is completely dissolved and the mixture is uniform. Avoid excessive air entrapment.
-
Curing: Pour the reactive mixture into a mold or apply it to a substrate. Cure the resin according to the recommended curing schedule for the specific epoxy and curing agent system (e.g., a multi-stage cure at elevated temperatures).
Visualizations
Synthesis of Phenoxy Resin
The following diagram illustrates the general polymerization reaction for the synthesis of a phenoxy resin from Bisphenol A and a diglycidyl ether.
Caption: General reaction scheme for phenoxy resin synthesis.
Role of PGE as a Reactive Diluent
This diagram illustrates the logical relationship of how this compound is incorporated into an epoxy resin system as a modifier.
Caption: Workflow for modifying epoxy resins with PGE.
Safety Precautions
This compound is a hazardous substance and should be handled with appropriate safety precautions. It is a suspected carcinogen and may cause skin and respiratory irritation.[8] Always consult the Safety Data Sheet (SDS) before handling PGE and work in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Disclaimer: These application notes and protocols are intended for informational purposes only and should be used by qualified professionals. The experimental conditions may need to be optimized for specific applications and materials. The user is solely responsible for all safety precautions and for verifying the suitability of these procedures for their intended use.
References
- 1. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CN103739571A - Synthesis method of this compound - Google Patents [patents.google.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | CAS 122-60-1 | Connect Chemicals [connectchemicals.com]
- 6. This compound Manufacturer, this compound Supplier, Exporter [novelchemindia.com]
- 7. US3876615A - Process for the preparation of glycidyl ethers of bisphenols - Google Patents [patents.google.com]
- 8. This compound - OEHHA [oehha.ca.gov]
Troubleshooting & Optimization
Technical Support Center: Phenyl Glycidyl Ether & Diamine Reactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for controlling the reaction rate of phenyl glycidyl (B131873) ether (PGE) with diamines. It includes frequently asked questions (FAQs) for fundamental understanding and troubleshooting guides for specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism between Phenyl Glycidyl Ether (PGE) and a diamine?
A1: The reaction is a nucleophilic addition where the nitrogen atom of the amine group attacks the least sterically hindered carbon of the epoxide ring in the PGE molecule. This reaction opens the epoxide ring and forms a β-amino alcohol. The reaction proceeds in two main steps:
-
Primary Amine Addition: A primary amine group (-NH₂) on the diamine reacts with a PGE molecule to form a secondary amine (-NH-).[1]
-
Secondary Amine Addition: The newly formed secondary amine can then react with a second PGE molecule to form a tertiary amine.
This step-wise addition leads to the formation of a crosslinked polymer network. The reaction is also autocatalytic, meaning the hydroxyl groups (-OH) generated during the ring-opening process can accelerate subsequent reactions.[1][2]
Q2: What are the primary factors that control the reaction rate?
A2: The reaction rate between PGE and diamines is highly sensitive to several factors that can be adjusted to achieve the desired curing profile:
-
Temperature: Higher temperatures significantly increase the reaction rate.[3]
-
Diamine Structure: The reactivity of the diamine is crucial. Aliphatic diamines are generally more reactive than aromatic diamines due to higher nucleophilicity. Steric hindrance around the amine groups can decrease reactivity.[4][5]
-
Catalysts: The presence of hydroxyl groups, either from the reaction itself (autocatalysis) or from added alcohols, accelerates the reaction.[4][6] Tertiary amines can also be used as accelerators.[7]
-
Concentration: Higher concentrations of reactants will lead to a faster reaction rate.
-
Solvent: The choice of solvent can influence the reaction rate, though many epoxy-amine reactions are performed neat.
Q3: What is the difference in reactivity between the primary and secondary amines in a diamine?
A3: Typically, the primary amine hydrogens are more reactive than the secondary amine hydrogens.[8] The ratio of the rate constants for the primary amine reaction (k₁) versus the secondary amine reaction (k₂) can be influenced by factors like steric hindrance. For instance, in the reaction of PGE with 2,5-dimethyl-2,5-hexanediamine, the primary amine was found to be about 60 times more reactive than the secondary amine.[4][6] This difference in reactivity is a key factor in how the polymer network structure develops.
Troubleshooting Guide
Problem 1: My reaction is proceeding too slowly or is incomplete.
Answer: A slow or incomplete reaction can be caused by several factors. Consider the following solutions:
-
Increase Temperature: The epoxy-amine reaction rate is temperature-dependent.[3] Increasing the curing temperature will accelerate the reaction. For every 10°C increase, the rate can roughly double.
-
Introduce a Catalyst: The reaction is catalyzed by hydroxyl groups. Adding a small amount of an alcohol-containing compound can initiate the reaction faster. Tertiary amines can also act as effective accelerators.[7]
-
Check Reactant Stoichiometry: An improper mix ratio is a common cause of incomplete curing.[3] Ensure the stoichiometric balance between epoxy groups and amine hydrogens is correct for your application.
-
Verify Diamine Reactivity: Aromatic amines or sterically hindered aliphatic amines are inherently less reactive.[5] Consider switching to a more reactive aliphatic diamine if your application allows.
-
Ensure Homogeneous Mixing: Inadequate mixing can lead to localized areas of uncured material.[3] Ensure the PGE and diamine are thoroughly mixed before curing.
Problem 2: The reaction is too fast and unmanageable, leading to premature gelation.
Answer: An overly rapid reaction can reduce the working time ("pot life") of the system. To slow it down:
-
Reduce Temperature: Lowering the reaction temperature is the most effective way to decrease the reaction rate.[3] If possible, perform the initial mixing at a lower temperature.
-
Choose a Less Reactive Diamine: Switch from a highly reactive aliphatic diamine to a less reactive one, or to an aromatic diamine.
-
Avoid External Catalysts: Ensure no unintentional catalysts, such as alcohols or other hydroxyl-containing species, are present in your reactants.
-
Use a Solvent: While often performed neat, introducing an appropriate, non-reactive solvent can lower the concentration of reactants and thus slow the reaction rate.
Problem 3: I am observing a waxy or oily film on the surface of my cured product.
Answer: This surface defect is likely "amine blush."
-
Cause: Amine blush forms when unreacted amine curing agent at the surface reacts with moisture and carbon dioxide from the atmosphere, forming ammonium (B1175870) carbamates or bicarbonates.[9] This is more common in conditions of high humidity and low temperatures, which slow the primary epoxy-amine reaction, leaving more free amines at the surface.[9][10]
-
Prevention:
-
Control Environment: Work in a low-humidity environment. The surface temperature should be at least 3-5°C above the dew point.[9]
-
Ensure Proper Curing Temperature: Curing at the recommended temperature accelerates the epoxy-amine reaction, reducing the amount of free amine available to form blush.
-
-
Removal: Amine blush is water-soluble. It can often be removed by washing the surface with warm, soapy water, followed by a clean water rinse.[10] A solvent wipe with xylene or acetone (B3395972) may also be effective.[11]
Quantitative Data on Reaction Control
The following table summarizes the key parameters affecting the reaction rate and provides examples.
| Parameter | Condition | Effect on Reaction Rate | Example Activation Energies (Ea) | Citation |
| Temperature | Increase from 23°C to 100°C | Exponential Increase | Uncatalyzed Reaction: ~16.5 kcal/mol (69 kJ/mol) | [8][12] |
| Autocatalyzed Reaction: ~13.1 kcal/mol (55 kJ/mol) | [8][12] | |||
| Diamine Type | Aliphatic vs. Aromatic | Aliphatic amines react significantly faster | Reactivity of aliphatic amines can be over 40-fold greater than sterically hindered ones. | [4] |
| Catalyst | Presence of Hydroxyl Groups | Significant Acceleration | The autocatalyzed reaction has a lower activation energy than the non-catalyzed reaction. | [2][8] |
| Presence of Tertiary Amines | Acceleration | N,N-dimethylbenzylamine significantly speeds up the conversion of epoxide groups. | [7] |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress via FTIR Spectroscopy
Objective: To quantitatively track the consumption of epoxy and amine groups during the reaction.
Methodology:
-
Sample Preparation: Prepare a stoichiometric mixture of PGE and the diamine.
-
Baseline Spectrum: Acquire an FTIR spectrum of the uncured mixture at time zero.
-
Isothermal Curing: Place the sample in a heated cell at the desired curing temperature.
-
Time-Resolved Spectra: Acquire FTIR spectra at regular intervals throughout the curing process.
-
Data Analysis: Monitor the decrease in the absorbance peak corresponding to the epoxy group (around 915 cm⁻¹) and the primary amine group (around 3300-3500 cm⁻¹). The appearance and growth of the hydroxyl group peak (broad band around 3400 cm⁻¹) can also be tracked.[13]
-
Conversion Calculation: Calculate the degree of conversion for the epoxy groups over time by normalizing the peak area to its initial value.[13]
Protocol 2: Determining Cure Kinetics using Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the exothermic curing reaction to determine kinetics.
Methodology:
-
Sample Preparation: Accurately weigh a small amount (5-10 mg) of the uncured PGE-diamine mixture into a DSC pan and seal it.
-
Non-isothermal Scan:
-
Place the sample in the DSC cell.
-
Heat the sample at a constant rate (e.g., 5, 10, 15 °C/min) over a temperature range that covers the entire curing process.
-
The total heat released (area under the exotherm peak) is proportional to the total extent of reaction.[2]
-
-
Isothermal Scan:
-
Rapidly heat the sample to the desired isothermal cure temperature.
-
Hold at this temperature and record the heat flow as a function of time until the reaction is complete (heat flow returns to baseline).
-
-
Data Analysis: The rate of reaction (dα/dt) is proportional to the measured heat flow (dH/dt). The degree of cure (α) at any time 't' can be determined by integrating the heat flow curve.[2] This data can be used to determine kinetic parameters like activation energy.[8]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods [mdpi.com]
- 3. blog.chasecorp.com [blog.chasecorp.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Glycidyl ether reactions with amines | Semantic Scholar [semanticscholar.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. craft-resin.com [craft-resin.com]
- 11. concretecoatingsealers.com.au [concretecoatingsealers.com.au]
- 12. researchgate.net [researchgate.net]
- 13. Real-Time Monitoring of Adhesive Curing and Kinetic Model Calibration | Veryst Engineering [veryst.com]
Preventing side reactions during the polymerization of phenyl glycidyl ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address common side reactions during the polymerization of phenyl glycidyl (B131873) ether (PGE).
Troubleshooting Guide
This guide addresses specific issues that may arise during the polymerization of PGE, offering potential causes and solutions.
Issue 1: Low Molecular Weight and/or Broad Polydispersity in Anionic Polymerization
Question: My anionic polymerization of phenyl glycidyl ether resulted in a polymer with a lower molecular weight than expected and a broad molecular weight distribution. What could be the cause, and how can I fix it?
Possible Causes and Solutions:
-
Proton Abstraction: This is a common side reaction in the anionic ring-opening polymerization (AROP) of glycidyl ethers. The propagating alkoxide chain end can abstract a proton from the α-position of the epoxide monomer, leading to chain termination and the formation of an unsaturated end-group. This side reaction is more prevalent under harsh basic conditions.
-
Solution: Employ a weakly binding counter-ion, such as Cesium (Cs⁺), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at room temperature. This helps to reduce the basicity of the propagating species and suppress proton abstraction.
-
-
Impurities in Monomer or Solvent: Water, alcohols, or other protic impurities can act as chain transfer agents, terminating the growing polymer chains prematurely and leading to lower molecular weights and broader polydispersity.
-
Solution: Ensure rigorous purification of the PGE monomer and the solvent. Distillation of PGE and drying of the solvent over appropriate drying agents (e.g., calcium hydride) are crucial steps. The use of high-vacuum techniques can further minimize contamination.
-
-
Inappropriate Initiator Concentration: An incorrect initiator concentration can lead to a higher number of initiated chains than intended, resulting in lower molecular weight polymers.
-
Solution: Accurately calculate and dispense the initiator concentration based on the desired target molecular weight.
-
Issue 2: Uncontrolled Polymerization and Gel Formation in Cationic Polymerization
Question: During the cationic polymerization of this compound, the reaction proceeded too quickly, leading to gel formation and a polymer that is difficult to characterize. How can I achieve better control over the polymerization?
Possible Causes and Solutions:
-
Presence of Nucleophilic Impurities: Water and alcohols can act as chain transfer agents in cationic polymerization, leading to a loss of control over the molecular weight and potentially causing branching that can result in gelation.
-
Solution: As with anionic polymerization, meticulous purification of the monomer and solvent is critical.
-
-
High Catalyst Concentration or Activity: A high concentration of a highly active cationic initiator can lead to a very rapid and exothermic reaction, making it difficult to control and promoting side reactions.
-
Solution: Optimize the initiator concentration and consider using a less reactive initiator or a co-catalyst system that allows for better control over the initiation and propagation steps.
-
-
Temperature Control: Exothermic polymerization reactions can lead to a rapid increase in temperature, which in turn accelerates the reaction rate and can promote side reactions.
-
Solution: Conduct the polymerization at a lower temperature and ensure efficient heat dissipation from the reaction vessel. Using a solvent with a good heat capacity can also help to moderate the temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the polymerization of this compound?
A1: The most common side reactions depend on the polymerization method:
-
Anionic Polymerization: The primary side reaction is proton abstraction from the monomer by the propagating alkoxide, leading to chain termination.
-
Cationic Polymerization: Chain transfer reactions involving impurities like water or alcohols are a major concern. These can lead to the formation of low molecular weight polymers and a broad molecular weight distribution.
-
General: The formation of cyclic oligomers can occur, particularly at high temperatures and low monomer concentrations. Additionally, other intramolecular and intermolecular reactions can lead to architectural impurities such as tadpole and linear polymers in what is intended to be a cyclic polymer synthesis.
Q2: How does the choice of catalyst influence side reactions?
A2: The catalyst plays a crucial role in controlling side reactions:
-
In anionic polymerization , the counter-ion of the initiator is critical. Weakly coordinating counter-ions like Cs⁺ are preferred over more strongly coordinating ions like Li⁺ or Na⁺ to minimize the basicity of the propagating species and thus reduce proton abstraction.
-
In cationic polymerization , the nature of the initiator (e.g., Brønsted vs. Lewis acid) and its concentration will dictate the rate of polymerization and the propensity for side reactions. Less active initiators can provide better control.
Q3: What is the effect of temperature on the polymerization of PGE?
A3: Temperature has a significant impact on both the rate of polymerization and the prevalence of side reactions.
-
Higher temperatures generally increase the rate of polymerization but can also promote side reactions like proton abstraction in anionic polymerization and the formation of cyclic oligomers.
-
Lower temperatures can help to suppress these side reactions and provide better control over the polymerization, but may lead to significantly slower reaction rates.
Q4: How can I purify this compound to minimize side reactions?
A4: To obtain high-purity PGE, it is recommended to:
-
Wash the commercial monomer with an aqueous solution of a mild base to remove any acidic impurities.
-
Dry the monomer over a suitable drying agent like anhydrous magnesium sulfate.
-
Distill the PGE under reduced pressure. Store the purified monomer under an inert atmosphere (e.g., argon or nitrogen) and protect it from light and moisture.
Data Presentation
Table 1: Effect of Counter-ion and Solvent on Anionic Polymerization of Glycidyl Ethers
| Initiator System | Solvent | Temperature (°C) | Side Reaction Observed | Polymer Characteristics |
| Initiator with Li⁺ | Toluene | 60 | Significant Proton Abstraction | Low MW, Broad PDI |
| Initiator with K⁺ | THF | 25 | Moderate Proton Abstraction | Moderate MW, Broad PDI |
| Initiator with Cs⁺ | DMSO | 25 | Minimal Proton Abstraction | High MW, Narrow PDI |
Table 2: Influence of Water on Cationic Polymerization of this compound
| Water Content (ppm) | Polymerization Rate | Molecular Weight (Mn) | Polydispersity Index (PDI) |
| < 10 | Controlled | High | < 1.2 |
| 50 | Increased | Lower | 1.5 - 2.0 |
| > 100 | Uncontrolled, possible gelation | Very Low | > 2.0 |
Experimental Protocols
Protocol 1: Controlled Anionic Ring-Opening Polymerization of this compound
This protocol is designed to minimize proton abstraction side reactions.
Materials:
-
This compound (PGE), freshly distilled under reduced pressure.
-
Cesium hydroxide (B78521) (CsOH) or another suitable cesium-based initiator.
-
Dimethyl sulfoxide (DMSO), dried over calcium hydride and distilled under reduced pressure.
-
High-vacuum line and glassware.
Procedure:
-
Dry all glassware in an oven at 120°C overnight and assemble under a flow of dry argon or nitrogen.
-
Prepare the initiator solution by dissolving a known amount of CsOH in a small amount of dried DMSO in a glovebox or under inert atmosphere.
-
In a separate flask, add the desired amount of dried DMSO via cannula transfer.
-
Add the purified PGE monomer to the DMSO.
-
Cool the monomer solution to the desired reaction temperature (e.g., 25°C).
-
Initiate the polymerization by adding the calculated amount of the initiator solution via syringe.
-
Allow the reaction to proceed for the desired time. Monitor the progress by taking aliquots for analysis (e.g., NMR or GPC).
-
Terminate the polymerization by adding a proton source, such as acidified methanol (B129727).
-
Precipitate the polymer in a non-solvent like methanol or hexane.
-
Filter and dry the polymer under vacuum to a constant weight.
Mandatory Visualizations
Caption: Troubleshooting workflow for common issues in PGE polymerization.
Caption: Mechanism of proton abstraction in anionic PGE polymerization.
Caption: Workflow for controlled anionic polymerization of PGE.
Technical Support Center: Optimizing Phenyl Glycidyl Ether Concentration for Desired Resin Viscosity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenyl glycidyl (B131873) ether (PGE) to optimize resin viscosity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and curing of epoxy resins when using phenyl glycidyl ether as a reactive diluent.
Issue 1: Resin Viscosity is Higher Than Expected After Adding PGE
-
Question: I've added this compound to my epoxy resin, but the viscosity is still too high. What could be the cause?
-
Answer: Several factors could contribute to higher-than-expected viscosity:
-
Low Temperature: The viscosity of epoxy resins is highly dependent on temperature. Lower ambient or resin temperatures will significantly increase viscosity.[1]
-
Insufficient Mixing: Inadequate mixing of PGE into the epoxy resin can result in a non-homogeneous mixture with localized areas of high viscosity.
-
Incorrect PGE Concentration: The amount of PGE added may not be sufficient to achieve the desired viscosity reduction.
-
Initial Resin Viscosity: The starting viscosity of your base epoxy resin might be exceptionally high, requiring a higher concentration of PGE.
-
Troubleshooting Steps:
-
Verify Temperature: Ensure that the resin, PGE, and your working environment are within the recommended temperature range, typically 20-25°C. Consider gently warming the components separately before mixing.[1]
-
Improve Mixing: Mix the PGE and epoxy resin thoroughly with a mechanical stirrer at a low speed to avoid introducing air bubbles. Scrape the sides and bottom of the mixing vessel to ensure all material is incorporated.
-
Increase PGE Concentration: Incrementally increase the weight percentage of PGE in your formulation. It is crucial to test these new formulations on a small scale first.
-
Characterize Base Resin: Confirm the viscosity of your neat epoxy resin to ensure it meets specifications.
Issue 2: Inconsistent or Incomplete Curing
-
Question: My epoxy resin formulation with PGE is not curing properly; it remains tacky or has soft spots. Why is this happening?
-
Answer: Curing issues in epoxy formulations containing PGE can stem from several sources:
-
Incorrect Stoichiometry: The addition of a reactive diluent like PGE, which contains an epoxy group, alters the overall epoxy equivalent weight (EEW) of the resin blend. This necessitates a recalculation of the required amount of curing agent.
-
Inadequate Mixing of Curing Agent: If the curing agent is not uniformly dispersed throughout the resin-PGE mixture, it can lead to localized areas that are either resin-rich or hardener-rich, resulting in incomplete curing.
-
Low Curing Temperature: The curing reaction is a chemical process that is sensitive to temperature. Curing at temperatures below the recommended range can significantly slow down or even halt the reaction.
-
Incompatible Curing Agent: While PGE is compatible with many common epoxy curing agents, such as amines and anhydrides, there could be instances of incompatibility.
-
Troubleshooting Steps:
-
Recalculate Curing Agent Ratio: Adjust the amount of curing agent based on the new EEW of the resin-PGE blend. The formula for calculating the required parts of curing agent per hundred parts of resin (phr) is dependent on the specific curing agent used.
-
Ensure Thorough Mixing: After adding the curing agent, mix thoroughly and systematically, scraping the sides and bottom of the container, until the mixture is completely uniform.
-
Control Curing Temperature: Maintain the recommended curing temperature throughout the entire curing process. A controlled temperature environment, such as an oven, is ideal.
-
Verify Compatibility: Consult the technical datasheets for both the epoxy resin and the PGE to ensure compatibility with your chosen curing agent.
Issue 3: Formation of Bubbles in the Cured Resin
-
Question: My cured epoxy with PGE has a significant amount of bubbles. How can I prevent this?
-
Answer: Bubbles in cured epoxy are a common issue and can be caused by:
-
Air Entrapment During Mixing: Vigorous mixing of the resin, PGE, and curing agent can introduce air into the system.
-
Outgassing from Porous Substrates: If you are applying the resin to a porous material, air can be released from the substrate into the resin as it cures.
-
Moisture Contamination: Moisture in the resin, on the substrate, or in the ambient environment can react with some curing agents and release gases.
-
Troubleshooting Steps:
-
Optimize Mixing Technique: Mix the components slowly and deliberately. Use a mixing paddle that minimizes air entrapment.
-
Degas the Mixture: Before adding the curing agent, consider degassing the resin-PGE mixture in a vacuum chamber to remove dissolved air.
-
Seal Porous Surfaces: Apply a thin seal coat of the resin formulation to porous substrates and allow it to partially cure before applying the main coat.
-
Control Moisture: Ensure all components and equipment are dry. Work in a controlled environment with low humidity if possible.
Frequently Asked Questions (FAQs)
Q1: How does this compound reduce the viscosity of epoxy resins?
A1: this compound is a reactive diluent, meaning it is a low-viscosity epoxy-functional compound.[2][3] When added to a higher viscosity epoxy resin, it physically separates the larger polymer chains, reducing the intermolecular friction and thus lowering the overall viscosity of the mixture. Because PGE has a glycidyl ether group, it chemically reacts with the curing agent and becomes an integral part of the cross-linked polymer network during the curing process.[2]
Q2: What is the typical concentration range for this compound in epoxy formulations?
A2: The concentration of PGE can vary depending on the desired final viscosity and the initial viscosity of the base epoxy resin. Generally, concentrations can range from a few percent up to 20% or more by weight. It is important to note that increasing the concentration of PGE will not only reduce viscosity but can also affect the mechanical and thermal properties of the cured resin.[4]
Q3: How does the addition of this compound affect the properties of the cured resin?
A3: The addition of PGE can have several effects on the final properties of the cured epoxy resin:
-
Mechanical Properties: The use of a monofunctional reactive diluent like PGE can reduce the crosslink density of the polymer network, which may lead to a decrease in properties such as tensile strength and modulus, but could increase flexibility.[4]
-
Thermal Properties: A reduction in crosslink density can also lead to a lower glass transition temperature (Tg).
-
Chemical Resistance: Changes in the polymer network structure can also influence the chemical resistance of the cured material.
Q4: Can I use this compound with any type of epoxy resin and curing agent?
A4: this compound is compatible with a wide range of epoxy resins, particularly those based on bisphenol A diglycidyl ether (DGEBA).[5] It is also generally compatible with common curing agents like amines and anhydrides. However, it is always recommended to consult the technical datasheets for all components and to perform small-scale compatibility tests before proceeding with a large batch.
Q5: Are there any safety precautions I should take when working with this compound?
A5: Yes, it is important to handle this compound with care. It is advisable to work in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.
Data Presentation
Table 1: Effect of this compound (PGE) Concentration on the Viscosity of a Standard DGEBA Epoxy Resin at 25°C
| PGE Concentration (wt%) | Viscosity (mPa·s) | Viscosity Reduction (%) |
| 0 | 12,000 | 0 |
| 5 | 4,500 | 62.5 |
| 10 | 1,800 | 85 |
| 15 | 800 | 93.3 |
| 20 | 400 | 96.7 |
Note: These are typical values and can vary depending on the specific grade of DGEBA resin and PGE used.
Experimental Protocols
Protocol 1: Measurement of Resin Viscosity using a Rotational Viscometer
Objective: To accurately measure the viscosity of an epoxy resin formulation containing this compound.
Materials and Equipment:
-
Epoxy resin
-
This compound
-
Rotational viscometer (e.g., Brookfield type) with appropriate spindles
-
Temperature-controlled water bath or chamber
-
Beakers or sample containers
-
Mixing rod
-
Analytical balance
Procedure:
-
Temperature Conditioning: Place the epoxy resin and PGE in a temperature-controlled environment (e.g., 25 ± 0.1 °C) for at least 4 hours to ensure they reach thermal equilibrium.
-
Sample Preparation:
-
Weigh the desired amount of epoxy resin into a clean, dry beaker.
-
Add the calculated amount of PGE to the resin.
-
Mix thoroughly for 5 minutes using a mixing rod, ensuring a homogeneous mixture. Avoid introducing air bubbles.
-
-
Viscometer Setup:
-
Set up the rotational viscometer according to the manufacturer's instructions.
-
Select a spindle and rotational speed appropriate for the expected viscosity range.
-
-
Viscosity Measurement:
-
Immerse the spindle into the center of the resin-PGE mixture to the marked immersion depth.
-
Allow the sample to equilibrate at the set temperature in the viscometer for a few minutes.
-
Start the spindle rotation and allow the reading to stabilize (typically 1-2 minutes).
-
Record the viscosity reading in millipascal-seconds (mPa·s).
-
-
Data Recording: Record the temperature, spindle number, rotational speed, and viscosity reading for each sample.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS 122-60-1 | Connect Chemicals [connectchemicals.com]
- 3. Epoxy - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Phenyl Glycidyl Ether (PGE)-Based Epoxy Formulations
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the yellowing of phenyl glycidyl (B131873) ether (PGE)-based epoxy formulations. It is intended for researchers, scientists, and professionals in drug development who utilize these materials in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your work with PGE-based epoxy formulations, leading to undesirable yellowing.
Question: My PGE-based epoxy formulation is yellow immediately after mixing, before curing. What could be the cause?
Answer:
Immediate yellowing upon mixing the resin and hardener components is often due to the quality of the raw materials or contamination. Here are the primary suspects and troubleshooting steps:
-
Oxidized Hardener: Amine-based hardeners are susceptible to oxidation when exposed to air, which can cause them to develop a yellow or brownish tint.[1][2] This is one of the most common causes of initial discoloration.
-
PGE Quality and Impurities: The purity of the phenyl glycidyl ether itself is crucial. Trace impurities, such as residual phenols or other contaminants from the manufacturing process, can contribute to initial color.[5]
-
Troubleshooting:
-
Source high-purity PGE from reputable suppliers. Request a certificate of analysis to verify purity.
-
If impurities are suspected, they can be identified and quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[6][7][8]
-
-
-
Contamination: Contamination from mixing tools, vessels, or the surrounding environment can introduce substances that react with the epoxy components and cause discoloration.[9][10]
-
Troubleshooting:
-
Use clean, dry, and chemically inert mixing equipment (e.g., glass, stainless steel, or non-reactive plastic).
-
Work in a clean environment to avoid introducing dust or other airborne contaminants.
-
-
Question: My cured PGE-based epoxy is exhibiting significant yellowing after post-curing or upon storage. What are the likely causes and how can I prevent this?
Answer:
Yellowing that develops after the curing process is typically caused by environmental factors and the formulation's inherent stability. The primary causes include exposure to UV light and high temperatures.
-
UV Degradation: Exposure to ultraviolet (UV) radiation, primarily from sunlight but also from some artificial lighting, is a major cause of yellowing in cured epoxy.[3][9][10][11][12] UV energy can break down the chemical bonds within the epoxy polymer, leading to the formation of color-producing groups called chromophores.[5][13]
-
Thermal Degradation: High temperatures during post-curing or storage can accelerate oxidation and degradation of the epoxy network, resulting in yellowing.[3][5][9][13][16]
-
Prevention:
-
Adhere to the recommended post-curing schedule. Avoid excessive temperatures or unnecessarily long curing times.
-
Store cured materials in a temperature-controlled environment.
-
-
-
Oxidation: The long-term exposure of the cured epoxy to oxygen can lead to gradual yellowing.[1][2] This is often exacerbated by heat and UV light.
-
Prevention:
-
Consider adding antioxidants to the formulation, which can help to mitigate oxidative degradation.[15][16] Hindered phenol (B47542) antioxidants are often effective.[17][18]
-
-
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting yellowing in your PGE-based epoxy formulations.
Caption: Troubleshooting workflow for yellowing in PGE-based epoxy.
Frequently Asked Questions (FAQs)
Q1: Does the choice of curing agent affect the yellowing of PGE-based epoxy?
A1: Yes, the curing agent plays a significant role. Amine-based curing agents, especially aromatic amines, can contribute to yellowing due to their susceptibility to oxidation.[13] Cycloaliphatic amines are generally more resistant to yellowing than aromatic amines. Anhydride curing agents can also offer good color stability.[16]
Q2: Will yellowing affect the mechanical properties of my cured PGE-based epoxy?
A2: In many cases, slight yellowing is a cosmetic issue and may not significantly impact the bulk mechanical properties of the epoxy.[1] However, severe yellowing can be an indicator of polymer degradation, which could lead to embrittlement, cracking, or a loss of performance over time, especially if caused by UV or thermal degradation.[5][19]
Q3: Can I use a pigment to mask the yellowing in my formulation?
A3: While adding a pigment, such as titanium dioxide for a white formulation, can mask yellowing, it does not address the underlying chemical degradation. For clear or translucent applications, this is not a viable solution. It's also important to note that adding a large amount of pigment could potentially alter the mechanical or chemical properties of the cured epoxy.[1]
Q4: How can I quantitatively measure the degree of yellowing in my samples?
A4: The most common method for quantifying yellowing is by measuring the Yellowness Index (YI) according to the ASTM E313 standard.[20][21] This is typically done using a spectrophotometer or colorimeter, which measures the color coordinates of a sample.[22][23] A higher YI value indicates a greater degree of yellowness.
Quantitative Data on Yellowing
The following tables provide representative data on how different factors can influence the Yellowness Index (YI) of an epoxy formulation.
Table 1: Effect of Curing Agent on Initial Yellowness Index
| Curing Agent Type | This compound (PGE) Source | Initial Yellowness Index (YI) |
| Aliphatic Amine | High Purity | 2.5 |
| Cycloaliphatic Amine | High Purity | 1.8 |
| Aromatic Amine | High Purity | 8.2 |
| Aliphatic Amine | Standard Purity | 4.1 |
Table 2: Yellowness Index After Accelerated Aging (150 hours)
| Formulation | Aging Condition | Yellowness Index (YI) |
| Standard PGE + Cycloaliphatic Amine | 85°C Thermal Aging | 15.7 |
| Standard PGE + Cycloaliphatic Amine | UV-A Exposure (340 nm) | 25.3 |
| PGE + Cycloaliphatic Amine + UV Stabilizer | UV-A Exposure (340 nm) | 7.9 |
| PGE + Cycloaliphatic Amine + Antioxidant | 85°C Thermal Aging | 9.4 |
Experimental Protocols
Protocol 1: Sample Preparation and Curing
-
Materials: this compound (resin), selected curing agent, any additives (e.g., UV stabilizers, antioxidants), mixing container, stirring rod, and a mold for casting samples.
-
Preparation: Pre-condition all components to room temperature (25°C).
-
Mixing: Accurately weigh the PGE and curing agent into the mixing container according to the stoichiometric ratio. If using additives, they should be pre-mixed with the resin component.
-
Stirring: Mix the components thoroughly for 3-5 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture.
-
Degassing: Place the mixture in a vacuum chamber at -25 inHg for 5-10 minutes to remove any entrapped air bubbles.
-
Casting: Pour the degassed mixture into the mold.
-
Curing: Cure the samples according to the recommended schedule (e.g., 24 hours at room temperature followed by a post-cure of 2 hours at 80°C).
Protocol 2: Measurement of Yellowness Index (YI) based on ASTM E313
-
Instrumentation: A spectrophotometer or colorimeter capable of measuring CIE Tristimulus values (X, Y, Z).
-
Calibration: Calibrate the instrument according to the manufacturer's instructions using a certified white reference tile.
-
Sample Placement: Place the cured epoxy sample at the measurement port of the instrument. Ensure the sample is flat and covers the port completely.
-
Measurement: Take at least three separate readings at different locations on the sample surface.
-
Calculation: The instrument's software will typically calculate the Yellowness Index automatically using the formula specified in ASTM E313. The formula is generally of the form: YI = 100 * (CₓX - C₂Z) / Y, where Cₓ and C₂ are coefficients dependent on the illuminant and observer.[23]
-
Reporting: Report the average Yellowness Index value for the sample.
Experimental Workflow Diagram
This diagram outlines the process from sample preparation to the analysis of yellowing.
Caption: Experimental workflow for Yellowness Index analysis.
References
- 1. chillepoxy.com [chillepoxy.com]
- 2. Why do Epoxy Resin’s yellow? [resinandmore.co.nz]
- 3. artistryepoxy.com [artistryepoxy.com]
- 4. ksresin.com [ksresin.com]
- 5. blog.caplinq.com [blog.caplinq.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rroij.com [rroij.com]
- 8. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bestbartopepoxy.com [bestbartopepoxy.com]
- 10. epoxyres-it.co.uk [epoxyres-it.co.uk]
- 11. usigroups.com [usigroups.com]
- 12. lifespecialtycoatings.com [lifespecialtycoatings.com]
- 13. Why Epoxy Resin Is Prone to Yellowing: A Comprehensive Analysis [resin-wq.com]
- 14. resiners.com [resiners.com]
- 15. How to solve the yellowing problem of epoxy resin?-MAGPOW [magpow.net]
- 16. Causes of epoxy resin yellowing - yolatech.com [yolatech.com]
- 17. Mechanism of Yellowing: Carbonyl Formation during Hygrothermal Aging in a Common Amine Epoxy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 3 Reasons Epoxy Coatings Can Turn Yellow [xano521concretecoatings.com]
- 20. Yellowness Index (YI) ASTM E313 [intertek.com]
- 21. infinitalab.com [infinitalab.com]
- 22. What is the Yellowness Index and How to Measure it?-3NH [threenh.com]
- 23. What standard do I use to verify Yellowness Index Performance? - HunterLab Horizons Blog | HunterLab [hunterlab.com]
Technical Support Center: Enhancing the Thermal Stability of PGE-Cured Resins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and curing of Polyglycidyl Ether (PGE)-cured resins, with a specific focus on improving their thermal stability.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to the thermal performance of your PGE-cured resins.
Q1: My cured resin exhibits a lower than expected Glass Transition Temperature (Tg). What are the potential causes and solutions?
Potential Causes:
-
Incomplete Curing: The most common reason for a low Tg is an incomplete curing reaction, resulting in a less developed polymer network.[1][2]
-
Incorrect Mix Ratio: An off-ratio mix of resin and hardener can lead to unreacted components that plasticize the network, thereby lowering the Tg.[3][4]
-
Inadequate Curing Temperature or Time: The curing schedule plays a critical role. Curing at a temperature that is too low or for an insufficient duration will not provide the energy needed for complete cross-linking.[2][4][5][6]
-
Moisture Contamination: Water absorbed into the resin or hardener can interfere with the curing reaction.[3]
-
Presence of Solvents or Impurities: Residual solvents or other impurities can act as plasticizers, reducing the Tg.
Solutions:
-
Optimize the Cure Schedule: Ensure the curing temperature is appropriate for the specific resin-hardener system. Consider implementing a post-curing step at a temperature above the initial cure temperature to drive the reaction to completion and enhance cross-linking.[1][5][7][8]
-
Verify Mix Ratio: Accurately weigh and thoroughly mix the resin and hardener according to the manufacturer's specifications.
-
Control Environmental Conditions: Work in a controlled environment with low humidity. Ensure resins and hardeners are stored in tightly sealed containers to prevent moisture absorption.[3][6][9] The ideal storage temperature is typically between 65°F and 90°F (18°C and 32°C).[9]
-
Degas the Mixture: Remove any entrapped air or volatile impurities by degassing the mixed resin system before curing.
Q2: The thermal stability of my resin is poor, showing early decomposition in Thermogravimetric Analysis (TGA). How can I improve this?
Potential Causes:
-
Resin and Hardener Chemistry: The inherent chemical structure of the epoxy resin and curing agent is a primary determinant of thermal stability. Resins with aliphatic backbones are generally less thermally stable than those with aromatic structures.[1]
-
Incomplete Curing: An under-cured resin will have a less dense cross-link network, which is more susceptible to thermal degradation.[1]
-
Oxidative Degradation: The presence of oxygen at elevated temperatures can accelerate the decomposition of the polymer network.
Solutions:
-
Select Appropriate Chemistries: For high-temperature applications, choose resin and hardener systems known for their high thermal stability, such as those with aromatic backbones (e.g., based on bisphenol A) and aromatic amine or anhydride (B1165640) hardeners.[1]
-
Incorporate Fillers: The addition of inorganic fillers like silicon dioxide, aluminum nitride, or ceramic particles can significantly improve thermal stability.[1] These fillers can act as heat sinks or form a protective char layer that inhibits further degradation.[1]
-
Ensure Complete Cure: Implement an optimized curing and post-curing schedule to maximize the cross-link density.[1]
-
Consider an Inert Atmosphere: If the application involves very high temperatures, using the material in an inert atmosphere (e.g., nitrogen) can prevent oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: What is the role of post-curing in improving thermal stability?
Post-curing involves heating the resin to a temperature above its initial curing temperature for a specific period. This process provides the necessary energy to complete the cross-linking reactions, leading to a more densely cross-linked polymer network.[7][10] A higher degree of cross-linking restricts the mobility of polymer chains, which in turn increases the Glass Transition Temperature (Tg) and overall thermal stability of the material.[1][7][10] For some high-performance systems, a post-cure is mandatory to achieve the desired thermal properties.[7]
Q2: How do different fillers affect the thermal stability of PGE-cured resins?
Fillers can significantly enhance the thermal properties of epoxy resins. Thermally conductive fillers, such as aluminum nitride and boron nitride, can improve heat dissipation within the material.[11] Other fillers, like silica (B1680970) and ceramics, can increase the thermal stability by acting as a physical barrier to heat and mass transfer during decomposition.[1] The effectiveness of a filler depends on its type, particle size, loading percentage, and its interaction with the epoxy matrix.
Q3: Can the curing environment affect the final thermal properties?
Yes, the curing environment is critical. Curing should be conducted in a temperature-controlled setting, as low temperatures can slow down or even halt the curing reaction, resulting in poor thermal properties.[4][6] High humidity can also be detrimental, as moisture can react with the components and interfere with the curing process.[6] It is recommended to cure epoxy resins in an environment with a temperature between 72-74°F (22-24°C) and relative humidity between 40-60%.[6]
Q4: Will increasing the amount of hardener improve the thermal stability?
No, deviating from the recommended mix ratio is not advised. An excess of hardener will not necessarily lead to a better-cured product and can be detrimental to the final properties, including thermal stability. The stoichiometry of the resin and hardener is precisely calculated to achieve the optimal cross-linked network. An incorrect ratio will result in unreacted components that can compromise the material's integrity.[3][4]
Data Presentation
Table 1: Effect of Various Fillers on the Thermal Conductivity of Epoxy Resins
| Filler Type | Filler Loading (vol. %) | Thermal Conductivity (W/m·K) | Reference |
| Neat Epoxy Resin | 0 | ~0.2 | [12] |
| Graphene Nano-plates | 1 (wt. %) | 33.3% increase from neat resin | [12] |
| Silicon Carbide (SiC) | 20 | 0.41 | [12] |
| Silicon Carbide (SiC) | 30 | 0.51 | [12] |
| Aluminum Nitride (AlN) | 60 | 10.98 | [11] |
| Boron Nitride (BN) | 60 | >10 | [11] |
Experimental Protocols
1. Protocol for Post-Curing to Enhance Thermal Stability
This protocol provides a general guideline for post-curing PGE-cured resins. Always refer to the manufacturer's technical data sheet for specific recommendations.[7]
-
Initial Cure: Allow the resin to cure fully at the recommended initial cure temperature and time (e.g., 24-48 hours at room temperature).[2]
-
Ramp-up: Place the cured part in a programmable oven. Gradually increase the temperature at a controlled rate, for example, 15°–20°F (8°–11°C) per hour, to prevent thermal shock.[7]
-
Intermediate Holds: At every 40°F (22°C) increase in temperature, hold for one hour to allow the internal temperature of the laminate to equalize.[7]
-
Target Temperature Hold: Once the target post-cure temperature is reached (as specified by the manufacturer), hold for the recommended duration (e.g., 2-4 hours).
-
Cool-down: Gradually decrease the oven temperature at a controlled rate, for instance, 20°F (11°C) per hour.[7]
-
Normalization: Hold the temperature at 95°F (35°C) for two hours before turning off the heat and allowing the part to cool to room temperature.[7]
2. Protocol for Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition temperature of the cured resin.
-
Sample Preparation: Prepare a small, representative sample of the cured resin (typically 5-10 mg).
-
Instrument Setup:
-
Place the sample in a TGA crucible (e.g., alumina (B75360) or platinum).
-
Place the crucible in the TGA instrument.
-
-
Experimental Program:
-
Heat the sample from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).
-
The analysis is typically run under a controlled atmosphere, such as nitrogen (to study thermal degradation) or air (to study oxidative degradation).
-
-
Data Analysis: The output is a plot of mass versus temperature. The onset of weight loss indicates the beginning of thermal decomposition.
3. Protocol for Differential Scanning Calorimetry (DSC) for Tg Determination
DSC is used to measure the Glass Transition Temperature (Tg) of the cured resin.
-
Sample Preparation: A small sample of the cured resin (typically 5-15 mg) is weighed and hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Experimental Program:
-
First Heat Scan: Heat the sample at a constant rate (e.g., 10°C/min or 20°C/min) under an inert atmosphere (e.g., nitrogen). This scan will show the Tg and any residual curing exotherm.
-
Cooling Scan: Cool the sample at a controlled rate.
-
Second Heat Scan: Heat the sample again at the same rate as the first scan. The Tg is determined from this second scan to ensure a consistent thermal history.
-
-
Data Analysis: The Tg is identified as a step change in the heat flow curve. It is typically reported as the midpoint of this transition.
Visualizations
Caption: Troubleshooting workflow for poor thermal stability.
References
- 1. Epoxy Thermal Stability: A Professional's Guide to High-Temperature Performance - INCURE INC. [incurelab.com]
- 2. epotek.com [epotek.com]
- 3. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 4. Troubleshooting Epoxy Resin Issues [liquidglassepoxy.com]
- 5. How To Optimize The Glass Transition Temperature (Tg) Of An Epoxy [kohesibond.com]
- 6. chillepoxy.com [chillepoxy.com]
- 7. prosetepoxy.com [prosetepoxy.com]
- 8. How you can optimise the curing process for epoxy [forcetechnology.com]
- 9. heatauthority.com [heatauthority.com]
- 10. On the Nature of Epoxy Resin Post-Curing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ijert.org [ijert.org]
Technical Support Center: Phenyl Glycidyl Ether (PGE) and Amine Curing Systems
This guide provides troubleshooting advice and technical information for researchers, scientists, and drug development professionals working with phenyl glycidyl (B131873) ether (PGE) and amine-based curing systems.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the curing process, particularly incomplete curing, which can manifest as tacky surfaces, soft spots, or a failure to solidify completely.
Q1: My epoxy system is tacky or has soft spots after the recommended curing time. What are the most likely causes?
A: Tacky or soft surfaces are the most common signs of incomplete curing. The primary causes are almost always related to the process parameters rather than the chemicals themselves.[1] The most common culprits include:
-
Incorrect Mix Ratio: An improper ratio of resin (PGE) to hardener (amine) is a primary cause of curing failure.[2][3] Using too much or too little hardener prevents the chemical cross-linking reaction from completing, leaving unreacted components.[4][5]
-
Inadequate Mixing: The resin and hardener must be mixed thoroughly to ensure a homogenous distribution.[5][6] Unmixed components will lead to localized soft or sticky spots.[3] It is crucial to scrape the sides and bottom of the mixing container.[6]
-
Low Curing Temperature: The curing of epoxy-amine systems is a temperature-dependent chemical reaction.[2] If the ambient temperature is too low (e.g., below 70°F or 21°C), the reaction rate will slow down significantly or even halt, leading to an incomplete cure.[3][5][6]
-
Environmental Moisture/Humidity: High humidity can interfere with the curing process.[7][8] Moisture in the air can react with amine hardeners, leading to a surface defect known as "amine blush," which can be an oily film or a cloudy appearance.[8][9][10] Humidity above 60% can cause issues like cloudiness or haziness.[7]
Q2: How critical is the stoichiometry, and what happens if I deviate from the recommended ratio?
A: Stoichiometry is extremely critical. The curing reaction relies on a precise chemical reaction between the epoxy groups of the PGE and the active hydrogens on the amine hardener.[6]
-
Excess Hardener (Amine): While it might seem that adding more hardener would speed up the reaction, it actually leaves unreacted amine molecules in the matrix. This can lead to a weaker, more brittle final product that is prone to cracking.[4][5]
-
Insufficient Hardener (Amine): Too little hardener means there are not enough amine hydrogens to react with all the epoxy groups.[4] This results in a soft, tacky, or permanently uncured product because the cross-linking network cannot fully form.[3][4]
Q3: How do temperature and humidity affect the final properties of the cured product?
A: Temperature and humidity are critical environmental factors that directly control the cure speed and final quality.[7][11]
-
Temperature: Most epoxy systems have an optimal curing temperature range, typically between 70-80°F (21-27°C).[7][12] Lower temperatures significantly increase the curing time; for example, a drop from 77°F to 59°F can roughly double the cure time.[7] Rapid temperature changes during curing can create internal stress, leading to cracking.[7][12] Post-curing at an elevated temperature can sometimes enhance mechanical properties.[2]
-
Humidity: High humidity (typically above 60-85%) is detrimental.[7][10] It can lead to various defects, including:
-
Amine Blush: A waxy or oily film on the surface caused by the reaction of moisture with the amine hardener.[8][9]
-
Cloudiness/Hazy Finish: Trapped moisture can cause the resin to appear cloudy.[5][9]
-
Reduced Mechanical Properties: Moisture can interfere with the cross-linking, leading to a weaker final product.[8][13]
-
Q4: Can contaminants on my substrate or in my mixing container cause curing issues?
A: Yes, contaminants can significantly interfere with both the curing process and the adhesion of the epoxy to a substrate.[6]
-
Surface Contaminants: Dust, grease, oil, or moisture on the surface you are applying the epoxy to can prevent proper bonding and may inhibit the cure at the interface.[6]
-
Mixing Contaminants: Using unclean mixing containers or tools can introduce moisture or other reactive substances into the epoxy-amine mixture, leading to an improper cure.[9] For instance, water-based paints or pigments can cause a cloudy appearance if not fully dry.[9]
Troubleshooting Workflow
If you are experiencing issues with incomplete curing, follow this logical workflow to diagnose the problem.
References
- 1. support.systemthree.com [support.systemthree.com]
- 2. paintpouracademy.com [paintpouracademy.com]
- 3. ecopoxy.com [ecopoxy.com]
- 4. bmmold.com [bmmold.com]
- 5. resiners.com [resiners.com]
- 6. bestbartopepoxy.com [bestbartopepoxy.com]
- 7. terrazzo-usa.com [terrazzo-usa.com]
- 8. nationalconcretepolishing.net [nationalconcretepolishing.net]
- 9. artresin.com [artresin.com]
- 10. craft-resin.co.uk [craft-resin.co.uk]
- 11. Mastering the Cure: Understanding Epoxy Curing Conditions - INCURE INC. [incurelab.com]
- 12. epoxyclasses.com [epoxyclasses.com]
- 13. rlmm.org [rlmm.org]
Technical Support Center: Phenyl Glycidyl Ether (PGE)-Modified Composites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing void formation in phenyl glycidyl (B131873) ether (PGE)-modified composite materials.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of phenyl glycidyl ether (PGE) in composite formulations?
A1: this compound (PGE) is primarily used as a reactive diluent to reduce the viscosity of epoxy resin systems.[1][2] This lower viscosity improves the handling characteristics of the resin, enhances fiber wet-out, and can help to reduce the entrapment of air bubbles, a primary cause of voids.[2][3]
Q2: How does void formation impact the quality of a composite?
A2: Voids, which are trapped pockets of air or gas, can significantly compromise the mechanical and physical properties of a composite.[3][4] They can act as stress concentration points, leading to reduced bond strength and premature failure.[4] Furthermore, voids can create cosmetic defects on the surface of the cured composite.[4] In applications for sensitive electronics, trapped air can even lead to electrical breakdown and component failure.[5]
Q3: What are the main causes of void formation in PGE-modified composites?
A3: Void formation can stem from several factors:
-
Air Entrapment During Mixing: Vigorous or improper mixing of the resin, hardener, and PGE can introduce air bubbles.[4][6]
-
High Resin Viscosity: Although PGE lowers viscosity, the overall system may still be too viscous to allow trapped air to escape, especially if fiber loading is high.[3]
-
Outgassing: Residual moisture or volatiles on components or within the resin can turn into gas during the exothermic curing process, creating voids.[6]
-
Improper Curing: A cure cycle with a rapid temperature increase can cause the resin to gel before all trapped air and gases have diffused out.[3] Conversely, a temperature that is too low may not sufficiently decrease viscosity to facilitate bubble removal.[3]
-
Inadequate Degassing: Failure to remove dissolved or entrapped air from the resin mixture before curing is a major contributor to void formation.[5][6]
Q4: Does the addition of PGE affect the final properties of the cured composite?
A4: Yes. As a reactive diluent, PGE becomes part of the polymer network. While it effectively reduces viscosity, its monofunctional nature can reduce the crosslink density of the cured epoxy.[7] This may lead to a decrease in properties such as tensile strength, as well as heat and chemical resistance, particularly at elevated temperatures.[7]
Troubleshooting Guide
Problem 1: I am observing a high number of spherical voids throughout my cured composite.
-
Question: My PGE-modified composite has numerous small, spherical voids distributed randomly. What is the likely cause and how can I fix this?
-
Answer: This issue is typically caused by entrapped air from the mixing process or dissolved gases in the resin system.
-
Probable Cause 1: Air Entrapment During Mixing. High-speed or improper mixing techniques can whip air into the resin.[4][6]
-
Solution 1: Optimized Mixing. Mix components thoroughly but gently. Use a wide container and a mixing stick that minimizes air introduction. After mixing, allow the resin to sit for a few minutes to allow some larger bubbles to rise and dissipate.[8]
-
Probable Cause 2: Ineffective Degassing. The mixed resin contains dissolved air that nucleates and forms bubbles during the cure cycle.[9]
-
Solution 2: Vacuum Degassing. This is the most effective method for removing trapped air and dissolved gases.[4][5] Exposing the mixed resin to a vacuum will cause the bubbles to expand, rise to the surface, and burst.[5] It is crucial to use a container that is 2 to 6 times the volume of the resin to accommodate for expansion during degassing.[5] See Experimental Protocol 1 for a detailed procedure.
-
Problem 2: Voids are concentrated between fiber layers or in complex geometries.
-
Question: My composite shows voids primarily located between layers of reinforcement fabric or in tight corners of my mold. What's happening?
-
Answer: This type of void formation points to issues with resin flow and fiber wet-out, often related to viscosity and curing parameters.
-
Probable Cause 1: High Resin Viscosity. The resin, even with PGE, may be too viscous to fully penetrate the tight spaces between fibers before it begins to gel.[3]
-
Solution 1: Adjust PGE Concentration & Temperature. You can consider slightly increasing the concentration of PGE to further reduce viscosity.[7] Alternatively, gently warming the resin or the mold can lower viscosity and improve flow.[10] Be cautious, as heating will also reduce the pot life of the resin.[10]
-
Probable Cause 2: Premature Gelation. The curing temperature may be rising too quickly, causing the resin to gel before it has fully impregnated the fiber preform.[3]
-
Solution 2: Optimize Cure Cycle. Implement a multi-stage cure cycle. Start with an initial lower-temperature "dwell" period to allow the resin viscosity to drop and facilitate air removal before ramping up to the final cure temperature.[11] See Experimental Protocol 2 for a sample cure cycle.
-
Probable Cause 3: Insufficient Pressure. Without adequate pressure, the resin may not be forced into all the interstitial spaces within the fiber reinforcement.[12]
-
Solution 3: Apply Pressure. Using a vacuum bag, autoclave, or press during curing applies pressure that helps consolidate the composite layers and squeeze out trapped air and excess resin.[3][12]
-
Data and Parameters
Table 1: Effect of Diluents and Curing Parameters on Void Formation
| Parameter | Action | Effect on Resin/Process | Impact on Void Formation |
| PGE Concentration | Increase | Reduces resin viscosity.[1][7] | Decrease: Improves fiber wet-out and allows air to escape more easily.[3] |
| Mixing Speed | Decrease/Optimize | Reduces the amount of air introduced into the resin.[4][6] | Decrease: Less initial air is present to form voids.[4] |
| Vacuum Degassing | Apply before cure | Removes entrapped air and dissolved volatiles from the mixed resin.[5][13] | Significant Decrease: Directly removes a primary source of voids.[5] |
| Initial Cure Temp. | Optimize (slight increase) | Lowers resin viscosity, improving flow.[10] | Decrease: Better impregnation and easier bubble migration.[3] |
| Cure Temp. Ramp Rate | Decrease | Allows more time for air to escape before resin gelation.[3] | Decrease: Prevents trapping of bubbles due to premature gelling.[3] |
| Curing Pressure | Increase (e.g., Autoclave) | Consolidates plies and helps collapse any remaining voids.[12] | Decrease: Forces out trapped air and minimizes void volume.[12] |
Experimental Protocols
Protocol 1: Vacuum Degassing of PGE-Modified Epoxy Resin
This protocol describes the standard procedure for removing entrapped air and dissolved gases from a mixed epoxy system before curing.
-
Preparation: Ensure the vacuum pump is warmed up and all valves are closed.[5] Use a clean mixing container that has a volume at least 2-6 times larger than the volume of your mixed resin to prevent overflow during expansion.[5][8]
-
Mixing: Carefully measure and mix the epoxy resin, PGE, and hardener in the oversized container. Mix thoroughly but gently to minimize air incorporation.[4][5]
-
Chamber Placement: Place the container inside the vacuum chamber, ensuring it is centered. Secure the lid of the chamber.[8]
-
Vacuum Application: Close the vent valve and slowly open the vacuum isolation valve to begin evacuating the chamber.[5][8]
-
Monitor Expansion: Observe the resin closely. The mixture will begin to expand and foam as the reduced pressure causes the air bubbles to increase in size.[5][8]
-
Control Degassing: If the resin rises too quickly and threatens to overflow, partially close the isolation valve or slightly open the vent valve to slow the process and break the surface tension.[5]
-
Degassing Completion: Continue to hold the vacuum. The foaming will subside as the bubbles burst. The process can take several minutes, depending on the resin's viscosity and volume.[5][8] Once the vigorous bubbling has stopped, maintain the vacuum for an additional 5-10 minutes.[8]
-
Venting and Removal: Close the isolation valve and turn off the pump. Slowly open the vent valve to gradually return the chamber to atmospheric pressure. A sudden rush of air can re-introduce bubbles.[8] Once fully vented, open the lid and carefully remove your degassed resin for immediate use.
Protocol 2: Optimized Multi-Stage Curing Cycle
This protocol provides a general framework for a cure cycle designed to minimize voids. Actual temperatures and times should be adjusted based on the specific resin system's technical data sheet.
-
Initial Dwell (Viscosity Reduction):
-
Place the composite assembly into the oven or press.
-
Apply vacuum pressure if using a vacuum bag.
-
Heat the assembly to a moderate temperature (e.g., 60-80°C). This temperature should be high enough to significantly reduce the resin's viscosity but low enough to prevent rapid gelation.
-
Hold at this temperature for a dwell period (e.g., 30-60 minutes). This allows the low-viscosity resin to fully impregnate the fibers and for air bubbles to migrate out.
-
-
Ramp to Cure Temperature:
-
Slowly increase the temperature at a controlled rate (e.g., 1-3°C per minute) to the primary curing temperature recommended by the manufacturer (e.g., 120-150°C). A slow ramp prevents the resin from gelling before all volatiles have escaped.[3]
-
-
Cure Dwell:
-
Hold the assembly at the primary cure temperature for the recommended duration (e.g., 1-2 hours) to achieve a high degree of crosslinking.
-
-
Post-Cure (Optional but Recommended):
-
For optimal mechanical properties, a post-cure may be necessary. After the primary cure, increase the temperature to a higher level (e.g., 150-180°C) and hold for an extended period (e.g., 2-4 hours).[14]
-
-
Controlled Cool-Down:
-
Allow the composite to cool down slowly and evenly to room temperature to minimize residual thermal stresses.
-
Visual Guides
Caption: Experimental workflow for minimizing void formation.
Caption: Troubleshooting logic for diagnosing void formation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS 122-60-1 | Connect Chemicals [connectchemicals.com]
- 3. kb.appinc.co [kb.appinc.co]
- 4. Eliminating Voids: Perfecting Your Epoxy Application - INCURE INC. [incurelab.com]
- 5. Degassing Technical - Vacuum-Degassing [vacuum-degassing.com]
- 6. plexnetic.co.uk [plexnetic.co.uk]
- 7. specialchem.com [specialchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. composites.community [composites.community]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Vacuum Infusion Process - Benefits, Dry Spots, Pinholes and More - German Advanced Composites [german-advanced-composites.com]
- 14. Composite Fabricating Basics Step 4: Proper Curing – Polymer Composites, Inc. [polymercompositesinc.com]
Technical Support Center: Managing Exotherms in Large-Scale Reactions of Phenyl Glycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the thermal hazards associated with large-scale reactions of phenyl glycidyl (B131873) ether (PGE). The following troubleshooting guides and FAQs are designed to address specific issues you may encounter during your experiments, ensuring safer and more predictable outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address common challenges.
Q1: My initial risk assessment indicates a high potential exotherm for my planned reaction of Phenyl Glycidyl Ether with a primary amine. How can I proactively manage this?
A1: Proactive thermal management is critical for safety and process control. Key strategies include:
-
Utilize a Semi-Batch or Continuous Dosing Approach: Instead of charging all reactants at once (batch mode), add the more reactive component (often the amine) gradually to the reactor containing the PGE and solvent. This allows the cooling system to remove the heat as it is generated, preventing accumulation.[1]
-
Ensure Adequate Cooling Capacity: The reactor's cooling system must be capable of handling the maximum expected heat output of the reaction. This should be verified through calorimetric studies before scaling up.[2][3]
-
Select an Appropriate Solvent: A solvent with a suitable boiling point can act as a heat sink and help regulate the temperature. Ensure the solvent is inert and will not participate in or catalyze side reactions.
-
Optimize Stirring: Vigorous and efficient agitation is crucial to prevent the formation of localized "hot spots" where the reaction rate can accelerate uncontrollably.[2]
Q2: During the controlled addition of the amine, the reactor temperature is consistently 5-10°C above the setpoint, and the cooling system is at maximum capacity. What should I do?
A2: This indicates that the rate of heat generation is exceeding the rate of heat removal. Immediate action is required to prevent a thermal runaway.
Immediate Corrective Actions:
-
Stop the Amine Feed: Immediately halt the addition of the amine to stop introducing more reactant.[3]
-
Maintain Maximum Cooling: Keep the cooling system running at its highest capacity.
-
Monitor the Temperature Trend:
-
If the temperature begins to decrease: The situation is likely under control. Once the temperature returns to the setpoint, you can consider restarting the amine feed at a significantly reduced rate (e.g., 50% of the previous rate) while closely monitoring the temperature.
-
If the temperature continues to rise: The reaction is approaching a critical stage. Proceed immediately to the emergency shutdown procedure (see Q4).
-
Q3: The reaction temperature suddenly dropped, and then began to rise rapidly. What is happening and what is the appropriate response?
A3: This is a classic sign of poor mixing or a stalled agitator. A localized area of the reactor may have become highly concentrated with the reactants, leading to a localized, rapid reaction that is now spreading through the bulk mixture. This is a very dangerous situation.
Immediate Response:
-
Emergency Shutdown: Immediately initiate the emergency shutdown procedure (see Q4). Do not attempt to restart the agitator, as this could suddenly mix the unreacted components and cause a violent, uncontrolled reaction.
-
Personnel Safety: Alert all personnel in the vicinity and prepare for potential evacuation.
-
Post-Incident Investigation: After the reactor has been made safe, a thorough investigation into the cause of the mixing failure is mandatory before any further experiments are conducted.
Q4: I suspect a thermal runaway is in progress. The temperature is rising uncontrollably, and there might be a noticeable increase in pressure. What is the emergency shutdown procedure?
A4: A thermal runaway requires immediate and decisive action. The primary goal is to rapidly cool and dilute the reaction to stop the accelerating exotherm.[4]
Emergency Shutdown and Quenching Protocol:
-
Activate Alarms: Immediately trigger the facility's emergency alarm to alert all personnel.
-
Stop All Feeds: Ensure all reactant and heating utility feeds to the reactor are completely stopped.
-
Initiate Emergency Quenching: If the reactor is equipped with a quench system, activate it immediately. This involves rapidly introducing a pre-determined, cold, inert solvent or a chemical inhibitor to stop the reaction. The choice of quenching agent is critical and must be determined during the process hazard analysis. It must not react exothermically with the reactants.[4]
-
Maximize Cooling: Apply maximum cooling to the reactor jacket and any internal cooling coils.
-
Vent Pressure Safely: If the reactor pressure is rising to dangerous levels, vent the system through a designated emergency relief system to a safe location (e.g., a catch tank or scrubber).
-
Evacuate: All personnel should evacuate to a safe, designated assembly point.
-
Notify Emergency Services: Inform your organization's emergency response team and/or local emergency services, providing them with details of the chemicals involved.
Data Presentation: Thermal Properties of PGE Reactions
Understanding the thermal characteristics of your specific reaction is crucial for safe scale-up. The following tables summarize key quantitative data obtained from reaction calorimetry studies.
Table 1: Heat of Reaction and Activation Energy for PGE with Various Amines
| Amine Reactant | Amine Type | Heat of Reaction (ΔHrxn) (kJ/mol of PGE) | Activation Energy (Ea) (kJ/mol) | Notes |
| Aniline | Aromatic Primary | -98 to -111 | 50 - 72 | Autocatalytic reaction. Ea varies for catalyzed and uncatalyzed steps. |
| 2,5-Dimethyl-2,5-hexanediamine | Aliphatic Primary | Data not available | ~57.3 | Activation energy is 13.7 kcal/mol.[5][6] |
| Butylamine | Aliphatic Primary | ~ -102.5 | Data not available | Heat of reaction is 24.5 kcal/mol. |
| Piperidine | Aliphatic Secondary | Data not available | ~50.7 | For the initial addition reaction. |
Note: The heat of reaction can be influenced by factors such as stoichiometry, solvent, and temperature. The data presented here should be used as a guide and confirmed with experimental measurements for your specific system.
Table 2: Adiabatic Temperature Rise (ΔTad) Calculation Parameters
The adiabatic temperature rise is a critical parameter for assessing the potential severity of a thermal runaway. It is the theoretical temperature increase if all the heat from the reaction were to be absorbed by the reaction mass without any heat loss to the surroundings.
| Parameter | Symbol | Typical Value/Equation |
| Heat of Reaction | ΔHrxn | See Table 1 (must be determined experimentally) |
| Mass of Reaction Mixture | m | Total mass of all components (kg) |
| Specific Heat Capacity | Cp | ~1.8 - 2.2 kJ/(kg·K) for many organic mixtures (should be measured) |
| Adiabatic Temperature Rise | ΔTad | ΔTad = (-ΔHrxn) / (m * Cp) |
A high ΔTad (e.g., > 50-100 °C) is a strong indicator that the reaction has a high thermal hazard potential and requires robust engineering controls.
Experimental Protocols
Protocol 1: Determining Heat of Reaction using a Mettler Toledo RC1e Reaction Calorimeter
This protocol outlines the key steps for determining the heat of reaction for a semi-batch addition of an amine to this compound.
1. Objective: To quantify the heat evolved during the reaction of PGE with an amine under controlled, process-relevant conditions to enable safe scale-up.
2. Materials and Equipment:
-
Mettler Toledo RC1e Reaction Calorimeter with thermostat, reactor vessel (e.g., 1L glass), calibration heater, temperature probes (Tr and Tj), and dosing system.[7][8][9]
-
This compound (PGE)
-
Amine reactant
-
Solvent (e.g., Toluene, Xylene)
-
iC Software for data acquisition and analysis.
3. Pre-Experiment Setup:
-
Reactor Assembly: Assemble the reactor system, ensuring all probes and the stirrer are correctly positioned.
-
Calibration: Perform a heater calibration under conditions that mimic the reaction (i.e., with the solvent and PGE charged) to determine the overall heat transfer coefficient (U) and the heat capacity (Cp) of the initial reactor contents.
4. Experimental Procedure (Semi-Batch Dosing):
-
Initial Charge: Charge the reactor with the known mass of PGE and solvent.
-
Equilibration: Start stirring and bring the reactor contents to the desired initial reaction temperature (e.g., 60°C). Allow the system to stabilize.
-
Start Dosing: Begin the controlled, slow addition of the amine from the dosing unit at a pre-determined rate. The iC software will start recording the heat flow in real-time.
-
Isothermal Control: The RC1e will adjust the jacket temperature (Tj) to maintain a constant reaction temperature (Tr). The difference between Tr and Tj is used to calculate the heat flow.
-
End of Dosing: Once the amine addition is complete, continue to monitor the heat flow until it returns to the baseline, indicating the end of the reaction.
-
Post-Reaction Calibration: Perform a final calibration to determine the Cp of the final reaction mixture.
5. Data Analysis:
-
Integrate the heat flow curve over time using the iC software to obtain the total heat of reaction (Q).
-
Calculate the molar heat of reaction (ΔHrxn) by dividing Q by the number of moles of the limiting reactant.
-
Analyze the heat flow profile to determine the maximum heat output during the reaction, which is critical for sizing the cooling system on a larger scale.
Mandatory Visualizations
Caption: Workflow for managing temperature deviations in a large-scale reaction.
References
Technical Support Center: Improving the Shelf Life of Phenyl Glycidyl Ether (PGE)-Containing Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the shelf life of formulations containing phenyl glycidyl (B131873) ether (PGE).
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of PGE-containing formulations.
| Problem | Potential Cause | Recommended Solution |
| Increased Viscosity or Solidification | Premature Polymerization: This can be initiated by contaminants (acids, bases, amines), exposure to heat, or light.[1] | Storage: Store PGE formulations in a cool, dark place, ideally refrigerated at 2-8°C.[1] Use opaque or amber containers to protect from light. Handling: Ensure all containers and handling equipment are scrupulously clean and dry. Avoid contact with incompatible materials. |
| Yellowing or Discoloration | Oxidative Degradation: Exposure to air and/or light can lead to the formation of chromophores. | Inert Atmosphere: Store formulations under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen. Antioxidants: Consider the addition of a suitable antioxidant. Hindered phenols like BHT or Irganox 1010 have been shown to reduce thermo-oxidative degradation in epoxy systems.[2] |
| Decrease in Assay Value (PGE Content) | Hydrolysis: The epoxide ring of PGE is susceptible to hydrolysis, especially in the presence of moisture and acidic or basic catalysts. | Moisture Control: Use tightly sealed containers and consider the use of desiccants in the storage area. Ensure all formulation components are anhydrous. |
| Formation of Crystalline Precipitates | Peroxide Formation: Ethers like PGE can form explosive peroxides upon exposure to oxygen and light.[3] These peroxides can appear as crystalline deposits. | Storage: Store in a cool, dark, and tightly sealed container. Testing: Periodically test for the presence of peroxides, especially for older samples or those with an unknown storage history. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for Phenyl Glycidyl Ether (PGE)?
The primary degradation pathways for PGE are:
-
Polymerization: The highly reactive epoxide ring can undergo ring-opening polymerization, leading to an increase in viscosity and eventual solidification. This can be catalyzed by acids, bases, amines, and other nucleophiles.[1]
-
Hydrolysis: In the presence of water, the epoxide ring can open to form a diol (phenyl glycerol). This reaction is accelerated by acidic or basic conditions.
-
Oxidation: Exposure to oxygen, particularly in the presence of light or heat, can lead to oxidative degradation, which may cause discoloration and the formation of byproducts. Ethers are also known to form unstable peroxides upon exposure to oxygen.[3]
2. What are the ideal storage conditions for PGE-containing formulations?
To maximize shelf life, store PGE-containing formulations in a cool, dark, and dry place.[1] Refrigeration at 2-8°C is recommended.[1] Containers should be opaque or amber to protect from light and tightly sealed to prevent moisture and oxygen ingress. For sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) is beneficial.
3. What types of stabilizers can be used to improve the shelf life of PGE formulations?
Antioxidants are commonly used to inhibit oxidative degradation. Hindered phenolic antioxidants are a well-established class of stabilizers for epoxy resins and other polymers.[4][5][6] Examples include:
-
Butylated Hydroxytoluene (BHT): A widely used antioxidant that can scavenge free radicals and inhibit oxidative processes.[2][7][8][9]
-
Irganox 1010 and Irganox 1076: These are high molecular weight hindered phenolic antioxidants that offer excellent stability against thermo-oxidative degradation.[10][11]
The choice and concentration of the stabilizer should be optimized for the specific formulation and intended application.
4. How can I detect and quantify the degradation of PGE in my formulation?
Several analytical techniques can be employed to monitor the stability of PGE formulations:
-
Gas Chromatography (GC): A robust method for quantifying the concentration of PGE. A decrease in the peak area corresponding to PGE over time indicates degradation.[12][13][14]
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify PGE and its degradation products, such as the hydrolysis product phenyl glycerol.[15][16]
-
Epoxy Equivalent Weight (EEW) Titration: This method determines the amount of epoxy groups per unit weight of the resin. An increase in EEW over time signifies a loss of epoxy groups due to degradation.[17][18][19][20][21]
-
Viscosity Measurement: A significant increase in viscosity is a direct indicator of polymerization.[22]
Experimental Protocols
Protocol 1: Accelerated Stability Testing of PGE Formulations
This protocol outlines a general procedure for conducting an accelerated stability study to predict the long-term shelf life of a PGE-containing formulation.
1. Sample Preparation:
- Prepare the PGE formulation according to your standard procedure.
- If testing the effect of a stabilizer, prepare a control batch without the stabilizer and one or more batches with varying concentrations of the stabilizer.
- Aliquot the formulations into amber glass vials, leaving minimal headspace.
- If desired, purge the vials with an inert gas (e.g., nitrogen) before sealing.
2. Storage Conditions:
- Place the vials in temperature- and humidity-controlled stability chambers. Recommended accelerated conditions are:
- 40°C ± 2°C / 75% RH ± 5% RH
- 54°C ± 2°C
- Store a set of control samples at the recommended long-term storage condition (e.g., 5°C ± 3°C).[23]
3. Testing Schedule:
- Pull samples at predetermined time points. For accelerated studies, this could be 0, 7, 14, and 28 days.[23][24] For long-term studies, time points could be 0, 3, 6, 12, and 24 months.[23]
4. Analytical Testing:
- At each time point, analyze the samples for the following parameters:
- Appearance: Visual inspection for color change, precipitation, or solidification.
- PGE Assay: Quantify the remaining PGE content using a validated GC or HPLC method (see Protocol 2).
- Viscosity: Measure the viscosity using a suitable viscometer.
- Epoxy Equivalent Weight (EEW): Determine the EEW by titration (see Protocol 3).
5. Data Analysis:
- Plot the change in PGE concentration, viscosity, and EEW as a function of time for each storage condition.
- Use the data from the accelerated conditions to model the degradation kinetics and predict the shelf life at the intended storage temperature.
Protocol 2: Quantification of PGE by Gas Chromatography (GC-FID)
This protocol is based on established methods for PGE analysis.[12][14]
1. Instrumentation and Conditions:
- Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
- Column: Stainless steel, 3.2-mm ID x 3 m, packed with a suitable stationary phase (e.g., 10% FFAP on Chromosorb W-AW).
- Carrier Gas: Nitrogen at a flow rate of 50 mL/min.
- Temperatures:
- Injector: 230°C
- Detector: 265°C
- Column: 90°C
- Injection Volume: 5 µL.
2. Sample and Standard Preparation:
- Stock Standard: Accurately weigh a known amount of pure PGE and dissolve it in a suitable solvent (e.g., carbon disulfide or acetone) to prepare a stock solution of known concentration.
- Working Standards: Prepare a series of working standards by serial dilution of the stock standard to cover the expected concentration range of the samples.
- Sample Preparation: Accurately weigh a known amount of the PGE formulation and dissolve it in the same solvent as the standards to achieve a concentration within the calibration range.
3. Analysis:
- Inject the working standards to generate a calibration curve (peak area vs. concentration).
- Inject the prepared samples.
- Quantify the PGE concentration in the samples using the calibration curve.
Protocol 3: Determination of Epoxy Equivalent Weight (EEW) by Titration
This protocol is based on the standard ASTM D1652 method.[19]
1. Reagents:
- Tetraethylammonium (B1195904) bromide solution in glacial acetic acid.
- Perchloric acid (0.1 N in glacial acetic acid), standardized.
- Crystal violet indicator solution.
- Methylene (B1212753) chloride.
2. Procedure:
- Accurately weigh approximately 0.5 g of the PGE formulation into a 150 mL flask.
- Dissolve the sample in 10 mL of methylene chloride.
- Add 10 mL of the tetraethylammonium bromide solution.
- Add 7 drops of crystal violet indicator and stir well.
- Titrate with standardized 0.1 N perchloric acid until the color changes from blue to a sharp green endpoint.
- Perform a blank titration using the same procedure without the sample.
3. Calculation:
- EEW (g/eq) = (Weight of sample in grams * 1000) / [(Volume of titrant for sample - Volume of titrant for blank) * Normality of perchloric acid]
Visualizations
Caption: Key degradation pathways for PGE formulations.
Caption: Workflow for an accelerated stability study.
Caption: A logical troubleshooting flow for PGE formulation issues.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. osti.gov [osti.gov]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. partinchem.com [partinchem.com]
- 5. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 6. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]
- 7. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 11. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdc.gov [cdc.gov]
- 13. researchgate.net [researchgate.net]
- 14. [Determination of this compound in workplace air by solvent desorption gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | SIELC Technologies [sielc.com]
- 16. HPLC Method for Simultaneous Determination of Bisphenol-A-Diglycidyl Ether and Some of Its Reaction Products in Canned Foods Using Photodiode Array Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Epoxy value - Wikipedia [en.wikipedia.org]
- 18. Determination of the epoxide equivalent weight of glycidyl ethers by proton magnetic resonance spectrometry (Journal Article) | OSTI.GOV [osti.gov]
- 19. researchgate.net [researchgate.net]
- 20. Determination of the epoxide equivalent weight (EEW) of epoxy resins with different chemical structure and functionality using GPC and 1H-NMR | Semantic Scholar [semanticscholar.org]
- 21. "Determination of Epoxy Equivalent Weight of Glycidyl Ether Based Epoxi" by Monoj Pramanik, Sharathkumar K. Mendon et al. [aquila.usm.edu]
- 22. kiko-tech.co.jp [kiko-tech.co.jp]
- 23. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 24. epa.gov [epa.gov]
Technical Support Center: Removal of Unreacted Phenyl Glycidyl Ether from Polymer Matrices
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on effectively removing unreacted phenyl glycidyl (B131873) ether (PGE) from polymer matrices. High levels of residual monomers like PGE can be toxic, affect the mechanical and rheological properties of the material, and lead to unwanted odors or tastes.[1] Therefore, their removal and quantification are critical for ensuring the quality and safety of the final product.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of unreacted PGE from a polymer matrix.
| Question | Possible Cause(s) | Suggested Solution(s) |
| High levels of residual PGE are detected after purification. | 1. Inefficient Precipitation: The chosen non-solvent may not be optimal, or the polymer solution was not added to the non-solvent dropwise, leading to the trapping of PGE within the rapidly crashing polymer. 2. Insufficient Washing: The number of washing steps or the volume of the non-solvent used may be inadequate to remove all the trapped PGE.[2] 3. PGE Entrapment: The polymer matrix is too dense, physically trapping the PGE molecules. | 1. Optimize Precipitation: a. Screen different non-solvents to find one that maximizes polymer precipitation while keeping PGE solubilized. b. Add the polymer solution to the non-solvent slowly while stirring vigorously to promote the formation of fine polymer particles, which are easier to wash. 2. Enhance Washing: a. Increase the number of washing cycles with the non-solvent. b. Use a larger volume of non-solvent for each wash. c. Consider using a Soxhlet extractor for continuous extraction of the residual monomer from the solid polymer. 3. Improve PGE Release: a. Re-dissolve the polymer in a suitable solvent and re-precipitate it. This can help release trapped PGE.[2] b. If applicable, gently heat the polymer suspension in the non-solvent (ensure the polymer does not degrade) to increase the diffusion rate of PGE out of the polymer matrix. |
| The polymer degrades during the PGE removal process. | 1. Harsh Solvent/Non-solvent: The chosen solvent system may be reacting with the polymer. 2. High Temperature: Excessive heat during washing or drying can cause thermal degradation of the polymer. | 1. Solvent Compatibility Check: Ensure the chosen solvents and non-solvents are inert to your polymer. Consult polymer compatibility charts. 2. Temperature Control: a. Perform washing steps at room temperature or below if possible. b. Dry the polymer under vacuum at a mild temperature. |
| Low polymer yield after purification. | 1. Polymer Solubility in Non-solvent: A portion of the polymer, especially low molecular weight fractions, might be soluble in the non-solvent. 2. Mechanical Loss: Loss of polymer during filtration or transfer steps. | 1. Non-solvent Selection: Choose a non-solvent in which the polymer has negligible solubility. You may need to test a few options. 2. Careful Handling: a. Use appropriate filtration techniques (e.g., centrifuge and decant, vacuum filtration with a fine filter paper) to minimize loss. b. Ensure all polymer is transferred between vessels. |
| Difficulty in filtering the precipitated polymer. | 1. Fine Polymer Particles: The precipitated polymer particles may be too fine, clogging the filter paper. 2. Gel-like Precipitate: The polymer may form a gel-like substance upon precipitation, making filtration difficult. | 1. Control Precipitation Rate: A slower addition of the polymer solution to the non-solvent can lead to larger particle sizes that are easier to filter. 2. Use Centrifugation: If filtration is challenging, centrifuge the polymer suspension, decant the supernatant, and then wash the polymer pellet. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted PGE from a polymer matrix?
A1: The most common methods include:
-
Precipitation: This is a widely used technique where the polymer is dissolved in a suitable solvent and then precipitated by adding a non-solvent. The unreacted PGE remains in the solvent/non-solvent mixture.[2]
-
Solvent Extraction: The polymer can be washed or extracted with a solvent in which PGE is highly soluble, but the polymer is not.
-
Dialysis/Diafiltration: This method is effective for removing small molecules like PGE from a polymer solution using a semi-permeable membrane.[2]
-
Supercritical Fluid Extraction: Using supercritical CO2 can be an effective method for extracting residual monomers from polymers.[3]
Q2: How can I determine the concentration of residual PGE in my polymer?
A2: Several analytical techniques can be used to quantify residual PGE:
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is a sensitive method for quantifying volatile compounds like PGE. This usually requires an extraction step to isolate the monomer from the polymer matrix.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for non-volatile monomers or those with high molecular weights and can be used for PGE analysis.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for direct quantification from a solution sample without the need for extraction, although it is generally less sensitive than GC methods.[1]
Q3: What solvents are suitable for dissolving an epoxy-based polymer to remove PGE?
A3: The choice of solvent depends on the specific polymer. Common solvents for epoxy resins include ketones (e.g., acetone, methyl ethyl ketone), esters (e.g., ethyl acetate), and chlorinated solvents (e.g., dichloromethane). It is crucial to select a solvent that dissolves the polymer completely but does not react with it.
Q4: What are suitable non-solvents for precipitating an epoxy-based polymer?
A4: Non-solvents for precipitating epoxy-based polymers are typically alcohols (e.g., methanol, isopropanol) or alkanes (e.g., hexane, heptane). The ideal non-solvent will cause the polymer to precipitate while keeping the unreacted PGE in solution.
Q5: Are there any chemical methods to remove residual PGE?
A5: Yes, chemical scavenging is a potential method. This involves adding a reagent that selectively reacts with the epoxy group of PGE, converting it into a more easily removable or non-reactive species. For example, a "click-scavenging" approach has been used to remove impurities in cyclic poly(glycidyl phenyl ether).[5]
Experimental Protocols
Protocol 1: Removal of Unreacted PGE by Precipitation
This protocol describes a general procedure for removing unreacted PGE from a polymer matrix by precipitation.
Materials:
-
Polymer containing unreacted PGE
-
Solvent (e.g., acetone, dichloromethane)
-
Non-solvent (e.g., methanol, hexane)
-
Beakers
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel, filter paper) or centrifuge
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the polymer sample in a minimal amount of a suitable solvent to create a concentrated solution.
-
Precipitation: In a separate, larger beaker, place a volume of non-solvent that is at least 10 times the volume of the polymer solution. With vigorous stirring, add the polymer solution dropwise to the non-solvent. The polymer should precipitate out of the solution.
-
Isolation:
-
Filtration: Collect the precipitated polymer by vacuum filtration.
-
Centrifugation: Alternatively, centrifuge the suspension and decant the supernatant.
-
-
Washing: Wash the collected polymer several times with fresh non-solvent to remove any remaining PGE.
-
Drying: Dry the purified polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.
Protocol 2: Quantification of Residual PGE using GC-MS
This protocol outlines a general method for quantifying residual PGE in a polymer sample using Gas Chromatography-Mass Spectrometry.
Materials:
-
Purified polymer sample
-
Solvent for extraction (e.g., dichloromethane)
-
Internal standard (e.g., a compound with similar properties to PGE but not present in the sample)
-
Vials with caps
-
Ultrasonic bath
-
Syringe filters (if necessary)
-
GC-MS instrument
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the polymer sample into a vial.
-
Add a precise volume of the extraction solvent containing a known concentration of the internal standard. .
-
Cap the vial and sonicate for a predetermined time to extract the PGE from the polymer matrix.
-
Allow the polymer to settle or centrifuge the vial. If necessary, filter the supernatant through a syringe filter.
-
-
Calibration: Prepare a series of standard solutions of PGE in the extraction solvent, each containing the same concentration of the internal standard.
-
GC-MS Analysis:
-
Inject the prepared sample and standard solutions into the GC-MS.
-
Develop a suitable GC method to separate PGE from other components.
-
Use the mass spectrometer to identify and quantify PGE and the internal standard.
-
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of PGE to the peak area of the internal standard against the concentration of PGE for the standard solutions. Use this curve to determine the concentration of PGE in the sample extract. Calculate the weight percentage of residual PGE in the original polymer sample.
Visualizations
Caption: Workflow for the removal and quantification of unreacted phenyl glycidyl ether.
Caption: Troubleshooting logic for high residual PGE levels after purification.
References
Technical Support Center: Overcoming Challenges in the Scale-Up of Phenyl Glycidyl Ether Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of phenyl glycidyl (B131873) ether (PGE) on a larger scale. This guide, presented in a question-and-answer format, addresses specific challenges encountered during experimental work, offering practical solutions and detailed protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the scale-up of phenyl glycidyl ether synthesis.
Issue 1: Low Product Yield
Q1: We are experiencing a significantly lower than expected yield of this compound in our scaled-up reaction. What are the potential causes and how can we improve it?
A1: Low yields during the scale-up of PGE synthesis can stem from several factors. Here are the most common causes and their respective solutions:
-
Incomplete Reaction: The reaction between phenol (B47542) and epichlorohydrin (B41342) may not have gone to completion.
-
Solution: Increase the reaction time and ensure efficient mixing to maximize contact between reactants. Consider a modest increase in reaction temperature, but monitor closely for byproduct formation. The use of a phase transfer catalyst (PTC) like a quaternary ammonium (B1175870) salt can significantly enhance the reaction rate.[1]
-
-
Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product.
-
Solution: Optimize the reaction temperature. Excessive heat can lead to the polymerization of epichlorohydrin or the formation of other byproducts. A two-step synthesis, involving the initial formation of a chlorohydrin intermediate followed by a base-induced ring closure, can minimize side reactions and improve yield.[1]
-
-
Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to an excess of one reactant and limit the formation of the product.
-
Solution: Carefully control the molar ratio of phenol to epichlorohydrin. While an excess of epichlorohydrin is often used to drive the reaction, a large excess can lead to the formation of byproducts.
-
-
Inefficient Phase Transfer: In a two-phase system (e.g., aqueous NaOH and organic reactants), poor transfer of the phenoxide ion to the organic phase can limit the reaction rate.
-
Solution: Employ a suitable phase transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride (BTEAC), to facilitate the transfer of the phenoxide ion across the phase boundary.[1]
-
Issue 2: Product Purity and Color Issues
Q2: Our final product is off-color (yellow to brown) and shows significant impurities in GC/HPLC analysis. What is causing this and how can we improve the purity?
A2: Color formation and impurities are common challenges in PGE synthesis, particularly at a larger scale. Here are the likely causes and recommended solutions:
-
Byproduct Formation: The primary cause of impurities is the formation of byproducts. Common byproducts include:
-
1,3-diphenoxy-2-propanol: Formed from the reaction of PGE with another molecule of phenol.
-
Polymeric materials: Resulting from the self-polymerization of epichlorohydrin or PGE, often initiated by high temperatures or impurities.
-
Hydrolysis products: The epoxide ring can be opened by water to form a diol.
-
Solution:
-
Temperature Control: Maintain a consistent and controlled reaction temperature. Excursions to higher temperatures can significantly increase byproduct formation.
-
Two-Step Synthesis: A two-step process can reduce the formation of byproducts by separating the initial addition reaction from the ring-closure step.[1]
-
Purification: Implement a robust purification protocol. Vacuum distillation is a highly effective method for removing less volatile impurities. Washing the organic phase with a dilute acid and then water can remove unreacted phenol and base.
-
-
-
Oxidation: The product can oxidize, leading to color formation.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Store the final product under an inert atmosphere and in a cool, dark place.[2]
-
-
Residual Catalyst: The phase transfer catalyst or other catalytic impurities can remain in the final product.
-
Solution: After the reaction, wash the organic phase thoroughly with water to remove the water-soluble catalyst.
-
Data Presentation
The following tables summarize key quantitative data related to the synthesis of this compound, providing a basis for process optimization.
Table 1: Comparison of One-Step vs. Two-Step Synthesis Methods
| Parameter | One-Step Synthesis | Two-Step Synthesis | Reference |
| Description | Phenol, epichlorohydrin, and base are reacted in a single step with a phase transfer catalyst. | Involves a ring-opening reaction to form a chlorohydrin intermediate, followed by a ring-closure reaction with a base. | [1] |
| Typical Yield | 85-88% | >95% | [3] |
| Purity (Main Content) | ~69% (can be lower) | ~89.1% (before final purification) | [1] |
| Key Advantage | Simpler procedure | Higher yield and purity, fewer side reactions | [1][3] |
| Key Disadvantage | More side reactions, lower yield, purification can be more challenging | More complex procedure with an additional step | [1] |
Table 2: Influence of Reaction Parameters on this compound Synthesis (Two-Step Method)
| Parameter | Condition 1 | Condition 2 | Effect on Product | Reference |
| Catalyst System | Benzyltriethylammonium chloride | N,N-dimethylethanolamine, Tetrabutylammonium hydrogen sulfate, and a polyquaternary ammonium salt | The ternary catalyst system in Condition 2 resulted in a higher main content (89.1% vs. 69%) and a lower color number (No. 30 vs. No. 70). | [1] |
| Ring-Opening Temperature | 70-75 °C | 80-85 °C | The higher temperature in Condition 2, combined with the ternary catalyst, contributed to a higher product purity. | [1] |
| Ring-Closure Temperature | Not specified for one-step | 55-60 °C | Controlled temperature during ring closure is crucial to prevent side reactions. | [1] |
| Final Product Purity | 69% | 89.1% | The optimized conditions of the two-step method lead to a significantly purer product before final distillation. | [1] |
| Epoxide Number (mol/100g) | 0.4595 | 0.5993 | A higher epoxide number indicates a purer product with fewer opened epoxide rings. | [1] |
| Apha Color Number | 70 | 30 | A lower color number indicates a less colored, purer product. | [1] |
Experimental Protocols
Protocol 1: One-Step Synthesis of this compound using a Phase Transfer Catalyst
This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.
-
Reaction Setup:
-
Equip a reaction vessel with a mechanical stirrer, thermometer, dropping funnel, and a condenser with a nitrogen inlet.
-
-
Charging Reactants:
-
Charge the reactor with phenol, a phase transfer catalyst (e.g., benzyltriethylammonium chloride, 10 mol% relative to phenol), and a 48% aqueous solution of sodium hydroxide (B78521).[1]
-
-
Heating:
-
Begin stirring and heat the mixture to 60 °C.[1]
-
-
Epichlorohydrin Addition:
-
Slowly add epichlorohydrin to the reaction mixture via the dropping funnel over a period of 3 hours, maintaining the temperature between 70-75 °C.[1]
-
-
Reaction Completion:
-
After the addition is complete, continue stirring at 70-75 °C for an additional hour to ensure the reaction goes to completion.[1]
-
-
Work-up:
-
Stop heating and stirring and allow the layers to separate.
-
Remove the aqueous layer (brine).
-
Wash the organic layer with soft water.[1]
-
-
Purification:
-
Transfer the crude organic phase to a distillation apparatus.
-
Recover excess epichlorohydrin by vacuum distillation.
-
Further purify the this compound by vacuum distillation to obtain the final product.
-
Protocol 2: Two-Step Synthesis of this compound
This method generally provides higher yields and purity.[1]
Step A: Ring-Opening Reaction
-
Reaction Setup:
-
Use the same reaction setup as in the one-step synthesis.
-
-
Charging Reactants:
-
Charge the reactor with phenol and the ternary catalyst system (N,N-dimethylethanolamine, tetrabutylammonium hydrogen sulfate, and polyquaternary ammonium salt-7).[1]
-
-
Heating:
-
Heat the mixture to 75 °C.[1]
-
-
Epichlorohydrin Addition:
-
Slowly add epichlorohydrin over 3 hours, maintaining the temperature between 80-85 °C.[1]
-
-
Reaction Completion:
-
Continue stirring at this temperature for 1 hour after the addition is complete.[1]
-
Step B: Ring-Closure Reaction
-
Cooling:
-
Cool the reaction mixture to 50 °C.[1]
-
-
Base Addition:
-
Under a nitrogen atmosphere, slowly add a 48% aqueous solution of sodium hydroxide over 1 hour, maintaining the temperature between 55-60 °C.[1]
-
-
Reaction Completion:
-
Continue stirring at 55-60 °C for an additional 3 hours.[1]
-
-
Work-up and Purification:
-
Follow the same work-up and purification steps as described in the one-step synthesis protocol (steps 6 and 7).
-
Visualizations
Diagram 1: General Workflow for this compound Synthesis
References
Adjusting cure schedules for optimal properties of PGE-based epoxies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cure schedules for Polyglycidyl Ether (PGE)-based epoxies to achieve desired material properties.
Troubleshooting Guides
This section addresses common issues encountered during the curing of PGE-based epoxies.
Issue 1: Tacky or Uncured Surface
-
Question: Why is the surface of my PGE-based epoxy still tacky after the recommended cure time?
-
Answer: An uncured or tacky surface is a common issue that can arise from several factors. The primary culprits are often incorrect mixing ratios of the epoxy resin and hardener, and curing temperatures that are too low. Most epoxy systems perform best at temperatures between 21-27°C (70-80°F).[1] If the ambient temperature is below this range, the curing reaction slows down significantly. Additionally, inadequate mixing can result in localized areas with an incorrect stoichiometric balance, leading to incomplete curing. It is also crucial to ensure that the resin and hardener are not expired, as this can affect their reactivity.
Issue 2: Presence of Bubbles in the Cured Epoxy
-
Question: How can I prevent the formation of bubbles in my final cured PGE-based epoxy?
-
Answer: Bubbles in cured epoxy are typically caused by trapped air introduced during mixing or released from porous substrates. To minimize bubble formation, mix the resin and hardener slowly and deliberately, scraping the sides and bottom of the mixing container to ensure a homogenous mixture without introducing excessive air. Pouring the mixed epoxy in a thin stream can also help. If working with porous materials, applying a thin seal coat of the epoxy mixture before the main pour can prevent outgassing from the substrate. For bubbles that appear during the curing process, a gentle pass with a heat gun or torch can help them rise to the surface and pop. However, be cautious not to overheat the epoxy, as this can cause other defects.
Issue 3: Cracking or Crazing of the Cured Epoxy
-
Question: What causes my PGE-based epoxy to crack or develop surface crazing during or after curing?
-
Answer: Cracking and crazing in epoxy are often the result of excessive heat generation during the curing process, a phenomenon known as exotherm. This is particularly common in thick pours of epoxy, as the heat cannot dissipate quickly enough.[1] To prevent this, it is recommended to pour the epoxy in thinner layers and allow each layer to partially cure before applying the next. Incorrect mixing ratios can also lead to a weak polymer network that is more susceptible to cracking. Furthermore, significant and rapid changes in temperature during the curing process can induce internal stresses, resulting in cracks. Maintaining a stable curing temperature is crucial.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of cure schedules for PGE-based epoxies.
FAQ 1: What is the typical effect of cure temperature on the mechanical properties of PGE-based epoxies?
Increasing the cure temperature generally accelerates the cross-linking reaction, leading to a higher degree of cure and often improved mechanical properties up to a certain point. However, excessively high cure temperatures can lead to thermal degradation and reduced mechanical performance.
FAQ 2: How does the post-curing process influence the final properties of PGE-based epoxies?
Post-curing, which involves heating the epoxy after it has solidified at a lower temperature, is a critical step for achieving optimal properties.[1][2] This process allows the polymer network to achieve a higher cross-link density, resulting in a significant increase in the glass transition temperature (Tg) and often enhanced mechanical strength and chemical resistance.
FAQ 3: What is the significance of the glass transition temperature (Tg) and how is it affected by the cure schedule?
The glass transition temperature (Tg) is the temperature at which the epoxy transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg generally indicates a higher degree of cure and better thermal stability. The cure schedule, particularly the cure and post-cure temperatures, has a direct impact on the Tg. Higher cure and post-cure temperatures typically lead to a higher Tg.
Quantitative Data on Cure Schedule Effects
The following tables summarize the impact of different cure schedules on the key properties of PGE-based and similar bio-based epoxy systems.
Table 1: Effect of Cure Temperature on Mechanical Properties of Bio-Based Epoxy Resins
| Cure Temperature (°C) | Flexural Modulus (MPa) | Flexural Strength (MPa) | Impact Strength (kJ/m²) |
| 70 | 977 ± 127 | 77.4 ± 13.4 | - |
| 80 | 1260 ± 192 | - | - |
| 90 | 2403 ± 210 | - | - |
| 125 (Post-cure) | - | - | 12.2 ± 1.9 to 15.9 ± 3.7 |
| 150 (Post-cure) | 3237 ± 377 | 123.9 ± 7.6 | 16.8 ± 2.5 |
Data adapted from a study on partially bio-based epoxy resins, demonstrating the trend of increasing mechanical properties with higher cure and post-cure temperatures.
Table 2: Influence of Post-Curing on the Glass Transition Temperature (Tg) of Bio-Based Epoxy Resins
| Initial Cure Temperature (°C) | Post-Cure Temperature (°C) | Resulting Tg (°C) |
| 70 | - | ~85 |
| 80 | - | ~90 |
| 90 | - | ~85 |
| 70 | 125 | 90.5 ± 1.71 |
| 80 | 125 | 84.9 ± 1.95 |
| 70 | 150 | 94.1 ± 1.97 |
| 80 | 150 | 93.4 ± 1.87 |
| 90 | 150 | 95.3 ± 3.01 |
Data adapted from a study on partially bio-based epoxy resins, showing a significant increase in Tg with post-curing.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the curing and final properties of PGE-based epoxies.
Differential Scanning Calorimetry (DSC) for Cure Kinetics Analysis
Objective: To determine the heat of reaction and analyze the cure kinetics of a PGE-based epoxy system.
Materials:
-
PGE-based epoxy resin and corresponding hardener
-
DSC instrument (e.g., PerkinElmer Pyris 1 DSC)
-
Aluminum DSC pans and lids
-
Microbalance
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured, thoroughly mixed epoxy-hardener system into an aluminum DSC pan. Seal the pan hermetically.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20 mL/min).
-
Dynamic Scan (to determine total heat of reaction):
-
Equilibrate the sample at a low temperature (e.g., 25°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above the expected completion of the curing reaction (e.g., 250°C).
-
Record the heat flow as a function of temperature. The area under the exothermic peak corresponds to the total heat of reaction (ΔH_total).[3]
-
-
Isothermal Scan (to study cure kinetics at a specific temperature):
-
Rapidly heat the sample to the desired isothermal cure temperature (e.g., 80°C, 100°C, or 120°C).
-
Hold the sample at this temperature until the heat flow signal returns to the baseline, indicating the completion of the reaction at that temperature.
-
Record the heat flow as a function of time.
-
-
Data Analysis:
-
The degree of cure (α) at any time 't' during an isothermal scan can be calculated as α = ΔH_t / ΔH_total, where ΔH_t is the heat evolved up to time 't'.
-
The rate of cure (dα/dt) can be determined from the DSC heat flow signal. This data can then be fitted to various kinetic models (e.g., autocatalytic models) to determine the kinetic parameters.[4][5]
-
Dynamic Mechanical Analysis (DMA) for Glass Transition Temperature (Tg) Determination
Objective: To measure the viscoelastic properties of a cured PGE-based epoxy and determine its glass transition temperature (Tg).
Materials:
-
Cured sample of PGE-based epoxy with defined dimensions (e.g., rectangular bar for three-point bending or single/dual cantilever mode).
-
DMA instrument (e.g., TA Instruments DMA 850).
Procedure:
-
Sample Preparation: Prepare a rectangular sample of the cured epoxy according to the specifications of the DMA clamp to be used. Ensure the surfaces are smooth and parallel.
-
Instrument Setup:
-
Mount the sample securely in the appropriate clamp (e.g., three-point bending).
-
Set the instrument to apply a small, oscillating strain or stress to the sample at a fixed frequency (e.g., 1 Hz).
-
-
Temperature Sweep:
-
Equilibrate the sample at a temperature below the expected Tg (e.g., 25°C).
-
Ramp the temperature at a constant heating rate (e.g., 3-5°C/min) to a temperature above the Tg.
-
Continuously measure the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') as a function of temperature.
-
-
Data Analysis: The Tg can be determined from the resulting data in several ways:
-
Onset of the drop in Storage Modulus (E'): The temperature at which E' begins to decrease significantly.
-
Peak of the Loss Modulus (E''): The temperature at which E'' reaches its maximum value.
-
Peak of the Tan Delta (tan δ): The temperature at which the tan δ curve reaches its peak. This is the most commonly reported value for Tg from DMA.[6][7]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the curing of PGE-based epoxies.
Caption: Troubleshooting workflow for common PGE-based epoxy curing issues.
Caption: Simplified reaction pathway for the curing of PGE-based epoxy with a primary amine hardener.
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC) analysis of PGE-based epoxy curing.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. thermalsupport.com [thermalsupport.com]
- 4. researchgate.net [researchgate.net]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. Using Dynamic Mechanical Analysis for Quality Control of Epoxy Materials – C-Therm Technologies Ltd. [ctherm.com]
- 7. madisongroup.com [madisongroup.com]
Validation & Comparative
Phenyl Glycidyl Ether vs. Butyl Glycidyl Ether: A Comparative Guide for Reactive Diluents in Epoxy Formulations
For researchers, scientists, and drug development professionals, the selection of a suitable reactive diluent is a critical step in optimizing epoxy resin formulations. These low-viscosity compounds are incorporated to reduce the viscosity of the base resin, thereby improving handling, processing, and filler loading. However, the choice of diluent can significantly impact the mechanical, thermal, and chemical properties of the final cured product. This guide provides an objective comparison of two commonly used monofunctional reactive diluents: Phenyl Glycidyl (B131873) Ether (PGE) and Butyl Glycidyl Ether (BGE), supported by available experimental data and detailed methodologies.
Phenyl Glycidyl Ether (PGE), an aromatic glycidyl ether, and Butyl Glycidyl Ether (BGE), an aliphatic glycidyl ether, are frequently employed to modify epoxy resins.[1] Their distinct chemical structures, aromatic versus aliphatic, lead to notable differences in their performance as reactive diluents.
Performance Comparison: Viscosity Reduction and Final Properties
The primary function of a reactive diluent is to lower the viscosity of the epoxy resin system. Experimental data indicates that BGE is a highly efficient viscosity reducer. One study demonstrated that the addition of BGE to an epoxy resin resulted in a significant decrease in viscosity.[2] For instance, incorporating 20% by weight of BGE can lower the prepolymer viscosity by as much as 97% at room temperature.[2]
Beyond viscosity reduction, the choice of diluent affects the mechanical and thermal properties of the cured epoxy. The inclusion of monofunctional diluents like PGE and BGE can lead to a reduction in crosslink density, which may impact properties such as tensile strength and glass transition temperature (Tg).
One comparative study investigated the effects of BGE and another monofunctional diluent, C12-C14 alkyl glycidyl ether (AGE), on a DGEBA-based epoxy resin. The results showed that increasing the concentration of both BGE and AGE led to a decrease in Young's modulus and, generally, a reduction in tensile strength.[3] Conversely, the ultimate tensile strain was observed to increase with higher diluent concentrations.[3] The study also found that both BGE and AGE caused a decrease in the maximum curing temperature.[3]
Another study focusing solely on BGE found that its addition led to a moderate reduction in the glass transition temperature.[2] Specifically, a 20 wt% addition of BGE resulted in a decrease in Tg.[2]
Information from various sources suggests that PGE, being an aromatic compound, may impart better thermal stability to the cured resin compared to aliphatic diluents like BGE.[4] However, quantitative, head-to-head comparative data on the mechanical and thermal properties of epoxy resins modified with PGE versus BGE is limited in the available literature.
Data Summary
For a clear comparison, the following tables summarize the key properties of PGE and BGE and their effects on epoxy resin formulations based on available data.
Table 1: Physicochemical Properties of this compound and Butyl Glycidyl Ether
| Property | This compound (PGE) | Butyl Glycidyl Ether (BGE) |
| Chemical Structure | Aromatic Glycidyl Ether | Aliphatic Glycidyl Ether |
| Molecular Formula | C₉H₁₀O₂ | C₇H₁₄O₂ |
| Molar Mass | 150.177 g/mol | Not specified in provided results |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 245 °C | Not specified in provided results |
| Melting Point | 3.5 °C | Not specified in provided results |
Table 2: Performance Comparison of PGE and BGE in Epoxy Formulations
| Performance Parameter | This compound (PGE) | Butyl Glycidyl Ether (BGE) |
| Viscosity Reduction | Effective in reducing viscosity.[5] | Highly effective; 20 wt% can reduce viscosity by 97%.[2] |
| Effect on Tensile Strength | Generally, use of monofunctional diluents can affect mechanical properties.[5] | Increasing concentration can lead to a reduction in tensile strength.[3] |
| Effect on Young's Modulus | Not specified in provided results. | Increasing concentration leads to a decrease in Young's modulus.[3] |
| Effect on Glass Transition Temp. (Tg) | May enhance thermal properties due to aromatic structure.[4] | Moderately reduces Tg; 20 wt% addition caused a decrease.[2] |
| Effect on Curing Exotherm | Not specified in provided results. | Causes a decrease in the maximum curing temperature.[3] |
| Bond Strength (with mortar) | Not specified in provided results. | Decreases the bond strength of the adhesive-mortar interface.[3] |
Experimental Protocols
To ensure the reproducibility and accuracy of performance evaluations, detailed experimental methodologies are crucial. The following are outlines of key experimental protocols for assessing reactive diluents.
Protocol 1: Viscosity Measurement of Epoxy-Diluent Formulations
Objective: To determine the viscosity of epoxy resin formulations containing varying concentrations of PGE or BGE.
Materials and Equipment:
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
This compound (PGE)
-
Butyl Glycidyl Ether (BGE)
-
Rotational viscometer
-
Temperature-controlled water bath
-
Mixing cups and stirring rods
-
Analytical balance
Procedure:
-
Sample Preparation: Prepare a series of mixtures by adding varying weight percentages (e.g., 5%, 10%, 15%, 20%) of PGE and BGE to the epoxy resin.
-
Homogenization: Thoroughly mix each sample until a homogeneous solution is obtained.
-
Temperature Equilibration: Place the samples in a temperature-controlled bath set to a standard temperature (e.g., 25°C) and allow them to equilibrate.
-
Viscosity Measurement: Measure the viscosity of each sample using a rotational viscometer according to the instrument's operating instructions. Record the viscosity as a function of the diluent concentration.
Protocol 2: Mechanical Properties Testing of Cured Epoxy Formulations
Objective: To evaluate the effect of PGE and BGE on the tensile and flexural properties of the cured epoxy resin.
Materials and Equipment:
-
Epoxy resin formulations with varying concentrations of PGE and BGE
-
Curing agent
-
Molds for preparing test specimens (according to ASTM standards)
-
Universal Testing Machine (UTM)
-
Vacuum oven for curing
Procedure:
-
Specimen Preparation: Mix the epoxy-diluent formulations with the stoichiometric amount of a suitable curing agent. Pour the mixtures into molds to prepare specimens for tensile testing (e.g., ASTM D638) and flexural testing (e.g., ASTM D790).
-
Curing: Cure the specimens in a vacuum oven following a recommended curing schedule (e.g., temperature and time).
-
Mechanical Testing:
-
Tensile Test: Conduct tensile tests on the cured specimens using a UTM to determine tensile strength, Young's modulus, and elongation at break.
-
Flexural Test: Perform three-point bending tests on the cured specimens to determine flexural strength and modulus.
-
Protocol 3: Thermal Analysis using Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and curing characteristics of epoxy formulations containing PGE or BGE.
Materials and Equipment:
-
Uncured epoxy resin formulations with PGE and BGE
-
Curing agent
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans
Procedure:
-
Sample Preparation: Accurately weigh a small amount (5-10 mg) of the uncured epoxy-diluent-curing agent mixture into an aluminum DSC pan and seal it.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Determine the glass transition temperature (Tg) from the step change in the heat flow curve of the cured sample.
-
Analyze the exothermic peak of the uncured sample to determine the onset of curing and the total heat of reaction.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflow for evaluating reactive diluents and the general reaction pathway of an epoxy resin with an amine curing agent.
Caption: Workflow for the evaluation of reactive diluents in epoxy formulations.
Caption: Simplified reaction pathway of epoxy resin curing with an amine hardener.
Conclusion
Both this compound and Butyl Glycidyl Ether are effective monofunctional reactive diluents for reducing the viscosity of epoxy resins. The choice between them involves a trade-off between viscosity reduction efficiency and the desired final properties of the cured material. BGE demonstrates excellent viscosity reduction capabilities. PGE, with its aromatic structure, may offer advantages in terms of thermal stability.
The provided experimental data, while not a direct head-to-head comparison in all aspects, offers valuable insights into the performance of these diluents. For specific applications, it is highly recommended that researchers conduct their own comparative studies using the outlined experimental protocols to determine the most suitable reactive diluent for their formulation and performance requirements. The selection should be based on a comprehensive evaluation of the effects on viscosity, mechanical properties, thermal stability, and any other critical parameters relevant to the intended application.
References
- 1. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS 122-60-1 | Connect Chemicals [connectchemicals.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
A Comparative Study: Aliphatic vs. Aromatic Glycidyl Ethers in Epoxy Resins
For researchers, scientists, and drug development professionals, the selection of appropriate epoxy resin components is critical to achieving desired material properties. This guide provides an objective comparison of epoxy resins based on aliphatic and aromatic glycidyl (B131873) ethers, supported by experimental data, to inform formulation and development decisions.
The fundamental difference between aliphatic and aromatic glycidyl ethers lies in their molecular structure. Aromatic glycidyl ethers, such as the widely used bisphenol A diglycidyl ether (DGEBA), contain rigid benzene (B151609) ring structures. In contrast, aliphatic glycidyl ethers are derived from linear or cyclic alcohol chains, lending them greater flexibility.[1][2] This structural variance translates into significant differences in the performance characteristics of the cured epoxy resins.
Key Performance Characteristics: A Comparative Overview
Aromatic epoxy resins are generally characterized by their high strength, thermal stability, and excellent chemical resistance, owing to the rigidity and stability of the aromatic rings.[3] Conversely, aliphatic epoxy resins are known for their flexibility, toughness, and lower viscosity.[1][4] Cycloaliphatic epoxy resins, a subset of aliphatics, are particularly noted for their superior ultraviolet (UV) resistance and weatherability due to the absence of UV-absorbing aromatic structures.[1]
One of the most significant practical differences is in viscosity. Aliphatic glycidyl ethers typically have a much lower viscosity than their aromatic counterparts.[4] This property makes them highly effective as reactive diluents to reduce the viscosity of high-viscosity aromatic epoxy formulations, thereby improving handling and processing characteristics.[4]
In terms of thermal properties, aromatic structures generally lead to higher thermal conductivity and a higher glass transition temperature (Tg), which is the temperature at which the material transitions from a rigid, glassy state to a more rubbery state.[5] However, the final Tg is also heavily influenced by the choice of curing agent and the resulting crosslink density.
Data Presentation: Quantitative Comparison
The following tables summarize the key performance differences between epoxy resins based on a typical aromatic glycidyl ether (DGEBA) and those incorporating aliphatic glycidyl ethers.
Table 1: Comparison of Typical Physical and Thermal Properties
| Property | Aromatic Glycidyl Ether (DGEBA-based) | Aliphatic Glycidyl Ether-based | Key Differences & Remarks |
| Viscosity | High | Low | Aliphatics are often used as reactive diluents to lower the viscosity of aromatic systems.[4] |
| Glass Transition Temperature (Tg) | Generally Higher | Generally Lower | Aromatic rings impart rigidity, leading to a higher Tg. The final Tg is dependent on the complete formulation. |
| Thermal Conductivity | Higher | Lower | Aromatic structures are more effective at conducting heat.[5] |
| UV Resistance | Poor (can yellow) | Excellent (especially cycloaliphatics) | The absence of aromatic rings in aliphatics prevents UV-induced degradation.[1] |
Table 2: Comparative Mechanical Properties
| Mechanical Property | Aromatic Glycidyl Ether (DGEBA-based) | Aliphatic Glycidyl Ether-modified DGEBA | Reference |
| Tensile Strength (MPa) | 71 - 93.5 | Can be lower depending on modification level | [6] |
| Tensile Modulus (GPa) | ~2.5 | Generally lower, indicating less stiffness | [6] |
| Flexural Strength (MPa) | ~120 | Can be lower | [7] |
| Flexural Modulus (GPa) | ~3.2 | Generally lower | [7] |
| Impact Strength | Lower | Higher | The flexible aliphatic chains improve toughness and resistance to fracture.[4] |
Note: The data for aliphatic-modified DGEBA is used as a proxy to demonstrate the influence of incorporating aliphatic chains into an epoxy network. The specific values can vary significantly based on the type and concentration of the aliphatic glycidyl ether, the curing agent, and the curing conditions.
Table 3: Comparative Chemical Resistance
| Chemical Reagent | Aromatic Glycidyl Ether-based | Aliphatic/Cycloaliphatic Amine Cured Systems | Key Differences & Remarks |
| Acids (e.g., Sulfuric, Acetic) | Good to Excellent | Good, but can be slightly lower than aromatics for some acids | Aromatic structures provide excellent resistance to a wide range of acids. |
| Bases (e.g., Sodium Hydroxide) | Excellent | Excellent | Both systems generally show excellent resistance to bases. |
| Solvents (e.g., MEK, Toluene) | Good to Excellent | Can be more susceptible to swelling and degradation | The rigid, cross-linked network of aromatic epoxies provides better solvent resistance. |
| Water | Good | Good | Both systems can be formulated for good water resistance. |
Chemical resistance is highly dependent on the specific chemical, concentration, temperature, and exposure time, as well as the curing agent used.
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure comparability. The following are summaries of the key experimental protocols used to determine the properties of epoxy resins.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and the heat of cure (ΔH).
-
Methodology: A small, precisely weighed sample (typically 5-10 mg) of the uncured or cured epoxy resin is placed in an aluminum DSC pan.[6] An empty, sealed pan is used as a reference. The sample is subjected to a controlled temperature program, typically involving heating at a constant rate (e.g., 10°C/min). The difference in heat flow between the sample and the reference is measured as a function of temperature. The Tg is observed as a step change in the heat flow, while the curing reaction is seen as an exothermic peak.[6]
Mechanical Testing
-
Tensile Properties (ASTM D638):
-
Objective: To determine tensile strength, tensile modulus, and elongation at break.
-
Methodology: Dog-bone shaped specimens are prepared and placed in the grips of a universal testing machine. The specimen is pulled at a constant rate of crosshead movement until it fractures.[8] A load cell measures the applied force, and an extensometer measures the elongation of the specimen.
-
-
Flexural Properties (ASTM D790):
-
Objective: To determine flexural strength and flexural modulus.
-
Methodology: A rectangular bar-shaped specimen is placed on two supports and a load is applied to the center (three-point bending). The load and deflection are measured until the specimen fails or reaches a specified strain.
-
-
Impact Resistance (ASTM D256 - Izod Test):
-
Objective: To determine the material's toughness and resistance to impact.
-
Methodology: A notched specimen is held in a cantilevered beam position. A pendulum is released from a specific height, striking and fracturing the specimen.[2] The energy absorbed by the specimen during fracture is a measure of its impact strength.
-
Dynamic Mechanical Analysis (DMA)
-
Objective: To characterize the viscoelastic properties of the material, including storage modulus (E'), loss modulus (E''), and tan delta, as a function of temperature.
-
Methodology: A specimen of defined geometry is subjected to a sinusoidal oscillating stress or strain. The resulting strain or stress and the phase lag between the two are measured. By sweeping through a range of temperatures, the transition from a glassy to a rubbery state can be precisely determined from the changes in the viscoelastic parameters.
Chemical Resistance (ASTM D543)
-
Objective: To evaluate the resistance of the cured epoxy to various chemical reagents.
-
Methodology: Pre-weighed and measured specimens are immersed in the test chemicals for a specified period and at a controlled temperature. After exposure, the specimens are removed, cleaned, and re-weighed and their dimensions are re-measured. Changes in weight, dimensions, appearance, and mechanical properties (e.g., tensile or flexural strength) are reported to quantify the effect of the chemical exposure.
Visualizing the Concepts
To better understand the relationships between the chemical structures and the resulting properties, the following diagrams are provided.
Caption: Structural differences and resulting properties of aromatic vs. aliphatic glycidyl ethers.
Caption: Experimental workflow for comparing epoxy resin formulations.
References
- 1. Epoxy - Wikipedia [en.wikipedia.org]
- 2. What are aliphatic epoxy resins? | DENACOL's Lab | Special epoxy compound DENACOL | Nagase ChemteX Corporation [group.nagase.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural Variation and Chemical Performance—A Study of the Effects of Chemical Structure upon Epoxy Network Chemical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. benchchem.com [benchchem.com]
- 7. irjet.net [irjet.net]
- 8. flowcrete.eu [flowcrete.eu]
A Comparative Performance Analysis of Phenyl Glycidyl Ether as a Viscosity Modifier in Epoxy Resin Systems
For Researchers, Scientists, and Drug Development Professionals
In the formulation of high-performance epoxy resins, achieving an optimal viscosity is paramount for ensuring ease of processing, effective substrate wetting, and uniform filler dispersion. Phenyl Glycidyl (B131873) Ether (PGE) is a widely utilized aromatic monofunctional reactive diluent designed to reduce the viscosity of epoxy resin systems.[1][2] This guide provides an objective comparison of PGE's performance against other common viscosity modifiers, supported by experimental data, to aid in the selection of the most suitable diluent for specific research and development applications.
Executive Summary
Phenyl Glycidyl Ether stands out for its efficient viscosity reduction in epoxy resins.[1] As a reactive diluent, it integrates into the polymer network during curing.[3] Its aromatic nature generally imparts good mechanical strength and chemical resistance compared to aliphatic alternatives.[4] However, being a monofunctional diluent, it can act as a "chain stopper," potentially reducing the crosslink density of the cured epoxy.[5] This can lead to a decrease in thermal resistance and chemical resilience compared to systems modified with difunctional or polyfunctional diluents.[5] The selection of a viscosity modifier is therefore a critical decision that involves balancing the need for low viscosity with the desired final properties of the cured thermoset.
Performance Data Overview
The following table summarizes the key performance metrics of this compound in comparison to other commonly used reactive diluents in a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin.
| Reactive Diluent | Type | Viscosity Reduction Efficiency (Weight % to achieve 800 cps) | Heat Distortion Temperature (°C) with Diethylenetriamine Curing Agent | Key Characteristics |
| This compound (PGE) | Aromatic Monofunctional | 18.5 | 82 | Good viscosity reduction, imparts good mechanical strength.[5] |
| Butyl Glycidyl Ether (BGE) | Aliphatic Monofunctional | 11.0 | 74 | High viscosity reduction efficiency, but can reduce thermal properties.[5][6] |
| o-Cresyl Glycidyl Ether (CGE) | Aromatic Monofunctional | - | - | Excellent viscosity reduction, maintains good mechanical and thermal properties.[3] |
| Alkyl (C12-C14) Glycidyl Ether | Aliphatic Monofunctional | - | - | Good viscosity reduction, can increase flexibility. |
| 1,4-Butanediol Diglycidyl Ether (BDDGE) | Aliphatic Difunctional | - | - | Less impact on crosslink density, good retention of mechanical properties.[7] |
| Diglycidyl Ether | - | 38.0 | 104 | Lower viscosity reduction efficiency, maintains higher thermal resistance.[5] |
| Butadiene Dioxide | - | 10.0 | 127 | High viscosity reduction, maintains high thermal resistance.[5] |
| Vinylcyclohexene Dioxide | - | 20.0 | 108 | Good viscosity reduction, maintains good thermal resistance.[5] |
Data synthesized from multiple sources. The base epoxy resin is a DGEBA type with an initial viscosity of 12,400 cps.
Detailed Experimental Protocols
Protocol 1: Viscosity Measurement of Epoxy Formulations
Objective: To determine the viscosity of an epoxy formulation containing a reactive diluent using a rotational viscometer, in accordance with ASTM D2393.[8][9][10][11][12]
Materials and Equipment:
-
Epoxy resin (e.g., DGEBA)
-
Reactive diluent (e.g., this compound)
-
Rotational viscometer (e.g., Brookfield viscometer) with appropriate spindles
-
Temperature-controlled water bath or chamber
-
Disposable mixing cups and stirring rods
-
Analytical balance (±0.01 g)
Procedure:
-
Temperature Conditioning: Condition the epoxy resin and reactive diluent at a constant temperature (e.g., 25 °C ± 0.2 °C) for at least 4 hours.
-
Sample Preparation: Accurately weigh the desired amount of epoxy resin into a mixing cup. Add the specified weight percentage of the reactive diluent to the resin.
-
Mixing: Thoroughly mix the components for 3-5 minutes using a stirring rod, ensuring a homogeneous mixture. Avoid introducing air bubbles.
-
Viscometer Setup: Set up the viscometer according to the manufacturer's instructions. Select a spindle and rotational speed appropriate for the expected viscosity range.
-
Measurement: Immerse the spindle into the center of the resin-diluent mixture to the specified depth. Allow the spindle to rotate until a stable reading is obtained. Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
Protocol 2: Determination of Heat Distortion Temperature (HDT)
Objective: To determine the temperature at which a cured epoxy specimen deforms under a specified load, following the procedures outlined in ASTM D648.[13][14][15][16][17]
Materials and Equipment:
-
Cured epoxy test specimens (standard dimensions: 127 mm x 13 mm x thickness as specified)
-
Heat deflection temperature testing apparatus with a heating bath (e.g., silicone oil)
-
Loading nose and supports
-
Deflection measurement device
-
Temperature controller and sensor
Procedure:
-
Specimen Preparation: Prepare test specimens by casting the epoxy-diluent-curing agent mixture into a mold of the specified dimensions and curing according to the recommended schedule.
-
Apparatus Setup: Place the test specimen on the supports of the HDT apparatus in the edgewise position.
-
Loading: Apply a constant flexural stress of either 0.455 MPa (66 psi) or 1.82 MPa (264 psi) to the center of the specimen.
-
Heating: Immerse the loaded specimen in the heat-transfer medium, which is at a temperature well below the expected HDT.
-
Measurement: Heat the medium at a uniform rate of 2 °C/min. The temperature at which the specimen deflects by 0.25 mm is recorded as the Heat Distortion Temperature.
Visualizing Performance Relationships
The following diagrams illustrate key concepts in the performance evaluation of viscosity modifiers.
Caption: Experimental workflow for performance evaluation of viscosity modifiers in epoxy resins.
Caption: Logical relationship of diluent functionality on epoxy resin properties.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS 122-60-1 | Connect Chemicals [connectchemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. Structural Variation and Chemical Performance—A Study of the Effects of Chemical Structure upon Epoxy Network Chemical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. specialchem.com [specialchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Reactive Diluents | By Chemistry | ABG AM [abg-am.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. intertekinform.com [intertekinform.com]
- 10. reference.globalspec.com [reference.globalspec.com]
- 11. ASTM D2393 | Materials Characterization Services [mat-cs.com]
- 12. epoxyworks.com [epoxyworks.com]
- 13. Heat Deflection Temperature (HDT) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 14. Characterization of Thermosets Part 18: Heat Deflection Temperature (HDT) - Polymer Innovation Blog [polymerinnovationblog.com]
- 15. Heat Deflection Temperature ASTM D648, ISO 75 [intertek.com]
- 16. zwickroell.com [zwickroell.com]
- 17. technochemsai.com [technochemsai.com]
A Comparative Guide to Kinetic Models for Phenyl Glycidyl Ether Curing Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of kinetic models used to describe the curing reaction of phenyl glycidyl (B131873) ether (PGE), a common model compound for epoxy resins. Understanding the kinetics of this reaction is crucial for optimizing processing conditions and predicting the final properties of epoxy-based materials used in various scientific and industrial applications, including the encapsulation and delivery of therapeutic agents. This comparison is supported by experimental data from differential scanning calorimetry (DSC), a primary technique for studying the cure kinetics of thermosets.
Understanding the Curing Kinetics: N-th Order vs. Autocatalytic Models
The curing of epoxy resins like PGE with a curing agent, typically an amine, is a complex process involving multiple reactions. To model this process, two primary phenomenological models are often employed: the n-th order model and the autocatalytic model.
-
N-th Order Model: This is the simplest kinetic model, assuming the reaction rate is proportional to the concentration of the reactants raised to a certain power (the reaction order, n). The rate of conversion (dα/dt) is expressed as:
dα/dt = k(T)(1-α)ⁿ
where k(T) is the temperature-dependent rate constant (often described by the Arrhenius equation), and α is the degree of conversion. This model predicts that the maximum reaction rate occurs at the beginning of the reaction (t=0).
-
Autocatalytic Model: Epoxy-amine curing reactions are often autocatalytic, meaning a product of the reaction (in this case, hydroxyl groups) acts as a catalyst, accelerating the reaction. The reaction rate is initially slow, increases as the catalyst is formed, and then decreases as the reactants are consumed. A common autocatalytic model is the Kamal-Sourour model:
dα/dt = (k₁ + k₂αᵐ)(1-α)ⁿ
Here, k₁ represents the non-autocatalytic rate constant, k₂ is the autocatalytic rate constant, and m and n are the reaction orders. This S-shaped reaction rate profile is a hallmark of autocatalytic behavior.[1]
Experimental Protocol: Non-isothermal Differential Scanning Calorimetry (DSC)
The following is a typical experimental protocol for obtaining the data needed to perform kinetic analysis of PGE curing.
1. Materials:
- Phenyl Glycidyl Ether (PGE)
- Curing Agent (e.g., Polyether amine D230)
- Stoichiometric ratios of PGE to the amine are prepared by accurately weighing and thoroughly mixing the components.
2. DSC Analysis:
- A differential scanning calorimeter is used for the measurements.
- A small amount of the freshly prepared mixture (typically 5-10 mg) is sealed in an aluminum DSC pan.
- The sample is subjected to a dynamic temperature scan under a nitrogen atmosphere (to prevent oxidation).
- Non-isothermal scans are performed at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) from ambient temperature to a temperature ensuring the completion of the curing reaction (e.g., 250 °C).
- The heat flow as a function of temperature is recorded. The total enthalpy of the curing reaction (ΔHtotal) is determined by integrating the area under the exothermic peak.
- The degree of conversion (α) at any given temperature is calculated as the ratio of the partial heat of reaction (ΔHT) to the total heat of reaction (α = ΔHT / ΔHtotal).
Comparative Analysis of Kinetic Models
The following tables present a comparison of kinetic parameters obtained by fitting different models to experimental DSC data for the curing of a glycidyl ether with an amine hardener. The data is based on a study by Zou et al. on benzyl (B1604629) glycidyl ether (BGE), a close structural analog of PGE, with polyether amine (D230).
Table 1: Model-Free Kinetic Parameters
The isoconversional method (a model-free approach) is first used to determine the activation energy (Ea) as a function of the degree of conversion. This method does not assume a specific reaction model.
| Kinetic Method | Activation Energy (Ea) in kJ/mol |
| Vyazovkin (Model-Free) | 58.7 |
Data adapted from a comparative study on benzyl glycidyl ether.
Table 2: Model-Fitting Kinetic Parameters
The experimental data is then fitted to a specific kinetic model. In this case, the Šesták–Berggren (SB) model, a form of an autocatalytic model, was used. The model is represented as:
dα/dt = A * exp(-Ea/RT) * αm * (1-α)n
| Kinetic Model | Activation Energy (Ea) in kJ/mol | Pre-exponential Factor (A) in s-1 | Reaction Order (m) | Reaction Order (n) |
| Šesták–Berggren (Autocatalytic) | 58.7 | 1.18 x 106 | 0.0512 | 1.09 |
Data adapted from a comparative study on benzyl glycidyl ether.
Interpretation:
-
The model-free analysis provides an average activation energy for the overall process. The consistency of the activation energy across different degrees of conversion can indicate a single-step or a multi-step reaction mechanism.
-
The Šesták–Berggren model provides a good fit to the experimental data for the glycidyl ether-amine reaction. The non-zero value of the reaction order m (0.0512) confirms the presence of an autocatalytic effect, although it is not very strong in this particular system. The overall reaction order is approximately 1.14 (m+n).
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of kinetic models for PGE curing reactions.
Caption: Workflow for the cross-validation of kinetic models for PGE curing reactions.
Conclusion
The cross-validation of kinetic models is essential for accurately describing the curing behavior of this compound and other epoxy systems. While the n-th order model offers simplicity, the autocatalytic model often provides a more realistic representation of the S-shaped conversion profile characteristic of epoxy-amine reactions. The choice of the most appropriate model depends on the specific system and the desired level of accuracy. For the glycidyl ether-amine system presented, an autocatalytic model provides a good description of the reaction kinetics. This guide provides researchers and scientists with a framework for understanding, implementing, and comparing kinetic models for epoxy curing reactions, which is fundamental for the development and application of these materials in diverse scientific fields.
References
Assessing the impact of phenyl glycidyl ether on the mechanical properties of composites
A comprehensive guide for researchers and material scientists on the impact of phenyl glycidyl (B131873) ether (PGE) on the mechanical properties of composites, with a comparative analysis against alternative toughening agents. This guide provides quantitative data, detailed experimental protocols, and a mechanistic overview to inform material selection and development.
Phenyl glycidyl ether (PGE) is a widely utilized reactive diluent in epoxy resin formulations. Its primary function is to reduce the viscosity of the uncured resin, thereby improving handling and processing characteristics, particularly in the fabrication of fiber-reinforced composites. Beyond its role as a viscosity modifier, PGE actively participates in the curing reaction, becoming an integral part of the crosslinked polymer network. This incorporation significantly influences the final mechanical properties of the composite material. This guide assesses the impact of PGE and compares its performance with other commonly used toughening agents.
Comparative Analysis of Mechanical Properties
The addition of this compound to an epoxy resin matrix generally leads to an increase in toughness and impact strength, often at the expense of a slight reduction in tensile and flexural modulus. The extent of these changes is highly dependent on the concentration of PGE used.
Below is a comparative summary of the mechanical properties of epoxy composites modified with PGE and other alternative toughening agents.
This compound (PGE) vs. Alternative Reactive Diluents
Reactive diluents are low-viscosity epoxy compounds that reduce the viscosity of the main resin and co-react with the curing agent.
| Toughening Agent | Concentration (wt%) | Tensile Strength | Tensile Modulus | Flexural Strength | Flexural Modulus | Impact Strength | Fracture Toughness (KIC) | Reference System |
| None (Neat Epoxy) | 0 | Varies | Varies | Varies | Varies | Varies | Varies | Epoxy Resin |
| This compound (PGE) | 2.5 | - | - | - | - | 3-fold increase | - | Epoxy Resin[1] |
| This compound (PGE) | 15 | - | - | - | - | - | 145% increase | Epoxy Resin[1] |
| Diglycidyl Ether (DGE) | 2.5 | 60.67 N/mm² | - | - | - | - | - | DGEBA Epoxy[2] |
| Diglycidyl Ether (DGE) | 5.0 | 53.27 N/mm² | - | - | - | - | - | DGEBA Epoxy[2] |
| Diglycidyl Ether (DGE) | 7.5 | 53.36 N/mm² | - | - | - | - | - | DGEBA Epoxy[2] |
| Diglycidyl Ether (DGE) | 10.0 | 52.71 N/mm² | - | - | - | - | - | DGEBA Epoxy[2] |
| Furfuryl Glycidyl Ether (FGE) | 10 | 72.4 MPa | - | Increased | - | - | - | EP/OBPA System[3] |
| Butyl Glycidyl Ether (BGE) | 20 | - | 10% increase | - | - | - | - | DGEBA Epoxy[4] |
| Poly(propylene glycol) diglycidyl ether (PPGDGE) | 20 | 93.3 MPa | - | 116.60 MPa | - | - | - | E51 Epoxy Resin[5][6] |
This compound (PGE) vs. Other Toughening Agents
This table compares PGE with other classes of toughening agents, such as liquid rubbers and core-shell rubber particles.
| Toughening Agent | Concentration (wt%) | Tensile Strength | Tensile Modulus | Flexural Strength | Flexural Modulus | Impact Strength | Fracture Energy (GIC) | Reference System |
| None (Neat Epoxy) | 0 | Varies | Varies | Varies | Varies | Varies | 77 J/m² | Anhydride Cured Epoxy[7][8] |
| This compound (PGE) | 2.5 | - | - | - | - | 3-fold increase | - | Epoxy Resin[1] |
| Carboxyl-Terminated Butadiene Acrylonitrile (CTBN) | 10 | 54.13 MPa | 2.33 GPa | - | - | - | ~3.5-fold increase | Amine Cured Epoxy[9] |
| Carboxyl-Terminated Butadiene Acrylonitrile (CTBN) | 15 | Decreased | Decreased | - | - | - | - | Amine Cured Epoxy[9] |
| Core-Shell Rubber (CSR) - 100nm | 15 | Decreased | Decreased | - | - | - | 840 J/m² | Anhydride Cured Epoxy[7][8] |
Experimental Protocols
The data presented in this guide are derived from standard mechanical testing procedures. The following are detailed methodologies for the key experiments cited.
Tensile Testing (ASTM D638)
Objective: To determine the tensile properties of the composite material, including tensile strength, tensile modulus, and elongation at break.
Methodology:
-
Specimen Preparation: Dog-bone shaped specimens are prepared according to the dimensions specified in ASTM D638.[10][11] The specimens are typically fabricated by casting the resin mixture into a mold or by machining from a cured composite panel.
-
Conditioning: Specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period before testing to ensure consistency.[9]
-
Test Procedure: The specimen is mounted in the grips of a universal testing machine.[10] An extensometer is attached to the gauge section of the specimen to accurately measure strain. The specimen is then pulled at a constant rate of crosshead movement until it fractures.[10]
-
Data Analysis: The load and displacement data are recorded to generate a stress-strain curve. From this curve, the tensile strength (maximum stress), tensile modulus (slope of the initial linear portion), and elongation at break are calculated.[10]
Flexural Testing (ASTM D790)
Objective: To determine the flexural properties of the composite material, including flexural strength and flexural modulus.
Methodology:
-
Specimen Preparation: Rectangular bar specimens are prepared with dimensions as specified in ASTM D790.[7][12]
-
Conditioning: Similar to tensile testing, specimens are conditioned under standard environmental conditions.
-
Test Procedure: The specimen is placed on two supports, and a load is applied to the center of the specimen (three-point bending test) at a constant rate of crosshead movement until the specimen fails or reaches a specified strain.[7][12]
-
Data Analysis: The load and deflection data are used to calculate the flexural stress and strain. The flexural strength is the maximum stress at the outer surface of the specimen at failure, and the flexural modulus is calculated from the slope of the stress-strain curve in the elastic region.[7]
Izod Impact Testing (ASTM D256)
Objective: To determine the impact resistance of the composite material.
Methodology:
-
Specimen Preparation: A notched rectangular bar specimen is prepared according to the dimensions specified in ASTM D256. The notch serves as a stress concentrator.
-
Conditioning: Specimens are conditioned prior to testing.
-
Test Procedure: The specimen is clamped in a vertical position in the testing machine. A pendulum of a specified weight is released from a set height, striking and fracturing the specimen at the notch.
-
Data Analysis: The energy absorbed by the specimen during fracture is measured by the height to which the pendulum swings after impact. The impact strength is reported as the energy absorbed per unit of notch thickness (e.g., in J/m or ft-lb/in).
Toughening Mechanism of this compound
The primary toughening mechanism of PGE in epoxy composites is attributed to its role in modifying the crosslinked network structure. The following diagram illustrates the molecular mechanism.
Caption: Toughening mechanism of this compound in an epoxy network.
The glycidyl group of PGE reacts with the amine curing agent, similar to the epoxy groups of the main resin.[13] This incorporates the phenyl group of PGE into the polymer backbone. The presence of these bulky phenyl groups and the flexible ether linkages increases the distance between crosslinks in the network. This reduction in crosslink density allows for greater molecular chain mobility and plastic deformation before fracture, thereby increasing the toughness and impact strength of the composite.[3] However, this same mechanism can lead to a slight decrease in the material's stiffness and strength.
Conclusion
This compound serves as an effective reactive diluent for epoxy composites, offering a practical means to enhance toughness and impact resistance. The selection of a toughening agent, including the concentration of PGE, should be carefully considered based on the specific performance requirements of the final application. While PGE provides a good balance of properties, for applications demanding maximum fracture toughness, alternative toughening agents like core-shell rubber particles may offer superior performance, albeit with potential trade-offs in other properties such as glass transition temperature. The data and experimental protocols provided in this guide offer a foundation for informed decision-making in the development of advanced composite materials.
References
- 1. Toughening of epoxy resin systems using core–shell rubber particles: a literature review - ProQuest [proquest.com]
- 2. rbhltd.com [rbhltd.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Study on mechanical properties of PPGDGE modified E51 epoxy resin [gncl.cn]
- 6. researchgate.net [researchgate.net]
- 7. research.tudelft.nl [research.tudelft.nl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Toughener - Struktol [struktol.de]
- 11. Structure and thermo-mechanical properties of CTBN-grafted-GO modified epoxy/DDS composites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Toughening of epoxy resin systems using core–shell rubber particles: a literature review | Semantic Scholar [semanticscholar.org]
- 13. rsc.org [rsc.org]
A Comparative Analysis of the Reactivity of Substituted Glycidyl Ethers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of functional groups is paramount for molecular design and synthesis. Glycidyl (B131873) ethers, key intermediates in various chemical transformations, exhibit a reactivity profile that is highly sensitive to the nature of their substituents. This guide provides a comprehensive comparative analysis of the reactivity of different substituted glycidyl ethers, supported by experimental data and detailed methodologies, to aid in the selection and application of these versatile building blocks.
The reactivity of the epoxide ring in glycidyl ethers is the cornerstone of their synthetic utility. This strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of new chemical bonds. The rate of this reaction is significantly influenced by the electronic properties of the substituents on the glycidyl ether molecule. A systematic way to quantify these electronic effects is through the application of the Hammett equation, which correlates reaction rates with the electron-donating or electron-withdrawing nature of substituents on an aromatic ring.
Quantitative Comparison of Reactivity: The Hammett Relationship
The influence of para-substituents on the rate of reaction of phenyl glycidyl ethers with a nucleophile, such as an amine, can be quantitatively described by the Hammett equation:
log(k/k₀) = ρσ
where:
-
k is the rate constant for the reaction of a substituted phenyl glycidyl ether.
-
k₀ is the rate constant for the reaction of the unsubstituted this compound.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent. Positive σ values correspond to electron-withdrawing groups, while negative values indicate electron-donating groups.
The following table summarizes the experimental rate constants for the reaction of various para-substituted phenyl glycidyl ethers with 2,5-dimethyl-2,5-hexanediamine in dimethyl sulfoxide (B87167) (DMSO). This data illustrates the profound impact of substituents on the reactivity of the glycidyl ether.
| Substituent (X) | Hammett Constant (σp) | Rate Constant (k) at 60°C (L²·mol⁻²·h⁻¹) | Relative Reactivity (k/k₀) |
| -OCH₃ | -0.27 | - | - |
| -CH₃ | -0.17 | - | - |
| -H | 0.00 | 0.219[1] | 1.00 |
| -Cl | 0.23 | - | - |
| -Br | 0.23 | - | - |
| -CN | 0.66 | - | - |
| -NO₂ | 0.78 | - | - |
Electron-withdrawing substituents (e.g., -NO₂) are expected to increase the rate of nucleophilic attack by rendering the epoxide carbon more electrophilic. Conversely, electron-donating substituents (e.g., -OCH₃) are expected to decrease the reaction rate.
Reaction Mechanisms and Pathways
The reaction of a glycidyl ether with a primary amine proceeds in a stepwise manner. The first step involves the nucleophilic attack of the primary amine on one of the epoxide carbons, leading to the formation of a secondary amine and a hydroxyl group. This newly formed secondary amine can then react with a second molecule of the glycidyl ether. The hydroxyl group generated in the first step can also catalyze the reaction.[1]
Caption: Reaction pathway of a substituted glycidyl ether with a primary amine.
Experimental Protocols
Kinetic Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy
A powerful technique for monitoring the kinetics of glycidyl ether reactions is ¹³C NMR spectroscopy.[1] This method allows for the independent measurement of the concentrations of reactants and products over time.
Methodology:
-
Sample Preparation: The reaction is typically carried out in an NMR tube. The substituted glycidyl ether and the nucleophile (e.g., an amine) are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).[1] The concentrations of the reactants are precisely known.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and ¹³C NMR spectra are acquired at regular time intervals at a constant temperature.[1]
-
Data Analysis: The concentration of the reactants and products at each time point is determined by integrating the characteristic peaks in the ¹³C NMR spectra.[1] For example, in the reaction of this compound with an amine, the disappearance of the signals corresponding to the epoxide carbons and the appearance of new signals for the product can be monitored.
-
Rate Constant Determination: The rate constants (k) are then calculated by fitting the concentration versus time data to the appropriate rate law using mathematical software.
Kinetic Analysis using Differential Scanning Calorimetry (DSC)
DSC is another valuable tool for studying the kinetics of glycidyl ether reactions, particularly in the context of curing processes. It measures the heat flow associated with the reaction as a function of temperature or time.
Methodology:
-
Sample Preparation: A small, precisely weighed amount of the reaction mixture (substituted glycidyl ether and curing agent) is placed in a DSC pan.
-
Isothermal Analysis: The sample is rapidly heated to a specific isothermal temperature, and the heat flow is recorded as a function of time. The area under the exothermic peak is proportional to the total heat of reaction, and the rate of heat evolution is proportional to the reaction rate.
-
Dynamic Analysis: The sample is heated at a constant rate, and the heat flow is recorded as a function of temperature. The peak temperature of the exotherm can be related to the reaction kinetics.
-
Data Analysis: Kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be determined from the DSC data using various models, such as the Kissinger or Ozawa-Flynn-Wall methods.
Workflow for Comparative Reactivity Analysis
The following workflow outlines the key steps in performing a comparative analysis of the reactivity of different substituted glycidyl ethers.
Caption: Workflow for the comparative analysis of glycidyl ether reactivity.
References
A Comparative Guide to the Validation of Analytical Methods for Detecting Trace Levels of Phenyl Glycidyl Ether
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of trace levels of Phenyl Glycidyl (B131873) Ether (PGE) is critical due to its classification as a potential carcinogen.[1][2][3] This guide provides an objective comparison of common analytical methods for PGE quantification, supported by performance data and detailed experimental protocols to aid in method selection and validation.
Quantitative Performance Comparison
The selection of an analytical method for trace-level analysis hinges on its performance characteristics. The following table summarizes key validation parameters for Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the analysis of Phenyl Glycidyl Ether.
| Parameter | GC-FID | HPLC-UV (Estimated) | GC-MS (Estimated) | HPLC-MS/MS (Estimated) |
| Limit of Detection (LOD) | 3.0 µg/mL | 0.1 - 0.5 µg/mL | 0.01 - 0.1 µg/mL | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 10.0 µg/mL | 0.5 - 2.0 µg/mL | 0.05 - 0.5 µg/mL | 0.5 - 5.0 ng/mL |
| Linear Range | 10.0 - 1109.0 µg/mL | 0.5 - 100 µg/mL | 0.05 - 50 µg/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | >0.999 | >0.998 | >0.999 | >0.999 |
| Precision (RSD%) | Intra-batch: 4.9-6.4%Inter-batch: 6.2-6.9% | < 5% | < 10% | < 10% |
| Accuracy (Recovery %) | 97.2 - 98.8% | 95 - 105% | 90 - 110% | 90 - 110% |
| Throughput | Moderate | High | Moderate | High |
| Selectivity | Moderate | Low to Moderate | High | Very High |
| Cost | Low | Low | Moderate | High |
Note: The performance data for HPLC-UV, GC-MS, and HPLC-MS/MS are estimated based on the analysis of structurally similar compounds and the general capabilities of these techniques. Actual performance may vary depending on the specific instrumentation, method parameters, and sample matrix.
Experimental Workflows and Logical Relationships
A general workflow for the validation of an analytical method for detecting trace levels of this compound is outlined below. This process ensures that the chosen method is suitable for its intended purpose.
Analytical Method Validation Workflow
The relationship between different analytical techniques and their key performance characteristics can be visualized as follows, aiding in the selection of the most appropriate method based on the desired outcome.
Technique Performance Characteristics
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols serve as a starting point and may require optimization based on specific laboratory conditions and sample matrices.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the determination of PGE in air samples and is based on NIOSH Method 1619.
-
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: 5% phenyl methyl polysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Reagents:
-
This compound (PGE) standard, >99% purity.
-
Carbon disulfide (CS₂), chromatographic grade.
-
Acetone (B3395972), HPLC grade.
-
-
Sample Preparation (Air Samples):
-
Collect workplace air using a solid sorbent tube (coconut shell charcoal, 100 mg/50 mg).
-
Desorb the front and back sections of the sorbent tube separately with 1 mL of 25% acetone in carbon disulfide.
-
Agitate the vials for 30 minutes.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless).
-
-
Validation Parameters:
-
Linearity: Prepare calibration standards of PGE in the desorption solvent over the range of 10 to 1200 µg/mL.
-
Accuracy: Spike blank sorbent tubes with known amounts of PGE at three concentration levels and analyze.
-
Precision: Analyze replicate spiked samples on the same day (intra-day) and on different days (inter-day).
-
LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a cost-effective approach for the analysis of PGE in liquid samples.
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).
-
-
Reagents:
-
PGE standard, >99% purity.
-
Acetonitrile (B52724) (ACN), HPLC grade.
-
Water, HPLC grade.
-
Formic acid, LC-MS grade.
-
-
Sample Preparation (Liquid Samples):
-
Dilute the sample in the mobile phase to a concentration within the linear range of the method.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
-
Validation Parameters:
-
Follow a similar validation strategy as outlined for the GC-FID method, preparing standards and spiked samples in a relevant blank matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers enhanced selectivity and sensitivity compared to GC-FID, making it suitable for complex matrices and lower detection limits.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column: 5% phenyl methyl siloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Reagents:
-
PGE standard, >99% purity.
-
Dichloromethane (DCM), GC grade.
-
Sodium sulfate, anhydrous.
-
-
Sample Preparation (e.g., from an aqueous matrix):
-
Perform a liquid-liquid extraction of the aqueous sample with dichloromethane.
-
Dry the organic extract with anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
-
-
Chromatographic and MS Conditions:
-
Use similar chromatographic conditions as the GC-FID method.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for PGE (e.g., m/z 150, 94, 77).
-
-
-
Validation Parameters:
-
Validate for linearity, accuracy, precision, LOD, and LOQ as described for the previous methods, paying close attention to matrix effects which can be assessed by comparing calibration curves in solvent and in matrix.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS provides the highest level of sensitivity and selectivity, making it the method of choice for ultra-trace analysis of PGE in complex biological matrices.[4]
-
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer.
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).
-
-
Reagents:
-
PGE standard, >99% purity.
-
Acetonitrile (ACN), LC-MS grade.
-
Water, LC-MS grade.
-
Formic acid, LC-MS grade.
-
-
Sample Preparation (e.g., from a biological matrix):
-
Perform protein precipitation by adding acetonitrile to the sample.
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or subjected to further clean-up using solid-phase extraction (SPE).
-
-
Chromatographic and MS/MS Conditions:
-
Use similar chromatographic conditions as the HPLC-UV method, but with a gradient elution to improve peak shape and resolution. A typical gradient could be 10% to 90% acetonitrile over 10 minutes.
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize precursor-to-product ion transitions for PGE (e.g., [M+H]⁺ → characteristic fragment ions).
-
-
-
Validation Parameters:
-
A full method validation according to regulatory guidelines (e.g., FDA, EMA) should be performed, including the assessment of matrix effects, recovery, and stability. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.
-
References
- 1. This compound - IDLH | NIOSH | CDC [cdc.gov]
- 2. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. Site determination of this compound-DNA adducts using high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Environmental Impact of Reactive Diluents
The selection of reactive diluents in formulations for coatings, adhesives, and composites has a significant bearing on the environmental and health impact of the final product. Traditionally, petroleum-based monomers have been the industry standard. However, increasing regulatory pressure and a growing demand for sustainable solutions have spurred the development of bio-based and low-impact alternatives. This guide provides a comparative overview of the environmental impact of different classes of reactive diluents, supported by available data and detailed experimental protocols for key environmental assessments.
Comparative Environmental Impact Data
The following table summarizes key environmental impact parameters for a selection of common petroleum-based and emerging bio-based reactive diluents. It is important to note that a complete, directly comparable dataset across all diluents is not always available in published literature. The data presented here is compiled from various sources to provide a representative comparison.
| Reactive Diluent | Type | VOC Content (g/L) | Biodegradability | Aquatic Toxicity (LC50) |
| Petroleum-Based | ||||
| Styrene | Aromatic Monomer | ~900[1] | Low | Harmful to aquatic life with long-lasting effects[1][2] |
| Trimethylolpropane Triacrylate (TMPTA) | Trifunctional Acrylate | VOC-exempt[3] | Not readily biodegradable | Very toxic to aquatic life with long-lasting effects |
| 1,6-Hexanediol (B165255) Diglycidyl Ether (HDGE) | Difunctional Aliphatic Glycidyl Ether | Low | Not readily biodegradable | Harmful to aquatic life with long-lasting effects[2][4] |
| Bio-Based | ||||
| Epoxidized Soybean Oil (ESO) | Triglyceride | Low | Inherently biodegradable | Data not readily available |
| Isosorbide-based Diluents | Diol-derived | Low | Can enhance biodegradability of copolyesters[5][6] | Data not readily available |
| Cardanol Glycidyl Ether | Phenolic Glycidyl Ether | Low | Readily biodegradable[5] | Data not readily available |
| Methacrylated Fatty Acids (MFA) | Fatty acid derivative | Low | Expected to be biodegradable | Data not readily available |
Experimental Protocols
Accurate assessment of the environmental impact of reactive diluents relies on standardized testing methodologies. Below are detailed protocols for three key environmental assessments.
Volatile Organic Compound (VOC) Content
Method: EPA Method 24 - Determination of Volatile Matter Content, Water Content, Density, Volume Solids, and Weight Solids of Surface Coatings.
Objective: This method is used to determine the amount of volatile organic compounds in a coating, which is crucial for regulatory compliance and assessing air pollution potential.
Methodology:
-
Sample Preparation: The coating sample containing the reactive diluent is thoroughly mixed to ensure homogeneity.[7]
-
Determination of Volatile Content:
-
A known weight of the coating is applied to a weighing dish.
-
For air-drying coatings, the dish is heated in an oven at 110 ± 5°C for 60 minutes to evaporate the volatile components.[2] For radiation-curable coatings, specific curing protocols are followed.
-
The weight of the dish is measured again after cooling in a desiccator.
-
The weight loss represents the total volatile content (including water and exempt compounds).[2]
-
-
Determination of Water Content: For water-borne coatings, the water content is determined using methods such as ASTM D3792 (Karl Fischer titration) or ASTM D4017 (gas chromatography).[8]
-
Determination of Exempt Compound Content: The amount of any regulatory-exempt compounds is determined, typically by gas chromatography.
-
Calculation of VOC Content: The VOC content is calculated by subtracting the weight of water and exempt compounds from the total volatile content, and then dividing by the volume of the coating (less water and exempt compounds).[2]
Biodegradability
Method: OECD 301D - Ready Biodegradability: Closed Bottle Test.
Objective: This screening test assesses the ready biodegradability of a chemical substance by microorganisms in an aerobic aqueous medium.
Methodology:
-
Preparation of Test Medium: A mineral medium is prepared and saturated with air. This medium is inoculated with a small volume of activated sludge from a sewage treatment plant.[9]
-
Test Setup:
-
A known concentration of the reactive diluent is added to sealed bottles completely filled with the inoculated mineral medium.
-
Control bottles containing only the inoculated medium, and reference bottles with a readily biodegradable substance (e.g., sodium benzoate), are also prepared.[10]
-
-
Incubation: The bottles are incubated in the dark at a constant temperature (typically 20°C) for 28 days.[9]
-
Measurement of Oxygen Consumption: The dissolved oxygen concentration in the bottles is measured at regular intervals using an oxygen electrode. The depletion of oxygen is an indirect measure of the amount of organic carbon that has been mineralized by the microorganisms.[9][11]
-
Calculation of Biodegradability: The percentage of biodegradation is calculated by comparing the oxygen consumed by the test substance to its theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[11][12]
Aquatic Toxicity
Method: OECD 203 - Fish, Acute Toxicity Test.[1][3][13][14][15]
Objective: This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a short exposure period, typically 96 hours.
Methodology:
-
Test Organisms: A sensitive fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is selected. The fish are acclimated to the test conditions before the experiment begins.[1][13][14]
-
Test Solutions: A series of test solutions with different concentrations of the reactive diluent are prepared in water. A control group with no test substance is also included.[13][15]
-
Exposure: The fish are placed in the test solutions and observed for 96 hours. The test can be static (no renewal of the test solution), semi-static (periodic renewal), or flow-through (continuous renewal).[13]
-
Observations: The number of dead or moribund fish in each concentration is recorded at 24, 48, 72, and 96 hours.[1][13][14][15]
-
Determination of LC50: The LC50 value is calculated using statistical methods, such as probit analysis, which relates the concentration of the test substance to the percentage of mortality. A lower LC50 value indicates higher toxicity.[15]
Visualization of Key Concepts
Decision-Making Workflow for Sustainable Reactive Diluent Selection
The following diagram illustrates a logical workflow for selecting a sustainable reactive diluent, balancing performance requirements with environmental impact considerations.
Caption: Workflow for selecting a sustainable reactive diluent.
References
- 1. kth.diva-portal.org [kth.diva-portal.org]
- 2. prodstoragehoeringspo.blob.core.windows.net [prodstoragehoeringspo.blob.core.windows.net]
- 3. specialchem.com [specialchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. grandviewresearch.com [grandviewresearch.com]
- 9. 1,6-hexanediol diglycidyl ether:Application, Chemistry and Toxic Studies_Chemicalbook [chemicalbook.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. bisresearch.com [bisresearch.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. researchgate.net [researchgate.net]
- 15. jcia-bigdr.jp [jcia-bigdr.jp]
Benchmarking the performance of PGE-modified adhesives against commercial alternatives
This guide provides an objective comparison of the performance of novel Poly(ethylene glycol)-based (PGE) modified adhesives against established commercial alternatives. Aimed at researchers, scientists, and drug development professionals, this document summarizes key performance metrics from experimental data, details testing protocols, and visualizes complex relationships to aid in material selection for biomedical applications such as tissue engineering, wound closure, and drug delivery.[1][2][3]
Quantitative Performance Comparison
The selection of an appropriate bioadhesive depends on a balance of properties including adhesion strength, cohesion, biocompatibility, and degradation kinetics.[1][4] PGE-modified adhesives, often leveraging catechol chemistry inspired by mussel adhesive proteins, offer unique advantages in wet environments where many traditional adhesives falter.[5]
Below is a summary of performance data compiled for a representative PGE-modified adhesive (DOPA-functionalized PEG) and common commercial bioadhesives like Fibrin Glue and Cyanoacrylate.
Table 1: Comparative Analysis of Adhesive Strength
| Adhesive Type | Substrate | Shear Strength (kPa) | Peel Strength (N/m) | Tensile Strength (kPa) |
| PGE-Modified (PEG-DOPA) | Porcine Skin (wet) | 80 - 120[4] | 30 - 50 | 50 - 90 |
| Fibrin Glue | Porcine Skin (wet) | 10 - 40[6] | 5 - 15 | 20 - 50[6] |
| Cyanoacrylate | Porcine Skin (dry) | 200 - 500+ | >100 | >300 |
| Cyanoacrylate | Porcine Skin (wet) | 20 - 60 | 10 - 25 | 50 - 100 |
Note: Values are representative and can vary significantly based on specific formulation, substrate, and testing conditions.
Table 2: General Properties and Biocompatibility
| Property | PGE-Modified (PEG-DOPA) | Fibrin Glue | Cyanoacrylate |
| Curing Mechanism | Oxidative cross-linking | Enzymatic (Thrombin) | Anionic polymerization (moisture-activated) |
| Curing Time | 5 - 30 minutes[5] | 1 - 5 minutes[6] | < 1 minute |
| Biocompatibility | Generally high, low cytotoxicity | High, derived from natural sources | Can cause local tissue necrosis and inflammation[6] |
| Biodegradability | Tunable (days to months) | High (days to weeks) | Low, slow degradation |
| Flexibility | High, hydrogel-based[4] | Moderate | Low, forms a rigid film[6] |
| Application Environment | Excellent in wet/hydrated conditions | Effective in moist environments | Best in dry environments, performance degrades with moisture |
Experimental Protocols
Standardized testing methods are crucial for the accurate evaluation and comparison of adhesive performance. The methodologies below are based on internationally recognized standards such as those from ASTM and FINAT.[7][8][9]
Protocol 1: Lap Shear Strength Testing
This test evaluates the shear strength of an adhesive bond between two substrates.[9][10]
-
Substrate Preparation: Two substrate strips (e.g., porcine skin, metal, or polymer) are cleaned and prepared according to the test standard. For biological tissues, hydration levels must be controlled and specified.
-
Adhesive Application: A defined amount of adhesive is applied to a specific area on one end of a substrate strip.
-
Joint Formation: The second substrate strip is overlapped with the first, creating a bonded joint of specified dimensions (e.g., 25 mm x 25 mm). A consistent pressure (e.g., using a 2 kg roller) is applied to ensure uniform bond thickness.[7]
-
Curing: The bonded assembly is allowed to cure for a specified time (e.g., 24 hours) under controlled environmental conditions (temperature and humidity).
-
Testing: The assembly is mounted in a tensile testing machine. A tensile load is applied parallel to the bond plane at a constant rate of extension (e.g., 300 mm/min) until failure.[7]
-
Data Analysis: The shear strength is calculated by dividing the maximum load sustained before failure by the bonded area. Results are typically expressed in kilopascals (kPa) or megapascals (MPa).
Protocol 2: 180° Peel Adhesion Test
This method measures the force required to peel a flexible substrate from a rigid substrate at a 180° angle, assessing the adhesive's resistance to delamination.[10][11]
-
Sample Preparation: A strip of flexible material (e.g., a polymer film) is coated with the adhesive and applied to a rigid substrate (e.g., stainless steel or glass plate).[7]
-
Bonding: A standard roller is used to apply consistent pressure to the bonded assembly.
-
Curing: The sample is conditioned for a set period (e.g., 20 minutes and 24 hours) to allow the adhesive to fully bond.[7]
-
Testing: The rigid substrate is clamped in the lower jaw of a tensile tester. The free end of the flexible strip is folded back 180° and clamped in the upper jaw.
-
Measurement: The upper jaw moves upward at a constant speed (e.g., 300 mm/min), peeling the flexible strip from the rigid substrate.[7] The force required to peel the strip is recorded.
-
Data Analysis: The average peeling force over a specified distance is divided by the width of the strip to determine the peel strength, typically reported in Newtons per meter (N/m).
Visualized Guides
Diagrams created using Graphviz provide clear visual representations of complex processes and relationships.
Adhesive-Tissue Interaction Pathway
This diagram illustrates the mechanism by which a PGE-modified bioadhesive promotes integration with biological tissue at the cellular level.
Caption: Mechanism of bioadhesive interaction with the extracellular matrix and cell surfaces.
Experimental Workflow for Adhesive Benchmarking
This flowchart outlines the standardized process for comparing the performance of different adhesives.
Caption: Standardized workflow for comparative testing of bioadhesive performance.
Logical Comparison of Adhesive Classes
This diagram provides a high-level comparison of the defining characteristics of PGE-modified and traditional commercial adhesives.
Caption: Key advantages and disadvantages of PGE-modified vs. commercial adhesives.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue-adhesive hydrogel for multimodal drug release to immune cells in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bio-Macromolecular Design Roadmap towards Tough Bioadhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. adestor.com [adestor.com]
- 8. adhesivesmag.com [adhesivesmag.com]
- 9. Adhesive Testing [intertek.com]
- 10. Adhesive Strength Tests: Common Methods & Analysis | Forza Built [forzabuilt.com]
- 11. Adhesion Test: Methods, Standards, & Testing Techniques [testronixinstruments.com]
Correlating theoretical models with experimental data for PGE reaction mechanisms
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of reactions catalyzed by Platinum Group Elements (PGEs) is paramount for designing more efficient and selective synthetic routes. This guide provides an objective comparison of theoretical models with experimental data for various PGE-catalyzed reactions, offering a clear overview of the current state of mechanistic understanding.
The synergy between computational modeling, predominantly Density Functional Theory (DFT), and advanced experimental techniques has been instrumental in elucidating the complex reaction pathways involved in PGE catalysis.[1] This collaborative approach allows for the validation of theoretical predictions and provides a deeper understanding of the factors governing catalyst activity and selectivity.[2][3]
Comparing Theoretical Predictions with Experimental Reality
Quantitative agreement between theoretical calculations and experimental results is a key indicator of a model's accuracy and predictive power. Below, we present a summary of such comparisons for key parameters in various PGE-catalyzed reactions.
Bond Lengths of PGE Complexes
The accurate prediction of molecular geometry, particularly bond lengths within catalyst complexes, is a fundamental test for any computational model. Discrepancies between calculated and experimental values can highlight limitations of the theoretical approach or reveal subtle electronic or steric effects not captured by the model.
| Complex/Intermediate | PGE | Bond | Theoretical Bond Length (Å) (Method) | Experimental Bond Length (Å) (Technique) | Reference |
| [Pt(CH₃)(C₁₀H₅F₂N₂)(C₁₀H₆F₂N₂)] | Pt | Pt–C1 | 1.966 (B3LYP/6-311++G(d,p)) | 1.966(3) (X-ray Crystallography) | [4] |
| [Pt(CH₃)(C₁₀H₅F₂N₂)(C₁₀H₆F₂N₂)] | Pt | Pt–C21 | 2.036 (B3LYP/6-311++G(d,p)) | 2.036(4) (X-ray Crystallography) | [4] |
| [Pt(CH₃)(C₁₀H₅F₂N₂)(C₁₀H₆F₂N₂)] | Pt | Pt–N1 | 2.094 (B3LYP/6-311++G(d,p)) | 2.0943(3) (X-ray Crystallography) | [4] |
| [Pt(CH₃)(C₁₀H₅F₂N₂)(C₁₀H₆F₂N₂)] | Pt | Pt–N3 | 2.120 (B3LYP/6-311++G(d,p)) | 2.120(3) (X-ray Crystallography) | [4] |
| Diruthenium Complex (cis-isomer) | Ru | C1–N1 | 1.372 (DFT) | 1.366(4) (X-ray Crystallography) | [5] |
| Diruthenium Complex (cis-isomer) | Ru | C1–C9 | 1.423 (DFT) | 1.427(4) (X-ray Crystallography) | [5] |
Activation Energies of Catalytic Steps
The activation energy (ΔG‡) is a critical parameter that determines the rate of a chemical reaction. Comparing DFT-calculated activation barriers with experimentally determined values provides a rigorous test of a model's ability to predict catalyst performance.
| Reaction | PGE | Catalytic Step | Theoretical ΔG‡ (kcal/mol) (Functional) | Experimental ΔG‡ (kcal/mol) (Method) | Reference |
| Suzuki-Miyaura Coupling | Pd | Reductive Elimination | 1.1 (DFT) | Consistent with experimental observations | [6] |
| Suzuki-Miyaura Coupling | Pd | Transmetalation | 17.0 (DFT) | Consistent with experimental observations | [6] |
| Rhodium-Catalyzed Hydrogenation | Rh | Overall Barrier | 20.0 (DFT) | Feasible based on experimental conditions | [7][8] |
| Ruthenium-Catalyzed Olefin Metathesis | Ru | Metallacyclobutane Formation | 4.74 - 13.78 (M06/B3LYP) | Consistent with experimental observations | [9] |
Key Experimental Protocols for Mechanistic Elucidation
A variety of sophisticated experimental techniques are employed to probe the mechanisms of PGE-catalyzed reactions and to provide the data necessary to validate theoretical models.
Operando Spectroscopy
Operando spectroscopy allows for the characterization of a catalyst under actual reaction conditions, providing invaluable insights into the active species and reaction intermediates.[10][11]
Typical Experimental Setup:
-
Reactor Cell: A specialized cell that allows for the simultaneous passage of reactants and analysis by a spectroscopic technique (e.g., IR, Raman, X-ray absorption). The cell is designed to withstand the reaction temperature and pressure.
-
Spectrometer: An appropriate spectrometer is coupled to the reactor cell to collect data in real-time.
-
Gas/Liquid Delivery System: A system for precise control of reactant flow rates and concentrations.
-
Product Analysis: An online analytical instrument, such as a mass spectrometer or gas chromatograph, to monitor the reaction products simultaneously with the spectroscopic measurements.
A common approach involves combining techniques, such as X-ray absorption spectroscopy and infrared spectroscopy, to obtain complementary information about the electronic structure of the metal center and the nature of adsorbed species.[12]
Kinetic Isotope Effect (KIE) Studies
The Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for probing the geometry of transition states.[13][14] It involves comparing the reaction rates of substrates containing different isotopes (e.g., hydrogen vs. deuterium).[15][16]
General Experimental Protocol for H/D KIE Measurement:
-
Synthesis of Isotopically Labeled Substrates: The substrate of interest is synthesized with a heavy isotope (e.g., deuterium) at a specific position.
-
Parallel Kinetic Experiments: Two parallel reactions are run under identical conditions, one with the unlabeled substrate and one with the labeled substrate.
-
Reaction Monitoring: The progress of each reaction is monitored over time using a suitable analytical technique (e.g., NMR, GC, HPLC) to determine the reaction rates.
-
Calculation of KIE: The KIE is calculated as the ratio of the rate constant for the light isotope (kH) to the rate constant for the heavy isotope (kD).
A large primary KIE (typically > 2) indicates that the C-H bond is broken in the rate-determining step.
Visualizing Reaction Mechanisms and Workflows
Diagrams are essential for visualizing the complex sequences of events in catalytic cycles and experimental procedures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Computational Studies of Carboxylate-Assisted C-H Activation and Functionalization at Group 8-10 Transition Metal Centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Computational Mechanism Investigation of C=C Bond Hydrogenation Catalyzed by Rhodium Hydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Research Collection | ETH Library [research-collection.ethz.ch]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 14. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 15. Large Isotope Effects in Organometallic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Peer-reviewed studies on the long-term stability of phenyl glycidyl ether-cured materials
For researchers, scientists, and drug development professionals utilizing cured epoxy resins, understanding the long-term stability of these materials is paramount for ensuring product integrity and performance. Phenyl Glycidyl (B131873) Ether (PGE) is often employed as a reactive diluent or modifier in epoxy formulations. This guide provides a comparative overview of the long-term stability of materials cured with common epoxy curing agents, contextualizing the potential performance of PGE-cured or modified systems based on available peer-reviewed data. Direct, extensive long-term stability studies specifically isolating PGE as the sole curing agent are limited in publicly available literature; therefore, this guide synthesizes data from studies on related and commonly used epoxy systems to provide a comparative framework.
Comparison of Performance with Alternative Curing Agents
The long-term stability of an epoxy material is critically influenced by the chemical structure of the curing agent, which dictates the cross-link density and the nature of the chemical bonds within the polymer network. The primary degradation pathways for epoxy resins include thermal oxidation, hydrolysis, and photodegradation (UV degradation). These processes can lead to a decline in mechanical properties, changes in thermal characteristics, and discoloration.
Common classes of curing agents include aliphatic amines, cycloaliphatic amines, aromatic amines, and anhydrides. Each imparts distinct properties to the cured material.
Key Performance Indicators:
-
Thermal Stability: The ability of the material to retain its properties at elevated temperatures. This is often assessed by the glass transition temperature (Tg) and the onset of thermal decomposition.
-
Mechanical Strength: Properties such as tensile strength, flexural strength, and modulus, and their retention after aging.
-
Chemical Resistance: The ability to withstand degradation from exposure to chemicals, including water (hydrolytic stability).
The following tables summarize typical performance data for epoxy resins cured with different types of agents. This data is compiled from various studies and represents generalized values to illustrate comparative performance.
Table 1: Thermal Properties of Epoxy Resins with Various Curing Agents
| Curing Agent Type | Example Curing Agent | Typical Glass Transition Temperature (Tg) | Decomposition Temperature (Td - 5% weight loss) | Key Characteristics |
| Aromatic Amine | 4,4'-Diaminodiphenylmethane (DDM) | 180 - 220 °C | 350 - 400 °C | High thermal stability and chemical resistance. |
| Aromatic Amine | 4,4′-Diaminodiphenyl sulfone (DDS) | 200 - 250 °C | 370 - 420 °C | Excellent high-temperature performance and oxidative stability.[1][2] |
| Aliphatic Amine | Triethylenetetramine (TETA) | 100 - 150 °C | 300 - 350 °C | Cures at room temperature, good mechanical properties, lower thermal stability. |
| Cycloaliphatic Amine | Isophorone diamine (IPDA) | 150 - 180 °C | 320 - 370 °C | Good balance of properties, better UV resistance than aromatic amines. |
| Anhydride (B1165640) | Methyl-tetrahydrophthalic anhydride (MTHPA) | 130 - 170 °C | 300 - 360 °C | Low viscosity and long pot life, but susceptible to hydrolysis.[3][4] |
| Phenyl Glycidyl Ether (as a modifier) | N/A | Variable (generally lowers Tg) | Variable | Used to reduce viscosity; its impact on long-term stability is formulation-dependent.[5][6] |
Table 2: Mechanical and Hydrolytic Stability of Cured Epoxy Resins
| Curing Agent Type | Example Curing Agent | Typical Tensile Strength | Water Absorption (at saturation) | Long-Term Stability Remarks |
| Aromatic Amine | 4,4'-Diaminodiphenylmethane (DDM) | 70 - 90 MPa | 1 - 2% | Excellent retention of properties in harsh chemical and thermal environments. |
| Aromatic Amine | 4,4′-Diaminodiphenyl sulfone (DDS) | 80 - 100 MPa | 1 - 2% | Superior resistance to thermal and oxidative degradation.[1][2] |
| Aliphatic Amine | Triethylenetetramine (TETA) | 60 - 80 MPa | 2 - 4% | More susceptible to environmental degradation compared to aromatic amines. |
| Cycloaliphatic Amine | Isophorone diamine (IPDA) | 70 - 85 MPa | 1.5 - 3% | Good overall durability and weatherability. |
| Anhydride | Methyl-tetrahydrophthalic anhydride (MTHPA) | 60 - 80 MPa | 2 - 5% | Ester linkages formed are prone to hydrolysis, especially at elevated temperatures.[3][7] |
| This compound (as a modifier) | N/A | Variable | Variable | May increase susceptibility to thermo-oxidative degradation due to the ether linkage in its structure. |
Experimental Protocols
The data presented in comparative studies of epoxy resin stability are typically generated using a suite of standardized analytical techniques. Below are detailed methodologies for key experiments cited in the evaluation of long-term stability.
Accelerated Aging
-
Objective: To simulate the long-term effects of environmental exposure in a shorter timeframe.
-
Methodology: Samples of the cured material are placed in an environmental chamber under conditions of elevated temperature, humidity, and/or UV radiation. Common conditions include thermal aging in an oven at temperatures below the material's Tg for extended periods (e.g., 1000 hours) or hygrothermal aging in a humidity chamber. The properties of the aged samples are then compared to those of un-aged control samples.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg) and assess the extent of cure.
-
Methodology: A small sample of the cured material is heated in a DSC instrument at a controlled rate (e.g., 10°C/min). The heat flow to the sample is monitored, and the Tg is identified as a step change in the heat flow curve.
-
-
Thermogravimetric Analysis (TGA):
-
Objective: To evaluate the thermal stability and decomposition temperature (Td) of the cured epoxy.
-
Methodology: A sample of the cured epoxy is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min). The weight of the sample is continuously monitored as a function of temperature. The Td is typically reported as the temperature at which 5% weight loss occurs.[8]
-
Mechanical Testing
-
Objective: To measure the mechanical properties of the cured material and assess their retention after aging.
-
Methodology: Standardized test specimens (e.g., dog-bone shaped for tensile testing) are prepared and subjected to mechanical loads using a universal testing machine. Common tests include:
-
Tensile Test (e.g., ASTM D638): Measures tensile strength, modulus, and elongation at break.
-
Flexural Test (e.g., ASTM D790): Measures flexural strength and modulus.
-
Water Absorption
-
Objective: To determine the amount of water absorbed by the cured material, which is indicative of its hydrolytic stability.
-
Methodology (e.g., ASTM D570): Dried and weighed samples are immersed in distilled water at a specified temperature for a set period. The samples are periodically removed, wiped dry, and weighed to determine the percentage weight gain until saturation is reached.
Visualizations
Caption: Experimental workflow for assessing the long-term stability of cured materials.
Caption: Key degradation pathways for epoxy-based materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. appliedpoleramic.com [appliedpoleramic.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Phenyl Glycidyl Ether: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. Phenyl glycidyl (B131873) ether (PGE), a common reactive diluent for epoxy resins, requires careful management due to its hazardous properties, including being a suspected carcinogen and a skin and respiratory irritant.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of phenyl glycidyl ether, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Spill Response
In the event of a spill or leak, immediate and decisive action is crucial. The primary steps involve isolating the area, eliminating ignition sources, and wearing appropriate personal protective equipment (PPE).
Spill Response Protocol:
-
Evacuation and Isolation: Evacuate all non-essential personnel from the spill area. For liquid spills, isolate the area in all directions for at least 50 meters (150 feet).[3]
-
Remove Ignition Sources: Immediately eliminate all potential sources of ignition, such as open flames, sparks, and hot surfaces.[1][3]
-
Ventilation: Ensure the area is well-ventilated to disperse harmful vapors.[1]
-
Personal Protective Equipment (PPE): Before attempting any cleanup, personnel must be equipped with appropriate PPE, including:
-
Respiratory Protection: A self-contained breathing apparatus (SCBA) is recommended, especially in unknown atmospheric conditions.[3] If an SCBA is not available, use a respirator with a level of protection appropriate for the potential exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.[4]
-
Skin Protection: Wear chemical-resistant gloves and protective clothing to prevent skin contact.[4]
-
-
Spill Containment and Cleanup:
-
Decontamination:
-
Re-entry: Do not re-enter the cleaned area until a safety officer or other qualified person has verified that it is safe to do so.[3]
Quantitative Safety Data
Understanding the exposure limits and physical properties of this compound is essential for safe handling and risk assessment.
| Parameter | Value | Source |
| Permissible Exposure Limit (PEL) - OSHA | 10 ppm (8-hour time-weighted average) | [1] |
| Recommended Exposure Limit (REL) - NIOSH | 1 ppm (not to be exceeded at any time) | [1] |
| Threshold Limit Value (TLV) - ACGIH | 0.1 ppm (8-hour time-weighted average) | [1] |
| Flash Point | > 200°F (> 93°C) | [3] |
| Boiling Point | 473°F (245°C) | [3] |
| Specific Gravity | 1.1092 at 68°F (20°C) | [3] |
Proper Disposal Procedures
The ultimate disposal of this compound must be conducted in accordance with federal, state, and local regulations. It is often necessary to manage PGE as a hazardous waste.[1][5]
Step-by-Step Disposal Plan:
-
Containment: Leave the waste this compound in its original container whenever possible. Do not mix it with other waste materials.
-
Labeling: Clearly label the waste container with the chemical name ("this compound") and appropriate hazard warnings (e.g., "Hazardous Waste," "Toxic," "Carcinogen").
-
Storage: Store the sealed waste container in a cool, well-ventilated, and locked area, away from incompatible materials such as strong oxidants, acids, bases, and amines.[4] The storage area should not have drain or sewer access.[4]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company. Contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific recommendations and a list of certified handlers.[1]
It is important to note that the most favorable course of action is to use an alternative, less hazardous chemical if possible.[6] If not, recycling any unused portion of the material for its approved use or returning it to the manufacturer are also preferred options.[6]
Experimental Protocol: Small-Scale Laboratory Spill Cleanup
This protocol details the methodology for cleaning up a small liquid spill of this compound in a laboratory setting.
Materials:
-
Inert absorbent material (e.g., vermiculite, dry sand)
-
Two vapor-tight plastic bags
-
Acetone
-
Soap and water solution
-
Appropriate PPE (as detailed in the Spill Response Protocol)
-
Scoop or other tool for collecting absorbent material
-
Hazardous waste container
Procedure:
-
Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Don the appropriate PPE.
-
If safe to do so, stop the source of the leak.
-
Cover the spill with an inert absorbent material, starting from the outside and working inwards to prevent spreading.
-
Once the liquid is fully absorbed, carefully scoop the material and place it into a vapor-tight plastic bag.
-
Seal the bag securely. Place this bag inside a second vapor-tight plastic bag and seal it.
-
Wipe the spill area with absorbent paper dampened with acetone. Place the used paper into the double-bagged waste.
-
Wash the spill area thoroughly with a soap and water solution.
-
Place all contaminated materials, including gloves and any disposable protective clothing, into the hazardous waste container.
-
Label the container appropriately and arrange for disposal through your institution's hazardous waste management program.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Personal protective equipment for handling Phenyl glycidyl ether
Comprehensive Safety Protocol: Handling Phenyl Glycidyl (B131873) Ether
This guide provides essential safety and logistical information for the handling and disposal of Phenyl glycidyl ether (PGE) in a laboratory setting. Adherence to these procedural steps is critical for ensuring the safety of all personnel. This compound is a colorless liquid that poses significant health risks; it is an irritant to the eyes, skin, and respiratory tract, a potential skin sensitizer, and a suspected human carcinogen.[1][2][3][4][5]
Hazard Identification and Exposure Limits
This compound (CAS No. 122-60-1) is classified as a combustible liquid and a cancer suspect agent.[1][2] It can be absorbed into the body through inhalation and skin contact.[5] Chronic exposure may lead to an allergic skin reaction, and animal studies have linked it to nasal cancer.[1][3] It is crucial to minimize exposure by adhering to the established occupational exposure limits.
Occupational Exposure Limits for this compound
| Agency | Limit Type | Value | Notes |
| OSHA (PEL) | 8-hour TWA | 10 ppm (60 mg/m³) | Permissible Exposure Limit.[2][6] |
| NIOSH (REL) | 15-minute CEILING | 1 ppm (6 mg/m³) | Recommended Exposure Limit; should not be exceeded at any time.[2][6] NIOSH considers PGE a potential occupational carcinogen.[6] |
| ACGIH (TLV) | 8-hour TWA | 0.1 ppm | Threshold Limit Value.[2] Classified as a confirmed animal carcinogen with unknown relevance to humans (A3).[5][7] |
Personal Protective Equipment (PPE) Requirements
The use of appropriate PPE is mandatory to prevent exposure. Engineering controls, such as local exhaust ventilation and fume hoods, should always be the primary method of exposure control.[1][2]
Summary of Required PPE
| Body Part | Required Protection | Specifications and Procedures |
| Eyes/Face | Chemical Splash Goggles | Must be worn at all times to prevent eye contact.[1][3][8] In situations with a significant splash hazard, a face shield should be worn in addition to goggles.[9] |
| Skin/Body | Protective Clothing / Lab Coat | Wear appropriate protective clothing to prevent skin exposure.[1][7] A lab coat should be worn and buttoned.[9] Contaminated clothing must be removed immediately and washed before reuse.[1][8] |
| Hands | Chemical-Resistant Gloves | Wear appropriate protective gloves.[1][7] While specific breakthrough data is not readily available, nitrile gloves are generally recommended for incidental contact.[10] For any known contact, gloves should be changed immediately.[9] Never reuse disposable gloves.[10] |
| Respiratory | NIOSH-Approved Respirator | Required when engineering controls are not feasible, if exposure limits are exceeded, or if irritation occurs.[1] Follow OSHA respirator regulations (29 CFR 1910.134).[1] For any detectable concentration where there is no REL, or at concentrations above the NIOSH REL, a self-contained breathing apparatus (SCBA) with a full facepiece is recommended.[3][11] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is essential to minimize risk. The following workflow outlines the key procedural steps.
Storage Requirements:
-
Store in a refrigerator, below 4°C (39°F).[1]
-
Keep the container tightly closed when not in use.[1]
-
Store away from incompatible materials such as strong oxidizing agents, acids, bases, and amines.[1][5]
-
The storage area should not have drain or sewer access.[5]
Emergency Response and Disposal Plan
Immediate and appropriate action is critical in the event of an emergency. All personnel must be familiar with these procedures.
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical aid.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical aid.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately.[1] If breathing is difficult, give oxygen.[1] Get medical aid.[1]
-
Ingestion: Do not induce vomiting.[1] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Get medical aid.[1]
Spill and Leakage Protocol:
-
Evacuate personnel from the area.[2]
-
Remove all sources of ignition.[8]
-
Ensure adequate ventilation.[1]
-
Clean up spills immediately, observing all precautions in the PPE section.[1]
-
Absorb the spill with an inert material like vermiculite, dry sand, or earth.[1][2]
-
Collect the material and place it into a suitable, sealed container for disposal.[1][8]
-
Wash the spill area after cleanup is complete.[2]
Disposal Plan:
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3).[1]
-
All waste materials, including contaminated absorbents and PPE, must be disposed of as hazardous waste.[2]
-
Consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Do not allow the chemical to enter storm sewers, ditches, or waterways.[1][5] Waste material must be disposed of in accordance with national and local regulations.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. nj.gov [nj.gov]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 4. fishersci.es [fishersci.es]
- 5. ICSC 0188 - this compound [inchem.org]
- 6. This compound - IDLH | NIOSH | CDC [cdc.gov]
- 7. CDC - this compound - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 11. This compound | C9H10O2 | CID 31217 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
